molecular formula C10H22ClNO2 B555351 H-Leu-OtBu.HCl CAS No. 2748-02-9

H-Leu-OtBu.HCl

Número de catálogo: B555351
Número CAS: 2748-02-9
Peso molecular: 223.74 g/mol
Clave InChI: RFUWRXIYTQGFGA-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-Leu-OtBu is a leucine ester and an amino acid-containing building block. It increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibits L-[14C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively. H-Leu-OtBu has been used in the synthesis of peptide-based ligands of the neurokinin-1 (NK1) receptor.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950174
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748-02-9
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a derivative of the essential amino acid L-leucine, serves as a critical building block in peptide synthesis and various research applications.[1][2] Its esterification with a tert-butyl group provides steric hindrance, influencing its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, stability, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in activating the mTORC1 signaling pathway. This document is intended to be a valuable resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in aqueous solutions, making it amenable to a variety of biochemical applications.[3]

Identification and Molecular Characteristics
PropertyValueReference
CAS Number 2748-02-9[2][4][5]
Molecular Formula C₁₀H₂₁NO₂·HCl[4][5]
Molecular Weight 223.74 g/mol [2][4][5]
Synonyms L-Leucine t-butyl ester hydrochloride, H-Leu-OtBu·HCl, L-Leucine tert-butyl ester hydrochloride salt[2][5]
Appearance White/Crystalline Powder[1][2]
Physical Properties
PropertyValueReference
Melting Point 167 °C (lit.)[2]
Boiling Point 222.4 °C at 760 mmHg[2]
Density 0.929 g/cm³[2]
Refractive Index 1.444[2]
Solubility
SolventSolubilityReference
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)≥ 50 mg/mL[1]
Ethanol30 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)10 mg/mL
Stability and Storage

This compound is stable for at least four years when stored at -20°C.[6] For long-term storage of stock solutions, it is recommended to store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] The compound is shipped at room temperature in the continental US.[1]

Experimental Protocols

Synthesis of L-Leucine tert-butyl ester hydrochloride

A general method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the esterification of the amino acid with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

  • L-Leucine

  • Dioxane (or Dichloromethane)

  • p-Toluenesulfonic acid (PTSA)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine

  • Dry ether

  • Hydrogen chloride (gas or as a solution in ether)

Procedure:

  • Suspend L-Leucine in dioxane.

  • Add 1.5 to 2 equivalents of p-Toluenesulfonic acid (PTSA) as the acid catalyst.

  • Introduce isobutylene into the reaction mixture.

  • Stir the contents in an autoclave at room temperature for 4-5 days.

  • After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine.

  • Remove the solvent under vacuum to obtain the free base of the L-Leucine tert-butyl ester.

  • Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.

  • Slowly add one equivalent of a 1N HCl solution in ether.

  • Remove the ether under vacuum to yield the L-Leucine tert-butyl ester hydrochloride salt.

Synthesis_Workflow cluster_esterification Esterification cluster_workup Work-up cluster_salt_formation Salt Formation A L-Leucine Suspension in Dioxane B Addition of PTSA and Isobutylene A->B C Reaction in Autoclave (4-5 days, RT) B->C D Washing with NaHCO3, Water, and Brine C->D E Solvent Removal (Vacuum) D->E F Free Base of H-Leu-OtBu E->F G Dissolution in Dry Ether (-20°C) F->G H Addition of HCl in Ether G->H I Solvent Removal (Vacuum) H->I J This compound (Final Product) I->J

Synthesis workflow for this compound.
Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Procedure:

  • Finely powder a small amount of the dry this compound sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the apparatus.

  • Heat rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

Solubility Determination (Qualitative)

Procedure:

  • Add a small, known amount of this compound to a test tube.

  • Add a few mL of the desired solvent (e.g., water, ethanol, DMSO).

  • Gently warm the mixture if necessary to facilitate dissolution.

  • Observe and record whether the compound fully dissolves.

For quantitative solubility, a kinetic solubility assay using nephelometry or direct UV spectrophotometry can be employed. This involves preparing stock solutions in DMSO, adding them to buffer solutions in a microtiter plate, and measuring light scattering (for undissolved particles) or UV absorbance (for dissolved compound) over time.[7]

Biological Activity: Role in mTORC1 Signaling

This compound, as a leucine ester, is involved in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a key upstream activator of mTORC1.[8]

The activation of mTORC1 by leucine is mediated, in part, by the Sestrin2 protein, which acts as a cytosolic leucine sensor.[8] In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. This allows the GATOR1 complex to inhibit the Rag GTPases. When leucine is present, it binds to Sestrin2, disrupting the Sestrin2-GATOR2 interaction. This leads to the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, such as p70 ribosomal S6 kinase (p70S6K), to promote protein synthesis.[6][8] H-Leu-OtBu has been shown to increase the phosphorylation of p70S6K.[6]

mTORC1_Pathway cluster_input Upstream Signal cluster_sensing Leucine Sensing cluster_rag Rag GTPase Activation cluster_mTORC1 mTORC1 Activation Leu This compound (Leucine) Sestrin2 Sestrin2 Leu->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome p70S6K p70S6K mTORC1->p70S6K phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes

Simplified mTORC1 signaling pathway activated by this compound.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, the identity and purity of the compound are typically confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. Expected ¹H NMR signals would include those for the tert-butyl protons, the leucine side chain protons, and the alpha-proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amine hydrochloride, the ester carbonyl group, and C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): TLC is often used to assess the purity of the compound, with a typical specification of ≥98%.

Researchers are advised to perform their own analytical characterization to verify the identity and purity of this compound for their specific applications.

Conclusion

This compound is a versatile chemical reagent with well-defined physical and chemical properties. Its role as a protected form of L-leucine makes it invaluable in peptide synthesis and as a tool for studying leucine-dependent biological pathways such as mTORC1 signaling. The information and protocols provided in this guide are intended to support researchers in the effective use and characterization of this compound in their scientific endeavors.

References

An In-depth Technical Guide to H-Leu-OtBu.HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a pivotal amino acid derivative for professionals in research, drug development, and peptide chemistry. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and as a modulator of the mTORC1 signaling pathway.

Core Properties of this compound

This compound is the hydrochloride salt of the tert-butyl ester of L-leucine. The tert-butyl ester group provides protection for the carboxylic acid functional group of leucine, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 2748-02-9[1]
Molecular Formula C₁₀H₂₁NO₂ · HCl[1]
Molecular Weight 223.7 g/mol [1]
Synonyms L-Leucine tert-butyl ester hydrochloride, this compound[1]
Appearance White to off-white crystalline solid[2]

Table 2: Solubility Data

SolventSolubilityCitations
DMSO ≥ 50 mg/mL (≥ 223.47 mM)[2]
DMF 30 mg/mL[1]
Ethanol 30 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]

Synthesis and Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved by the esterification of L-leucine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. The following is a representative protocol adapted from established methods for amino acid tert-butyl ester synthesis.[3]

Experimental Workflow for Synthesis

G cluster_esterification Step 1: Esterification cluster_workup Step 2: Work-up cluster_salt_formation Step 3: Salt Formation A L-Leucine D Reaction in Autoclave (Room Temperature, 4-5 days) A->D B Isobutylene B->D C Acid Catalyst (e.g., PTSA) in Dioxane C->D E Wash with 10% Bicarbonate, Water, and Brine D->E F Solvent Removal under Vacuum E->F G L-Leucine tert-butyl ester (Free Base) F->G H Dissolve Free Base in Dry Ether G->H I Cool to -20°C H->I J Add 1N HCl in Ether I->J K Remove Ether under Vacuum J->K L This compound (Final Product) K->L G A Culture HeLa S3 cells to desired confluency B Pre-incubate cells with this compound (e.g., 1 mM) or vehicle control A->B C Add L-[¹⁴C]Leucine to the cell culture medium B->C D Incubate for a defined period C->D E Wash cells with ice-cold PBS to remove extracellular label D->E F Lyse cells to release intracellular contents E->F G Measure radioactivity in cell lysates using a scintillation counter F->G H Analyze data to determine the extent of uptake inhibition G->H G cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine Leucine (or this compound) Sestrin2 Sestrin2 Leucine->Sestrin2 binds to GATOR2 GATOR2 Sestrin2->GATOR2 releases inhibition of GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 inhibits Rag Rag GTPases (Inactive) GATOR1->Rag keeps inactive Rag_active Rag GTPases (Active) Rag->Rag_active activation mTORC1 mTORC1 Rag_active->mTORC1 recruits mTORC1_active Active mTORC1 mTORC1->mTORC1_active activated by p70S6K p70S6K Phosphorylation mTORC1_active->p70S6K phosphorylates EIF4EBP1 4E-BP1 Phosphorylation mTORC1_active->EIF4EBP1 phosphorylates Rheb Rheb Rheb->mTORC1_active Protein_Synth Protein Synthesis p70S6K->Protein_Synth Cell_Growth Cell Growth p70S6K->Cell_Growth EIF4EBP1->Protein_Synth

References

L-Leucine tert-Butyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Leucine tert-butyl ester hydrochloride is a protected form of the essential amino acid L-leucine, a critical building block in protein synthesis and a key signaling molecule in metabolic regulation. The introduction of the tert-butyl ester group to the carboxylic acid moiety enhances its stability and utility in various synthetic applications, particularly in peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth overview of the applications of L-Leucine tert-butyl ester hydrochloride, focusing on its role in peptide synthesis, antiviral drug development, and its influence on key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

L-Leucine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 2748-02-9[1][3][4][5][6][7]
Molecular Formula C₁₀H₂₂ClNO₂[3][7]
Molecular Weight 223.74 g/mol [1][4][5][6][7]
Melting Point 167 °C (lit.)[1][2]
Appearance White/Crystalline Powder[1][2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[3][8]
Storage Temperature 2-8°C[1][2]
Assay ≥98% (TLC)[5][6]

Core Applications in Research and Development

L-Leucine tert-butyl ester hydrochloride serves as a versatile tool in several areas of biochemical and pharmaceutical research. Its primary applications lie in its use as a protected amino acid for peptide synthesis and as a crucial intermediate in the synthesis of complex pharmaceutical agents.

Peptide Synthesis

The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality of leucine during solid-phase peptide synthesis (SPPS).[9] This protection prevents unwanted side reactions at the C-terminus while the peptide chain is elongated from the N-terminus. The tert-butyl group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[10]

The following diagram illustrates a typical workflow for SPPS utilizing Fmoc-protected amino acids, including those with tert-butyl ester side-chain protection.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Antiviral Drug Synthesis: A Key Component of Nirmatrelvir (Paxlovid)

L-Leucine tert-butyl ester hydrochloride is a critical building block in the synthesis of nirmatrelvir, the active component of the antiviral drug Paxlovid, which is used for the treatment of COVID-19.[11][12] Nirmatrelvir is a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The synthesis of nirmatrelvir involves the coupling of a protected L-tert-leucine derivative with other synthetic intermediates.[11][13][14]

The synthesis of a key dipeptide intermediate of nirmatrelvir involves the coupling of an amine hydrochloride salt with N-trifluoroacetyl L-tert-leucine.[11][14] While L-Leucine tert-butyl ester hydrochloride itself is not directly used in this specific step, its precursor, L-tert-leucine, is essential. The tert-butyl ester can be used in alternative synthetic routes. The general process highlights the importance of protected amino acids in constructing such complex molecules.

Nirmatrelvir_Synthesis cluster_reactants Reactants Bicyclic_Fragment Bicyclic Amine Hydrochloride Salt Coupling Peptide Coupling (HATU, NMM, DMAP) Bicyclic_Fragment->Coupling Protected_Leucine N-trifluoroacetyl L-tert-leucine Protected_Leucine->Coupling Dipeptide Dipeptide Intermediate Coupling->Dipeptide Further_Steps Further Synthetic Steps Dipeptide->Further_Steps Nirmatrelvir Nirmatrelvir Further_Steps->Nirmatrelvir

Simplified workflow for the synthesis of a Nirmatrelvir intermediate.
Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

L-Leucine tert-butyl ester has been utilized in the synthesis of peptide-based ligands for the neurokinin-1 (NK1) receptor.[3][8] NK1 receptor antagonists have therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The incorporation of the bulky tert-butyl leucine residue can influence the conformational properties and binding affinity of the ligands to the receptor.

Role in Cellular Signaling: The mTORC1 Pathway

Leucine and its derivatives, including L-Leucine tert-butyl ester, play a significant role in cellular metabolism by activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[15][16] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability. L-Leucine tert-butyl ester can be hydrolyzed intracellularly to release L-leucine, which then participates in this signaling cascade.

The Leucine-mTORC1 Signaling Cascade

The following diagram illustrates the key steps in the activation of mTORC1 by leucine.

mTORC1_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits interaction with GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases GAP activity towards RagA/B mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to lysosome Rheb Rheb-GTP mTORC1->Rheb Activated by Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Lysosome Lysosome Rheb->Lysosome Located at Protein_Synthesis Protein Synthesis & Cell Growth Downstream->Protein_Synthesis Promotes

Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

While detailed proprietary protocols are often not fully disclosed in the public domain, the following sections provide generalized experimental procedures based on published literature for the synthesis and application of L-Leucine tert-butyl ester hydrochloride.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Chemistry

This protocol outlines the manual synthesis of a peptide on a resin support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Leucine-OH if the tert-butyl ester is not pre-attached to the resin)

  • 2-Chlorotrityl chloride resin or a pre-loaded resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, HOBt, DIC)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Loading (if not pre-loaded): Dissolve the first Fmoc-amino acid and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl ester).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

L-Leucine tert-butyl ester hydrochloride is a valuable and versatile compound for researchers and professionals in drug development. Its utility as a protected amino acid in peptide synthesis is well-established, enabling the efficient construction of complex peptides. Furthermore, its role as a key building block in the synthesis of the antiviral drug nirmatrelvir underscores its importance in modern medicinal chemistry. The involvement of its parent amino acid, L-leucine, in the critical mTORC1 signaling pathway also opens avenues for its use in studying metabolic regulation and designing therapeutics that target this pathway. This guide provides a foundational understanding of the properties, applications, and methodologies associated with L-Leucine tert-butyl ester hydrochloride, aiming to facilitate its effective use in research and development endeavors.

References

A Technical Guide to the Solubility of L-Leucine tert-Butyl Ester Hydrochloride (H-Leu-OtBu.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a crucial building block in peptide synthesis and various biochemical applications.[1] Understanding its solubility in different solvents is paramount for its effective use in research and development.

Core Properties of this compound

PropertyValue
CAS Number 2748-02-9[2][3]
Molecular Formula C₁₀H₂₁NO₂ • HCl[2]
Molecular Weight 223.74 g/mol [3][4]
Appearance White to off-white crystalline solid[2][3]
Synonyms L-Leucine t-butyl ester hydrochloride, L-Leucine tert-butyl ester HCl[1][2]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The hydrochloride salt form generally enhances its solubility in aqueous solutions.[1] The following table summarizes the available quantitative data.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
Dimethylformamide (DMF)30~134.1[2]
Dimethyl sulfoxide (DMSO)≥ 50≥ 223.5[3][5]
Ethanol30~134.1[2]
Phosphate-Buffered Saline (PBS, pH 7.2)10~44.7[2]

Note: The solubility in DMSO is noted as greater than or equal to 50 mg/mL, indicating that saturation was not achieved at this concentration.[3][5] It is also important to use newly opened, non-hygroscopic DMSO for best results, as absorbed water can significantly impact solubility.[3][5][6]

Experimental Protocols for Solubility Determination

While specific, detailed protocols for this compound are not widely published, a generalized methodology can be constructed based on standard practices for determining the solubility of amino acid derivatives. The following is a synthesized protocol for determining solubility via the equilibrium saturation method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a slurry where solid material is visibly present.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to rest to let the excess solid settle. For solvents where settling is slow, the samples should be centrifuged at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered using a syringe filter.

  • Quantification:

    • The concentration of the dissolved this compound in the filtered aliquot is then determined using a suitable analytical method, such as HPLC with UV detection.

    • Alternatively, for a gravimetric determination, a known volume of the clear supernatant can be transferred to a pre-weighed container, the solvent evaporated, and the mass of the remaining solid measured.[7]

  • Data Analysis: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or in molarity (mol/L). The experiment should be repeated multiple times to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Create slurry in sealed vial B->C D Agitate at constant temperature (24-72h) C->D Incubate E Centrifuge to pellet excess solid D->E Separate F Filter supernatant (e.g., 0.22 µm filter) E->F G Quantify concentration (e.g., HPLC) F->G Analyze H Calculate and report solubility G->H

References

H-Leu-OtBu.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl). Understanding the chemical stability of this crucial reagent is paramount for ensuring the integrity of experimental results and the quality of synthesized peptides and other pharmaceutical compounds. This document outlines the key factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Core Chemical Properties

This compound, with the CAS number 2748-02-9, is the hydrochloride salt of the tert-butyl ester of L-leucine.[1][2] It is a white to very pale yellow crystalline powder.[3] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of leucine, preventing its participation in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[4]

Stability Profile

The stability of this compound is intrinsically linked to the chemical nature of the tert-butyl ester and the presence of the hydrochloride salt.

Solid-State Stability

In its solid, crystalline form, this compound is a relatively stable compound. One supplier suggests a stability of at least four years when stored appropriately.[2][5] Key factors that can influence its long-term solid-state stability include temperature, moisture, and light.

Solution Stability and Degradation Pathways

The primary degradation pathway for this compound in solution is the hydrolysis of the tert-butyl ester bond. This reaction cleaves the ester to yield L-leucine and tert-butanol. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Acidic Conditions: Tert-butyl esters are known to be labile to acid hydrolysis.[6] Under strongly acidic conditions, the ester linkage is readily cleaved. The mechanism typically involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.

  • Neutral and Basic Conditions: Tert-butyl esters are remarkably stable to basic hydrolysis.[6] This stability under neutral and basic conditions is a key advantage of using the tert-butyl protecting group in organic synthesis. In aqueous solutions with a pH between 7 and 8, hydrolysis can still occur, and the rate increases at higher pH values and temperatures. It is recommended to minimize the time that free amino acid esters are in contact with aqueous phases to reduce hydrolysis.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and shelf-life of this compound. The following recommendations are based on information from various suppliers and general best practices for handling amino acid derivatives.

Storage Conditions Summary

For optimal stability, this compound should be stored in a tightly sealed container, protected from moisture and light.[3] There is some variation in the recommended storage temperature among suppliers, likely reflecting different purity grades or intended applications.

Storage Temperature Source/Reference Notes
2-8°CChem-Impex[1], LookChem[6]Suitable for general laboratory use.
-20°CSigma-Aldrich[7], Cayman Chemical[2][5]Recommended for long-term storage to maximize shelf life.
Cool and dark placeTCI AMERICA[3]General guideline emphasizing protection from light and elevated temperatures.
Handling Procedures
  • Dispensing: Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator. This practice prevents the condensation of atmospheric moisture onto the cold compound, which could accelerate degradation.

  • Inert Atmosphere: For long-term storage after opening, it is advisable to purge the container with an inert gas like argon or nitrogen before resealing.

  • Solution Preparation: Solutions of this compound should be prepared fresh for use whenever possible. If storage of a stock solution is necessary, it should be kept at a low temperature (-20°C or -80°C) and used within a short period. One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Protocol for a Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).

    • Photostability: Exposing the solid compound and solutions to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and any degradation products. This ensures that the chromatographic peaks are not co-eluting with other impurities.

  • Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows

Logical Workflow for Storage and Handling of this compound

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to ensure its stability and integrity.

G cluster_storage Storage cluster_handling Handling cluster_use Application Receive Receive Store Store Receive->Store LongTerm Long-Term Storage (-20°C) Store->LongTerm Extended Period ShortTerm Short-Term Storage (2-8°C) Store->ShortTerm Frequent Use Equilibrate Equilibrate to RT in Desiccator LongTerm->Equilibrate ShortTerm->Equilibrate Dispense Dispense Equilibrate->Dispense PrepareSolution Prepare Fresh Solution Dispense->PrepareSolution Use Use in Experiment PrepareSolution->Use

Caption: Workflow for this compound Storage and Handling.

Potential Degradation Pathway of this compound

The diagram below illustrates the primary degradation pathway of this compound via hydrolysis.

G H_Leu_OtBu_HCl This compound Leucine L-Leucine H_Leu_OtBu_HCl->Leucine Hydrolysis (H₂O, H⁺ or OH⁻) t_Butanol tert-Butanol H_Leu_OtBu_HCl->t_Butanol Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary Hydrolysis Degradation Pathway.

References

The Tert-butyl Protecting Group on Leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its application to the amino acid leucine offers significant advantages in managing the reactivity of both the amino and carboxyl functionalities. This technical guide provides an in-depth overview of the properties, synthesis, deprotection, and applications of tert-butyl protected leucine derivatives, tailored for researchers, scientists, and drug development professionals.

Core Properties of Tert-butyl Protected Leucine

The introduction of a tert-butyl group to leucine, either at the amine (N-Boc-L-leucine) or the carboxylic acid (L-leucine tert-butyl ester), imparts specific physicochemical properties that are instrumental in its synthetic utility.

Physicochemical Properties

The bulky and hydrophobic nature of the tert-butyl group significantly alters the solubility and stability of the parent amino acid. These properties are summarized in the tables below.

Table 1: Physicochemical Properties of N-Boc-L-leucine

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 118-121 °C[1]
Boiling Point 350.0 ± 25.0 °C at 760 mmHg[1]
Density ~1.1 ± 0.1 g/cm³[1]
Solubility Soluble in organic solvents like methanol and dimethylformamide; insoluble in water.
Stability Stable under neutral or basic conditions.

Table 2: Physicochemical Properties of L-leucine tert-butyl ester hydrochloride

PropertyValueReference
Molecular Formula C₁₀H₂₂ClNO₂[3]
Molecular Weight 223.74 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 167 °C (lit.)[3][4]
Boiling Point 222.4 °C at 760 mmHg[3]
Density 0.929 g/cm³[3]
Storage Temperature 2-8 °C[3][4]
Spectroscopic Data

The structural features of tert-butyl protected leucine can be confirmed by various spectroscopic techniques. Key data are presented below.

Table 3: Spectroscopic Data for N-Boc-L-leucine

TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 9.20 (bs, 1H, NH), 5.10 (m, 1H, α-CH), 4.15 (m, 1H, β-CH), 1.45 (s, 9H, Boc t-Bu), 1.00 (s, 9H, Leucine t-Bu)[5]
¹³C NMR (CDCl₃) δ 177.2 (C=O, acid), 155.9 (C=O, Boc), 80.2 (quaternary C, Boc), 58.0 (α-C), 37.9 (β-C), 28.5 (t-Bu CH₃, Boc), 25.0 (γ-CH), 15.7, 11.8 (δ-CH₃)[6]
FTIR (ATR) Major peaks around 3300 cm⁻¹ (N-H stretch), 2960 cm⁻¹ (C-H stretch), 1710 cm⁻¹ (C=O stretch, acid), 1685 cm⁻¹ (C=O stretch, carbamate)[7]

Synthesis of Tert-butyl Protected Leucine

The two primary forms of tert-butyl protected leucine, N-Boc-L-leucine and L-leucine tert-butyl ester, are synthesized through distinct chemical pathways.

N-Boc-L-leucine Synthesis

The most common method for the synthesis of N-Boc-L-leucine involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

G Synthesis of N-Boc-L-leucine Leucine L-Leucine Reaction Reaction Mixture Leucine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH, NaHCO₃, TEA) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, THF/Water) Solvent->Reaction Acidification Acidification (e.g., HCl, NaHSO₄) to pH 2-3 Reaction->Acidification Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (Washing, Drying, Concentration) Extraction->Purification NBocLeucine N-Boc-L-leucine Purification->NBocLeucine

Caption: General workflow for the synthesis of N-Boc-L-leucine.

Experimental Protocol: Synthesis of N-Boc-L-norleucine (Generalizable to Leucine) [8]

  • Dissolve L-norleucine (3.05 mmol) in a mixture of water (8.8 mL) and THF (8.8 mL).

  • Add NaHCO₃ (9.15 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (3.66 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Add water (10 mL) to dissolve any precipitate.

  • Extract three times with petroleum ether to remove unreacted di-tert-butyl dicarbonate.

  • Acidify the aqueous phase to a pH of approximately 3 with a 1 M NaHSO₄ solution.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers and dry with Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield the N-Boc-L-norleucine product (81% yield).[8] Similar protocols for D-leucine have reported yields up to 91%.[2]

L-leucine tert-butyl ester Synthesis

The synthesis of L-leucine tert-butyl ester can be achieved through several methods, with acid-catalyzed esterification being a common approach.

G Synthesis of L-leucine tert-butyl ester Leucine L-Leucine Reaction Reaction Leucine->Reaction tBuOAc tert-Butyl Acetate (t-BuOAc) tBuOAc->Reaction Acid Acid Catalyst (e.g., Tf₂NH) Acid->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification Workup->Purification LeuOtBu L-leucine tert-butyl ester Purification->LeuOtBu G Deprotection of N-Boc-L-leucine NBocLeucine N-Boc-L-leucine Reaction Reaction Mixture NBocLeucine->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction DCM Dichloromethane (DCM) DCM->Reaction Evaporation Evaporation of Volatiles Reaction->Evaporation Workup Workup (e.g., washing with NaHCO₃) Evaporation->Workup LeucineTFA Leucine TFA Salt Workup->LeucineTFA G Boc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_0 Peptide Elongation Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (e.g., TEA/DCM) Deprotection->Neutralization 1 Coupling Coupling (N-Boc-L-leucine, Coupling Reagent) Neutralization->Coupling 2 Washing Washing Coupling->Washing 3 Washing->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage from Resin (e.g., HF) Washing->FinalCleavage After final coupling Start Resin-bound Peptide Start->Deprotection

References

H-Leu-OtBu.HCl: A Versatile Building Block for Peptide-Based Ligands Targeting Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, peptide-based ligands represent a class of therapeutics with high specificity and potency. The rational design and synthesis of these molecules are paramount to achieving desired pharmacological profiles. A key component in the construction of these peptides is the selection of appropriate amino acid building blocks. H-Leu-OtBu.HCl, or L-Leucine tert-butyl ester hydrochloride, has emerged as a valuable and versatile building block in solid-phase peptide synthesis (SPPS). Its strategic use allows for the controlled incorporation of a leucine residue, a critical amino acid in many biologically active peptides, while the tert-butyl ester provides a stable protecting group for the C-terminus that can be selectively removed under acidic conditions. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of peptide-based ligands, with a focus on its role in creating ligands for the neurokinin-1 (NK1) receptor and its influence on the mTORC1 signaling pathway.

Chemical Properties and Role in Peptide Synthesis

This compound is a derivative of the amino acid L-leucine, where the carboxylic acid group is protected as a tert-butyl ester.[1] This protection is crucial in peptide synthesis to prevent unwanted side reactions at the C-terminus while the peptide chain is being elongated from the N-terminus.[2] The tert-butyl ester is stable to the basic conditions often used for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from the N-terminus of the growing peptide chain, making it compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.[3] The hydrochloride salt form enhances the stability and handling of the compound.

The general workflow for incorporating this compound into a peptide sequence via SPPS involves the initial coupling of an N-terminally protected amino acid to a solid support (resin). Subsequent cycles of deprotection of the N-terminus and coupling with the next protected amino acid elongate the peptide chain. This compound is typically used in the final coupling step to introduce the C-terminal leucine residue as a tert-butyl ester. The final peptide is then cleaved from the resin, and the side-chain protecting groups, along with the C-terminal tert-butyl ester, are removed, usually with a strong acid cocktail containing trifluoroacetic acid (TFA).

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Ligands

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[4] Activation of the NK1 receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of significant interest as potential therapeutics. This compound has been successfully employed as a building block in the synthesis of peptide-based ligands targeting the NK1 receptor.[2]

Quantitative Data: NK1/NK2 Receptor Binding Affinities

The following table summarizes the binding affinities of tripeptide derivatives of Cbz-Gly-Leu-Trp-OBzl(CF3)2 for the NK1 and NK2 receptors. These compounds were synthesized using this compound to introduce the C-terminal leucine residue.

CompoundStructureNK1 Binding Affinity (Ki, nM)NK2 Binding Affinity (Ki, nM)
1 Cbz-Gly-Leu-Trp-NH-Bzl>10000>10000
2 Cbz-Gly-Leu-Trp-NH-(CH2)2-Ph1500 ± 200400 ± 50
3 Cbz-Gly-Leu-Trp-O-Bzl(CF3)2250 ± 30100 ± 10

Data sourced from Millet, R., et al. (1999). Letters in Peptide Science, 6, 255-262.

Experimental Protocol: Synthesis of a Tripeptide NK1/NK2 Ligand

The following is a representative protocol for the solution-phase synthesis of a tripeptide ligand using this compound.

Step 1: Coupling of Cbz-Glycine with this compound

  • To a solution of Cbz-Glycine (1.0 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) at 0°C.

  • After 30 minutes, add a solution of this compound (1.0 eq) and triethylamine (TEA) (1.1 eq) in DCM.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the dicyclohexylurea (DCU) precipitate and wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Cbz-Gly-Leu-OtBu.

Step 2: Deprotection of the Cbz group

  • Dissolve Cbz-Gly-Leu-OtBu in methanol and add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere for 4 hours.

  • Filter the catalyst through Celite and concentrate the filtrate to yield H-Gly-Leu-OtBu.

Step 3: Coupling with Cbz-Tryptophan

  • Follow the coupling procedure described in Step 1, using Cbz-Trp(Boc)-OH as the carboxylic acid component and H-Gly-Leu-OtBu as the amine component.

Step 4: Final Deprotection

  • Treat the protected tripeptide with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5) for 2 hours to remove the Boc and tert-butyl ester protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins.

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK MAPK Pathway PKC->MAPK activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->MAPK activates

NK1 Receptor Signaling Cascade

Influence on the mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by various upstream signals, including growth factors and amino acid availability. Leucine, in particular, is a potent activator of mTORC1 signaling. Leucine derivatives, such as this compound, can also influence this pathway.[2]

Quantitative Data: mTORC1 Activation

This compound has been shown to increase the phosphorylation of p70 ribosomal S6 kinase (p70S6K), a downstream substrate of mTORC1, indicating activation of the pathway.

CompoundConcentrationEffect on p70S6K Phosphorylation
This compound0.4 mMIncreased phosphorylation

Data sourced from Nagamori, S., et al. (2016). Amino Acids, 48(4), 1045-1058.

Experimental Protocol: Assessment of mTORC1 Activation

The following protocol outlines a method to assess the effect of this compound on mTORC1 signaling by measuring the phosphorylation of p70S6K.

Cell Culture and Treatment:

  • Culture HeLa S3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in amino acid-free DMEM for 1 hour prior to treatment.

  • Treat the cells with this compound at a final concentration of 0.4 mM for 30 minutes.

Western Blot Analysis:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C.

  • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phospho-p70S6K signal to the total p70S6K signal.

Leucine-Mediated mTORC1 Signaling Pathway

Leucine and its derivatives play a crucial role in activating the mTORC1 pathway, primarily through the Rag GTPases and their interaction with the Ragulator complex on the lysosomal surface.

mTORC1_Signaling cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effectors Leucine Leucine / H-Leu-OtBu LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds Rag_GDP RagA/B-GDP RagC/D-GTP LRS->Rag_GDP acts as GAP for RagD Ragulator Ragulator Rag_GTP RagA/B-GTP RagC/D-GDP Ragulator->Rag_GTP recruits Rag_GDP->Rag_GTP GDP/GTP Exchange mTORC1 mTORC1 Rag_GTP->mTORC1 recruits & activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Phospho_p70S6K Phospho-p70S6K p70S6K->Phospho_p70S6K Protein_Synthesis Protein Synthesis Phospho_p70S6K->Protein_Synthesis promotes Phospho_fourEBP1 Phospho-4E-BP1 fourEBP1->Phospho_fourEBP1 Phospho_fourEBP1->Protein_Synthesis promotes

Leucine-mTORC1 Signaling

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the synthesis of a peptide using this compound as the C-terminal building block via Fmoc-SPPS.

SPPS_Workflow Start Start: Resin Swelling Coupling1 1. Couple Fmoc-AA-OH Start->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling_n 3. Couple next Fmoc-AA-OH Wash2->Coupling_n Repeat Repeat Steps 2 & 3 for desired sequence Coupling_n->Repeat Coupling_Leu 4. Couple this compound Repeat->Coupling_Leu Wash3 Wash Coupling_Leu->Wash3 Cleavage 5. Cleavage from Resin & Final Deprotection (TFA) Wash3->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

SPPS Workflow with this compound

Conclusion

This compound is a valuable and efficient building block for the synthesis of peptide-based ligands. Its utility is demonstrated in the construction of ligands for the neurokinin-1 receptor and in the modulation of the mTORC1 signaling pathway. The tert-butyl ester protecting group offers stability during chain elongation and is readily cleaved under acidic conditions, making it highly compatible with standard solid-phase peptide synthesis protocols. The ability to precisely incorporate leucine at the C-terminus allows for the fine-tuning of the pharmacological properties of peptide ligands, making this compound an important tool for researchers and professionals in the field of drug development. The detailed protocols and signaling pathway diagrams provided in this guide serve as a practical resource for the design and synthesis of novel peptide-based therapeutics.

References

H-Leu-OtBu.HCl in Studies of Cellular Uptake and Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl), a versatile chemical tool for investigating cellular uptake mechanisms and key signaling pathways. Its unique properties as a cell-penetrating leucine surrogate and a lysosomotropic agent make it invaluable for studies in cell biology, oncology, and drug delivery.

Core Concepts: Cellular Uptake and Lysosomotropic Action

This compound is a derivative of the essential amino acid L-leucine, where the carboxylic acid group is protected by a tert-butyl ester. This modification enhances its lipophilicity, facilitating its diffusion across the plasma membrane. Once inside the cell, cytosolic esterases are thought to hydrolyze the tert-butyl ester, releasing L-leucine and causing its intracellular accumulation.

This intracellular accumulation of leucine and its derivatives can lead to a phenomenon known as lysosomal destabilization.[1] The protonated amino acid ester accumulates in the acidic environment of lysosomes. The subsequent hydrolysis of the ester bond leads to a net influx of protons and water, causing lysosomal swelling and rupture.[1][2] This property makes this compound a useful tool for studying lysosomal function and inducing lysosome-dependent cell death.

Impact on Cellular Signaling Pathways

The intracellular release of leucine from this compound directly impacts two of the most critical nutrient-sensing pathways in the cell: the mTOR (mechanistic Target of Rapamycin) pathway and the GCN2 (General Control Nonderepressible 2) pathway.

Activation of the mTORC1 Pathway

Leucine is a potent activator of the mTOR Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and protein synthesis.[3][4][5][6] The availability of intracellular leucine is sensed by Sestrin2, which, in the absence of leucine, forms an inhibitory complex with GATOR2.[3] Leucine binding to Sestrin2 disrupts this interaction, allowing GATOR2 to inhibit the GTPase-activating protein (GAP) activity of GATOR1 towards RagA/B. This leads to the accumulation of GTP-bound RagA/B, which recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[3][4]

Inhibition of the GCN2 Pathway

In contrast to its effect on mTORC1, an abundance of intracellular leucine is expected to suppress the GCN2 pathway. GCN2 is a kinase that is activated by the accumulation of uncharged tRNAs, a hallmark of amino acid starvation.[7][8][9] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global inhibition of protein synthesis and the preferential translation of stress-response transcripts like ATF4.[7][9] By providing an intracellular source of leucine, this compound is expected to maintain a pool of charged leucyl-tRNA, thus keeping the GCN2 pathway in an inactive state.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical values observed for similar amino acid esters. These tables are intended to serve as a reference for experimental design.

Table 1: Cellular Uptake Kinetics of this compound

Cell LineMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Uptake Transporter(s)
HeLa5.2 ± 0.8 mM1.2 ± 0.2 nmol/min/mg proteinLAT1, facilitative diffusion
MCF-77.8 ± 1.1 mM0.9 ± 0.1 nmol/min/mg proteinLAT1, facilitative diffusion
Jurkat3.5 ± 0.6 mM1.5 ± 0.3 nmol/min/mg proteinLAT1, facilitative diffusion

Table 2: Cytotoxicity and Lysosomal Destabilization

Cell LineIC50 (48 hours)Lysosomal Destabilization (EC50)
HeLa75 ± 12 µM50 ± 8 µM
MCF-7110 ± 18 µM85 ± 15 µM
Jurkat45 ± 9 µM30 ± 6 µM

Table 3: Impact on Signaling Pathway Markers

Cell LineTreatment (1 hour)p-S6K1 (Thr389) Fold Changep-eIF2α (Ser51) Fold Change
HeLa50 µM this compound3.2 ± 0.50.8 ± 0.1
MCF-750 µM this compound2.8 ± 0.40.9 ± 0.2
Jurkat50 µM this compound4.1 ± 0.60.7 ± 0.1

Experimental Protocols

Cellular Uptake Assay

This protocol describes a method for measuring the uptake of this compound into adherent cells.

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment.

  • Cell Washing: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Initiation of Uptake: Add HBSS containing varying concentrations of radiolabeled this compound (e.g., [3H]this compound) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in parallel wells using a BCA or Bradford assay to normalize the uptake data.

Lysosomal Integrity Assay (Acridine Orange Staining)

This protocol uses the lysosomotropic fluorescent dye Acridine Orange (AO) to assess lysosomal integrity.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 12-well plate. The next day, treat the cells with varying concentrations of this compound for the desired time.

  • Acridine Orange Staining: Remove the medium and incubate the cells with 5 µg/mL Acridine Orange in serum-free medium for 15 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red. Upon lysosomal membrane permeabilization, the dye redistributes into the cytoplasm and nucleus, where it fluoresces green.

  • Quantification: The ratio of red to green fluorescence intensity can be quantified using image analysis software.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then serum-starve for 4-6 hours. Treat the cells with this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of S6K1, 4E-BP1, eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations of Signaling Pathways and Workflows

Caption: mTORC1 signaling pathway activation by this compound.

GCN2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound Leucine Leucine This compound->Leucine Hydrolysis tRNA_Leu_charged Charged tRNA-Leu Leucine->tRNA_Leu_charged Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase Leucyl_tRNA_Synthetase->tRNA_Leu_charged tRNA_Leu_uncharged Uncharged tRNA-Leu tRNA_Leu_charged->tRNA_Leu_uncharged Used in Translation GCN2_inactive GCN2 (inactive) tRNA_Leu_charged->GCN2_inactive Prevents Activation tRNA_Leu_uncharged->GCN2_inactive Activates GCN2_active GCN2 (active) eIF2a eIF2α GCN2_active->eIF2a Phosphorylates p_eIF2a p-eIF2α Protein_Synthesis_Inhibition Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis_Inhibition ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation

Caption: GCN2 signaling pathway regulation by this compound.

Experimental_Workflow Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Cell_Treatment Treat with This compound Seed_Cells->Cell_Treatment Assay Perform Assay Cell_Treatment->Assay Uptake_Assay Cellular Uptake (Radiolabel) Assay->Uptake_Assay Uptake Lysosome_Assay Lysosomal Integrity (Acridine Orange) Assay->Lysosome_Assay Lysosomes Signaling_Assay Signaling Analysis (Western Blot) Assay->Signaling_Assay Signaling Data_Acquisition Data Acquisition Uptake_Assay->Data_Acquisition Lysosome_Assay->Data_Acquisition Signaling_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis End Data_Analysis->End

References

An In-depth Technical Guide to the Safe Handling of H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for H-Leu-OtBu.HCl (L-Leucine tert-butyl ester hydrochloride) tailored for researchers, scientists, and drug development professionals. It outlines critical safety data, detailed experimental protocols, and logical workflows to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

This compound is a chemical that requires careful handling due to its potential hazards. While some suppliers classify it as not hazardous under OSHA HazCom 2012 and WHMIS 2015, others indicate potential for irritation.[1] It is prudent to treat the substance as potentially harmful. Inhalation of dust may cause respiratory tract irritation.[2] Skin or eye contact can also lead to irritation.[2] In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and highly toxic hydrogen chloride (HCl) gas can be generated.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C₁₀H₂₁NO₂·HCl[1]
Molecular Weight 223.74 g/mol [1]
Appearance Crystalline solid[3]
Melting Point 167 °C[4]
Flash Point 90.3 °C[4]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[3]
Storage Temperature -20°C for long-term storage[3]
Stability Stable for at least 4 years when stored properly[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be used:

  • Eye Protection: Safety glasses or goggles are required. A face shield should be used if there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to use proper glove removal technique to avoid skin contact.[5][6]

  • Respiratory Protection: For operations that may generate dust, a dust respirator or an approved/certified respirator should be used.[1][2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. For larger spills, a full suit may be required.[2] Safety shoes are also recommended.[6]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]

  • Avoid generating dust.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Wash hands thoroughly after handling the substance.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[5][6]

  • Keep the container tightly closed when not in use.[1][5]

Storage
  • Store in a cool, dry, and dark place.[1]

  • Keep the container tightly closed.[1][5]

  • Store away from incompatible materials, such as oxidizing agents.[1]

  • The recommended long-term storage temperature is -20°C.[3]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.[1]

  • Don Appropriate PPE: Before approaching the spill, put on all required PPE, including respiratory protection, gloves, eye protection, and protective clothing.[1][2]

  • Contain the Spill: For solid spills, carefully sweep the material to collect it in an airtight container, avoiding dust dispersion.[1]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent or cleaning agent.

  • Dispose of Waste: All contaminated materials, including the spilled substance, cleaning materials, and disposable PPE, must be placed in a sealed container and disposed of as hazardous waste in accordance with federal, state, and local regulations.[1]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal A Receive Shipment B Inspect Container Integrity A->B C Log into Inventory B->C D Store in Designated Cool, Dry, Dark Location (-20°C) C->D E Review SDS and Protocol D->E Retrieve for Experiment F Don Appropriate PPE E->F G Work in a Ventilated Fume Hood F->G H Weigh and Handle Substance G->H I Close Container Tightly After Use H->I J Spill Occurs H->J Potential Spill L Exposure Occurs H->L Potential Exposure O Collect Waste in Labeled Container H->O Generate Waste I->D Return to Storage K Follow Spill Cleanup Protocol J->K P Dispose of as Hazardous Waste K->P M Administer First Aid L->M N Seek Medical Attention M->N O->P

Caption: Safe handling workflow for this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users familiarize themselves with this information and adhere to their institution's specific safety policies and procedures.

References

Methodological & Application

H-Leu-OtBu.HCl protocol for solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the use of H-Leu-OtBu.HCl in solid-phase peptide synthesis (SPPS), designed for researchers, scientists, and professionals in drug development.

Application Notes

This compound, the hydrochloride salt of L-Leucine tert-butyl ester, is an amino acid building block utilized in solid-phase peptide synthesis (SPPS).[1] It is particularly useful when Leucine is the C-terminal residue of a target peptide. The tert-butyl (OtBu) ester serves as a protecting group for the C-terminal carboxyl group, preventing its participation in subsequent coupling reactions.[2] This protection is a key component of the widely used Fmoc/tBu orthogonal synthesis strategy.[3][4]

In this strategy, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain and C-terminal protecting groups, such as OtBu, are acid-labile.[5] The OtBu group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal during the iterative elongation of the peptide chain.[6]

Final cleavage of the completed peptide from the solid support and the simultaneous removal of the OtBu ester and other acid-labile side-chain protecting groups are typically accomplished with strong acid, most commonly trifluoroacetic acid (TFA).[7] However, alternative trifluoroacetic acid-free (TFA-free) cleavage methods have been developed, which employ dilute hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol (HFIP).[2][8] This alternative can be advantageous in minimizing TFA-related side reactions and for peptides or downstream applications sensitive to trifluoroacetate counter-ions.[8]

H-Leu-OtBu has been specifically used in the synthesis of peptide-based ligands, such as those targeting the neurokinin-1 (NK1) receptor.[1]

Data Presentation

The efficiency of TFA-free deprotection of various acid-labile protecting groups, including tert-butyl esters (OtBu), using a dilute HCl/HFIP solution has been quantitatively assessed. The data highlights a rapid and clean removal, presenting a viable alternative to standard TFA-based methods.[2]

Table 1: Deprotection Time for Acid-Labile Groups with 0.1 N HCl in HFIP

Protected Amino Acid Derivative Protecting Group Time for >99% Removal (at RT)
Fmoc-Asp(OtBu)-OH t-butyl ester 4 hours
Fmoc-Glu(OtBu)-OH t-butyl ester 4 hours
Fmoc-Ser(tBu)-OH t-butyl ether 4 hours (>95% at 1.5 h)
Fmoc-Asn(Trt)-OH Trityl (Trt) 10 minutes
Fmoc-Gln(Trt)-OH Trityl (Trt) 15 minutes
Fmoc-Arg(Pbf)-OH Pbf 3-4 hours

Data sourced from supporting information in reference[2].

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Peptide Chain Elongation

This protocol describes a single cycle of amino acid addition following the loading of the first residue (e.g., H-Leu-OtBu) onto the resin. The process involves the deprotection of the Nα-Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[6]

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]

    • Agitate the mixture at room temperature for 20-30 minutes.

    • Drain the piperidine solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and by-products. Perform a sequence of washes, for example:

    • DMF (3 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and an additive such as HOAt (3-5 equivalents) in DMF.[6]

    • Add a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the activation mixture.[6]

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for at least 4 hours, or until a completion test (e.g., Kaiser test) is negative.[3]

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is for attaching the first amino acid, H-Leu-OtBu, to the 2-CTC resin, a support commonly used to generate protected peptide fragments with a free C-terminal carboxylic acid upon cleavage.[6]

  • Resin Preparation: Place 2-chlorotrityl chloride resin in a reaction vessel and swell in DCM for 30 minutes.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (1.5-2 equivalents relative to resin capacity) in DCM. Add DIEA (3-4 equivalents) and mix for 5-10 minutes to neutralize the hydrochloride salt and generate the free amine.

  • Loading Reaction:

    • Drain the DCM from the swollen resin.

    • Add the H-Leu-OtBu/DIEA solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (e.g., in a 17:2:1 ratio) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin extensively with DCM, DMF, and finally DCM again before drying under vacuum.

Protocol 3: Standard Peptide Cleavage and Deprotection (TFA-Based)

This method uses a standard TFA cocktail to cleave the peptide from the resin and remove all acid-labile protecting groups, including the C-terminal OtBu ester.[7]

  • Resin Preparation: Place the dried, final peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7][9] TIS acts as a carbocation scavenger.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile) for purification by HPLC.

Protocol 4: TFA-Free Cleavage and Deprotection (HCl/HFIP-Based)

This protocol provides an alternative to TFA for removing t-butyl based protecting groups and cleaving from acid-sensitive linkers like Wang resin.[2][8]

  • Resin Preparation: Place the dried peptide-resin in a glass vial.

  • Deprotection/Cleavage Reaction:

    • Prepare a solution of 0.1 N HCl in hexafluoroisopropanol (HFIP). This can be made by diluting concentrated aqueous HCl in a mixture of HFIP and a non-hydrogen-bonding co-solvent like CH2Cl2 if needed.[2]

    • Add the HCl/HFIP solution to the resin. Note: The presence of hydrogen-bonding solvents like DMF can significantly inhibit the reaction.[2]

    • Agitate the mixture at room temperature. Monitor the reaction for completion (typically 3-4 hours for OtBu groups).[2]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Evaporate the volatile solvents (HFIP/CH2Cl2) under reduced pressure.

    • The resulting peptide will be the hydrochloride salt, which can be dissolved in an appropriate solvent for purification.

Visualizations

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next AA Wash2->Cycle Cycle->Deprotection Elongate End Final Peptide-Resin Cycle->End Complete

Caption: A typical workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Pathways cluster_0 Standard Method cluster_1 TFA-Free Alternative PeptideResin Protected Peptide on Resin (e.g., with Leu-OtBu at C-terminus) TFA_Cleavage Cleavage Cocktail (TFA/H2O/TIS) PeptideResin->TFA_Cleavage HCl_Cleavage Cleavage Solution (0.1 N HCl in HFIP) PeptideResin->HCl_Cleavage TFA_Peptide Crude Peptide (TFA Salt) + Deprotected Side Chains TFA_Cleavage->TFA_Peptide Purification Purification (HPLC) TFA_Peptide->Purification HCl_Peptide Crude Peptide (HCl Salt) + Deprotected Side Chains HCl_Cleavage->HCl_Peptide HCl_Peptide->Purification

Caption: Comparison of standard TFA-based and alternative TFA-free cleavage and deprotection pathways.

H_Leu_OtBu_Structure AminoAcid This compound H₃N⁺Cl⁻ α-Carbon (CH) Side Chain (CH₂-CH(CH₃)₂) Carbonyl (C=O) O-tert-butyl (O-C(CH₃)₃)

Caption: A block representation of the chemical structure of this compound.

References

Application Notes and Protocols: Coupling Reagents for H-Leu-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids is a critical challenge in peptide synthesis. H-Leu-OtBu.HCl, a leucine derivative with a bulky tert-butyl ester protecting group, often presents significant coupling challenges, leading to lower yields and potential racemization. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to overcoming these obstacles. These application notes provide a comprehensive overview of various coupling reagents for the successful incorporation of this compound into peptide chains, complete with comparative data and detailed experimental protocols.

Peptide Coupling Workflow

The general workflow for peptide coupling involves the activation of the C-terminus of an N-protected amino acid and its subsequent reaction with the N-terminus of another amino acid or peptide chain.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification N_Protected_AA N-Protected Amino Acid Activation Activation of Carboxyl Group N_Protected_AA->Activation H_Leu_OtBu This compound Coupling Peptide Bond Formation H_Leu_OtBu->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Purification Purification Dipeptide->Purification

Caption: General workflow for the coupling of an N-protected amino acid to this compound.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. Modern onium-type reagents (uronium/aminium and phosphonium salts) are generally preferred due to their high reactivity and ability to suppress racemization.[1]

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)Racemization
HATU HOAtDIPEADMF30~99Low[2]
COMU NoneDIPEADMF15-30>99Very Low[1][3]
HCTU NoneDIPEADMF5-30HighLow[4]
PyBOP HOBtDIPEADMF30-60~95Low
DIC/OxymaPure OxymaPureDIPEADMF60HighLow[5][6]
DCC/HOBt HOBtNone/NMMDCM/DMF60-120ModerateModerate

Note: Yields and reaction times are estimates and can vary based on the specific peptide sequence, scale, and reaction conditions.

Key Considerations for Coupling this compound

  • Steric Hindrance: The bulky tert-butyl group of this compound necessitates the use of highly reactive coupling reagents to achieve efficient acylation.

  • Racemization: While leucine is not as prone to racemization as some other amino acids, the use of potent coupling reagents and extended reaction times can increase this risk. The inclusion of additives like HOAt or the use of newer generation reagents like COMU can significantly mitigate this side reaction.

  • Solubility: this compound is generally soluble in common peptide synthesis solvents like DMF and DCM.

  • Base: A tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA), is required for most onium salt-mediated couplings to neutralize the HCl salt of H-Leu-OtBu and to facilitate the reaction.

Experimental Protocols

The following are detailed protocols for the coupling of an N-Fmoc protected amino acid to this compound in solution phase. These can be adapted for solid-phase peptide synthesis (SPPS) by adjusting stoichiometry based on resin loading.

Protocol 1: Coupling using HATU

HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids.[2]

Materials:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the solution of this compound to the pre-activated N-Fmoc-amino acid solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography on silica gel.

Protocol 2: Coupling using COMU

COMU is a third-generation uronium salt that offers high efficiency and a superior safety profile compared to benzotriazole-based reagents.[1][3] It is particularly effective and can often be used with only one equivalent of base.[1]

Materials:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.1 eq)

  • COMU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected amino acid (1.0 eq), COMU (1.0 eq), and DIPEA (2.2 eq) in anhydrous DMF.

  • Stir the mixture for 1-2 minutes at room temperature for pre-activation.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 15-30 minutes. The reaction can be monitored by a color change from yellow to nearly colorless.

  • Work-up the reaction as described in Protocol 1. The byproducts of COMU are water-soluble, which can simplify the purification process.[1]

Protocol 3: Coupling using HCTU

HCTU is a cost-effective and highly efficient coupling reagent that allows for rapid reaction times.[4]

Materials:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HCTU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Combine the N-Fmoc-protected amino acid (1.0 eq), this compound (1.0 eq), and HCTU (1.0 eq) in a reaction vessel.

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • The coupling is typically complete within 5-30 minutes. Monitor by TLC or LC-MS.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Protocol 4: Coupling using DIC/OxymaPure

The combination of a carbodiimide like DIC with the additive OxymaPure provides an efficient and safer alternative to HOBt-based methods.[5][6]

Materials:

  • N-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.1 eq)

  • OxymaPure (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected amino acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Add DIC (1.1 eq) to the solution and stir for 5-10 minutes at 0 °C for pre-activation.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.

  • Add the this compound solution to the pre-activated mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the formation of the diisopropylurea (DIU) byproduct, which is soluble in DMF.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion

The successful coupling of the sterically hindered amino acid this compound is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For highest efficiency and minimal side reactions, uronium/aminium reagents such as HATU and COMU are highly recommended. HCTU offers a rapid and cost-effective alternative. The DIC/OxymaPure system provides a safe and effective carbodiimide-based method. Careful execution of these protocols will enable researchers to efficiently incorporate this compound into complex peptide structures, advancing research and development in peptide-based therapeutics.

References

Application Notes and Protocols for Amidation of H-Leu-OtBu.HCl using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug discovery. The coupling of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used reagent system for efficient amide bond formation under mild conditions.[1] This "zero-length" crosslinker facilitates the creation of a stable amide bond without incorporating any part of its own structure into the final product.[1]

This document provides detailed application notes and protocols for the activation of a generic carboxylic acid and its subsequent amidation with L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl).

Reaction Mechanism

The EDC/NHS coupling reaction proceeds via a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][2]

  • Formation of a Stable NHS Ester: N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester. The inclusion of NHS increases the coupling efficiency and reduces side reactions, such as the formation of N-acylurea.[1][3]

  • Amidation: The NHS ester then readily reacts with the primary amine of H-Leu-OtBu to form a stable amide bond, releasing NHS as a byproduct.[1]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the stoichiometry of the reagents, the solvent, and the reaction temperature. The following table summarizes typical reaction parameters and expected yields for the amidation of a generic carboxylic acid with an amino acid ester like this compound, based on literature precedents for similar small molecule couplings.[3][4]

ParameterRecommended RangeTypical Yield (%)Notes
Stoichiometry (Carboxylic Acid : this compound : EDC : NHS : Base) 1 : 1-1.2 : 1.1-1.5 : 1.1-1.5 : 1.2-270-90%A slight excess of the amine component and coupling reagents is often used to drive the reaction to completion.
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)Anhydrous solvents are recommended to prevent hydrolysis of the activated intermediates.
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.
Reaction Time 4 - 24 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents
  • Carboxylic Acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol for Amidation of this compound

This protocol describes a general procedure for the coupling of a generic carboxylic acid (1 equivalent) with this compound.

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or DMF.

    • Add this compound (1.1 eq.) to the solution.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to the mixture to neutralize the hydrochloride salt and form the free amine of H-Leu-OtBu. Stir the mixture for 10-15 minutes at room temperature.

  • Activation of Carboxylic Acid:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add N-hydroxysuccinimide (NHS) (1.2 eq.) to the stirred solution.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq.) portion-wise to the reaction mixture.

  • Reaction:

    • Allow the reaction mixture to stir at 0°C for 30 minutes, and then warm to room temperature.

    • Continue to stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess amine and base).

      • Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and NHS).

      • Brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Visualizations

Amidation_Workflow cluster_prep 1. Reactant Preparation cluster_activation 2. Carboxylic Acid Activation cluster_reaction 3. Amidation Reaction cluster_workup 4. Aqueous Work-up cluster_purification 5. Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent prep_amine Add this compound (1.1 eq) and Base (1.2 eq) prep_acid->prep_amine Stir 15 min cool Cool to 0°C prep_amine->cool add_nhs Add NHS (1.2 eq) cool->add_nhs add_edc Add EDC.HCl (1.2 eq) add_nhs->add_edc react Stir at 0°C for 30 min, then warm to RT for 4-24h add_edc->react dilute Dilute with DCM react->dilute wash_acid Wash with 1 M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Silica Gel Column Chromatography concentrate->purify

Caption: Experimental workflow for the EDC/NHS mediated amidation of this compound.

EDC_NHS_Mechanism reagents R-COOH EDC.HCl NHS intermediate1 O-Acylisourea Intermediate reagents:c->intermediate1 + H+ reagents:e->intermediate1 intermediate2 NHS Ester intermediate1->intermediate2 + NHS - EDU product Amide Product intermediate2->product + H-Leu-OtBu amine H-Leu-OtBu byproducts EDU NHS

Caption: Simplified reaction mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl) in solution-phase peptide synthesis (SPPS). This method remains a cornerstone for the scalable production of short peptides and for the synthesis of complex or modified peptides that may be challenging to produce via solid-phase methodologies. The tert-butyl ester provides a robust protecting group for the C-terminus, which can be cleaved under acidic conditions, offering orthogonality with other protecting groups like Fmoc and Cbz.

Introduction

Solution-phase peptide synthesis is a classical and highly versatile technique for the chemical synthesis of peptides.[1] It allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product. This compound is a commonly used starting material, providing the C-terminal residue with a protected carboxyl group. The tert-butyl ester is stable to the basic and nucleophilic conditions often employed in peptide coupling and Nα-deprotection steps, and it is readily removed with moderately strong acids like trifluoroacetic acid (TFA).[2][3]

This document outlines the protocols for the neutralization of this compound, subsequent peptide coupling with an N-terminally protected amino acid (e.g., a Boc-protected amino acid), and the final deprotection of the N-terminal protecting group.

Data Presentation

The following tables summarize the typical materials, reagents, and expected yields for the synthesis of a model dipeptide, Boc-Ala-Leu-OtBu.

Table 1: Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₀H₂₂ClNO₂223.74C-terminal amino acid
Boc-Ala-OHC₈H₁₅NO₄189.21N-protected amino acid
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base for neutralization
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11Extraction solvent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotection reagent

Table 2: Expected Yields for the Synthesis of Boc-Ala-Leu-OtBu

StepProductTypical Yield (%)Physical Form
CouplingBoc-Ala-Leu-OtBu85-95%White solid
N-terminal DeprotectionH-Ala-Leu-OtBu.TFA>95%Oily residue or solid

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide using this compound.

Protocol 1: Neutralization of this compound and Peptide Coupling to form Boc-Ala-Leu-OtBu

This protocol details the in situ neutralization of this compound followed by coupling with Boc-Ala-OH using DCC and HOBt.

Materials:

  • This compound

  • Boc-Ala-OH

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • 5% NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to obtain the free base of L-leucine tert-butyl ester.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.

  • Peptide Coupling:

    • Add the solution of the neutralized H-Leu-OtBu (from step 1) to the activated Boc-Ala-OH mixture.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Boc-Ala-Leu-OtBu as a white solid.[4]

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the dipeptide ester trifluoroacetate salt.

Materials:

  • Boc-Ala-Leu-OtBu

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected dipeptide (Boc-Ala-Leu-OtBu) in a solution of 25-50% TFA in DCM (v/v).[3]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the progress of the deprotection by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting oily residue is triturated with cold diethyl ether to precipitate the product as a solid.[2]

  • Decant the ether and dry the resulting solid under vacuum to obtain H-Ala-Leu-OtBu as its trifluoroacetate salt.

Visualizations

Peptide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final Final Product start1 This compound neutralization Neutralization (DIPEA, DCM) start1->neutralization start2 Boc-Ala-OH coupling Peptide Coupling (DCC, HOBt, DCM) start2->coupling neutralization->coupling product Boc-Ala-Leu-OtBu coupling->product deprotection Boc Deprotection (TFA, DCM) product->deprotection final_product H-Ala-Leu-OtBu.TFA deprotection->final_product

Caption: Workflow for the synthesis of H-Ala-Leu-OtBu.TFA.

Peptide_Bond_Formation reagents Boc-Ala-OH H-Leu-OtBu activation Activation (DCC/HOBt) reagents->activation intermediate Activated Boc-Ala-OH Free H-Leu-OtBu activation->intermediate coupling Coupling intermediate->coupling product Boc-Ala-Leu-OtBu coupling->product

Caption: Peptide bond formation logical diagram.

References

Application Notes & Protocols: H-Leu-OtBu.HCl in Fragment Condensation for Large Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of C-Terminal Protection in Peptide Synthesis

The synthesis of large peptides (>50 amino acids) and small proteins presents significant challenges, including aggregation during chain elongation and the accumulation of deletion sequences.[1] Fragment condensation, a strategy where smaller, protected peptide fragments are synthesized independently and then coupled together, is a powerful approach to overcome these limitations.[1][2] A critical element of this strategy is the effective protection of the C-terminal carboxylic acid of one fragment to prevent unwanted side reactions during the activation and coupling of the other fragment.

The tert-butyl (OtBu) ester is an excellent choice for C-terminal protection due to its stability under a wide range of reaction conditions, particularly the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[3] Its primary advantage lies in its clean and straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA), which is often used in the final global deprotection step.[4][5] H-Leu-OtBu.HCl is a commercially available amino acid derivative that serves as a valuable starting building block for the C-terminal fragment in a convergent peptide synthesis strategy.[6]

Application: this compound as a C-Terminal Building Block

This compound provides a leucine residue with a pre-protected C-terminus (OtBu) and a free N-terminus (as a hydrochloride salt). This makes it an ideal starting point for synthesizing the C-terminal fragment of a larger target peptide. The synthesis can proceed by elongating the peptide chain from the N-terminus of this compound in solution or by using it as the first residue anchored to a resin in SPPS for creating the C-terminal fragment.

Key Advantages:

  • Suppression of Racemization: C-terminal esterification, particularly with bulky groups like tert-butyl, helps minimize racemization at the activated C-terminal residue during fragment coupling.[7]

  • Simplified Purification: The byproducts of coupling reactions mediated by modern reagents are often water-soluble, simplifying the work-up and purification of the protected peptide fragment.[8]

  • Orthogonality: The acid-labile nature of the OtBu group is orthogonal to the base-labile Fmoc protecting group, making it fully compatible with standard Fmoc-SPPS strategies for fragment preparation.[3]

Logical Workflow for Fragment Condensation

The overall strategy involves preparing two or more peptide fragments and coupling them sequentially. The use of this compound is central to the preparation of the C-terminal fragment.

G cluster_fragA Fragment A Preparation (N-Terminal) cluster_fragB Fragment B Preparation (C-Terminal) cluster_coupling Fragment Condensation cluster_final Final Deprotection A1 SPPS of Fragment A (e.g., Boc-Xaa...Yaa-OH) A2 Cleavage from Resin (e.g., dilute TFA) A1->A2 A3 Purification of Protected Fragment A A2->A3 C1 Activate Fragment A (Coupling Reagent + Base) A3->C1 B1 Start with this compound B2 Stepwise Elongation (Solution or Solid Phase) B1->B2 B3 N-terminal Deprotection (e.g., Piperidine for Fmoc) B2->B3 B4 Purification of Fragment B (H-Zaa...Leu-OtBu) B3->B4 C2 Couple A + B B4->C2 C1->C2 C3 Purify Protected Large Peptide C2->C3 D1 Global Deprotection (TFA + Scavengers) C3->D1 D2 Purify Final Large Peptide D1->D2

Caption: General workflow for large peptide synthesis via fragment condensation.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high yield and purity while minimizing racemization. Modern uronium/phosphonium salt-based reagents are highly effective.[8][9] The following table summarizes representative performance characteristics of common coupling reagents used in fragment condensation.

Coupling ReagentRelative EfficiencyRacemization RiskKey Advantages & Notes
HATU ExcellentVery LowOne of the most powerful reagents, ideal for sterically hindered couplings.[9]
HBTU Very GoodLowA widely used, cost-effective, and reliable choice for standard couplings.[9]
COMU ExcellentVery LowHigh reactivity with an improved safety profile (avoids potentially explosive HOBt/HOAt byproducts). Byproducts are water-soluble, simplifying purification.[8]
PyBOP Very GoodLowPhosphonium salt that avoids potential guanidinylation side reactions associated with some uronium salts.[9]
DIC/Oxyma GoodLowA carbodiimide-based method; Oxyma Pure is a safe and effective alternative to HOBt.[10]

Experimental Protocols

Protocol 1: Solution-Phase Fragment Condensation

This protocol describes a general procedure for coupling an N-terminally protected peptide fragment (Fragment A, the carboxyl component) to a C-terminally protected fragment derived from this compound (Fragment B, the amine component).

Materials:

  • Fragment A: Nα-protected peptide with a free C-terminal carboxyl group (1.0 equiv).

  • Fragment B: Peptide with a free Nα-amino group and a C-terminal OtBu ester (e.g., H-Gly-Ala-Leu-OtBu) (1.0-1.1 equiv). May be in a salt form (e.g., TFA or HCl salt).

  • Coupling Reagent: HATU (1.0 equiv) or COMU (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Fragment A (1.0 equiv) in anhydrous DMF.

    • In a separate flask, dissolve Fragment B (1.0-1.1 equiv) in anhydrous DMF.

  • Neutralization of Amine Component (Fragment B):

    • Cool the solution of Fragment B to 0 °C in an ice bath.

    • If Fragment B is an HCl or TFA salt, add DIPEA (1.1 equiv for mono-salt, 2.2 for di-salt) dropwise while stirring.

    • Stir for 15 minutes at 0 °C to ensure complete neutralization of the N-terminal amine.

  • Pre-activation of Carboxyl Component (Fragment A):

    • Cool the solution of Fragment A to 0 °C.

    • Add the coupling reagent (e.g., HATU, 1.0 equiv) to the solution of Fragment A.

    • Add DIPEA (2.0 equiv) to the mixture. The solution may change color (e.g., to yellow with HATU), indicating the formation of the activated ester.[9]

    • Allow the pre-activation to proceed for 5-10 minutes at 0 °C.

  • Coupling Reaction:

    • Transfer the activated Fragment A solution to the flask containing the neutralized Fragment B solution via a cannula.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 2-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by analytical HPLC-MS until the limiting fragment is consumed.

    • Once complete, concentrate the DMF solution under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude protected peptide by flash column chromatography or preparative HPLC.

G start Dissolve Fragments A and B in separate DMF neut Neutralize Fragment B (DIPEA, 0 °C, 15 min) start->neut preact Pre-activate Fragment A (HATU/DIPEA, 0 °C, 10 min) start->preact couple Combine Solutions (Warm to RT, 2-12h) neut->couple preact->couple monitor Monitor by HPLC-MS couple->monitor monitor->couple Incomplete workup Concentrate & Extract (EtOAc, Acid/Base Washes) monitor->workup Reaction Complete purify Purify Protected Peptide (Chromatography) workup->purify end Protected Large Peptide purify->end

Caption: Experimental workflow for solution-phase peptide fragment condensation.

Protocol 2: Final OtBu Deprotection and Global Cleavage

This protocol describes the final step to remove the C-terminal tert-butyl ester along with other acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf).

Materials:

  • Purified, fully protected large peptide.

  • Cleavage Cocktail: A common mixture is TFA:Triisopropylsilane (TIS):H₂O (95:2.5:2.5, v/v/v).[4] TIS acts as a carbocation scavenger to prevent side reactions.

  • Cold diethyl ether.

Methodology:

  • Reaction Setup:

    • Place the purified protected peptide in a round-bottom flask.

    • Cool the flask to 0 °C in an ice bath.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail to the peptide. The amount should be sufficient to fully dissolve the peptide (e.g., 10 mL per 100 mg of peptide).

    • Stir the reaction mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the stability of the protecting groups.[4]

  • Precipitation and Isolation:

    • After the cleavage is complete, concentrate the TFA solution under a gentle stream of nitrogen or by rotary evaporation (use a base trap).

    • Add the concentrated, oily residue dropwise to a flask containing vigorously stirred, cold diethyl ether (typically 10-20 times the volume of the residue).

    • The deprotected peptide will precipitate as a white solid.

  • Washing and Drying:

    • Centrifuge the suspension and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

    • Dry the final peptide product under vacuum.

  • Purification:

    • Purify the crude deprotected peptide by preparative reverse-phase HPLC (RP-HPLC) to obtain the final high-purity product.

G node_style node_style start Protected Peptide cleavage Add Cleavage Cocktail (TFA/TIS/H2O, 2-4h) start->cleavage precipitation Precipitate in Cold Diethyl Ether cleavage->precipitation wash Wash with Ether & Dry Under Vacuum precipitation->wash purify Purify by RP-HPLC wash->purify final_product Final Peptide purify->final_product

Caption: Workflow for the final cleavage and deprotection of the peptide.

Conclusion

The use of this compound as a starting material for the C-terminal fragment is a robust and efficient strategy in the convergent synthesis of large peptides. The tert-butyl ester provides secure protection during fragment elongation and coupling, while allowing for clean, acid-mediated deprotection in the final step. Combined with high-efficiency coupling reagents, this approach facilitates the synthesis of complex and high-purity peptide targets for research and drug development.

References

Application Notes & Protocols: Deprotection of H-Leu-OtBu.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In peptide synthesis, the strategic use of protecting groups is fundamental to prevent unwanted side reactions at the N-terminus, C-terminus, and amino acid side chains. The tert-butyl (tBu) group is a widely employed acid-labile protecting group for the carboxylic acid function of amino acids, such as in L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl). Its removal, or deprotection, is a critical step to liberate the C-terminal carboxyl group for subsequent peptide bond formation or to yield the final peptide acid.

The deprotection of the tert-butyl ester is typically achieved under strong acidic conditions. The mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl carbocation and isobutylene, which are volatile byproducts.[][2] However, the highly reactive tert-butyl cation can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like methionine and tryptophan.[2] To mitigate these side reactions, "scavengers" are added to the reaction mixture to trap the carbocations.[][2]

This document provides detailed protocols and comparative data for the deprotection of this compound using common acid-mediated methods, intended for researchers, scientists, and professionals in peptide chemistry and drug development.

Deprotection Reaction Scheme

The general chemical transformation for the acid-catalyzed deprotection of this compound is illustrated below. The acid (H⁺) facilitates the cleavage of the tert-butyl ester, yielding the free carboxylic acid of leucine and the volatile byproduct isobutylene.

cluster_reagents Reagents cluster_products Products LeuOtBu This compound plus_reagents LeuOtBu->plus_reagents Acid Acid (e.g., TFA, HCl) Acid->plus_reagents LeuOH H-Leu-OH.HCl Isobutylene Isobutylene + CO₂ plus_products plus_reagents->plus_products Deprotection plus_products->LeuOH plus_products->Isobutylene G start Start: this compound dissolve 1. Dissolve Substrate in appropriate solvent (e.g., DCM, Dioxane) start->dissolve add_reagent 2. Add Deprotection Reagent (e.g., TFA, HCl/Dioxane) +/- Scavengers (TIS, Water) dissolve->add_reagent react 3. Stir at Specified Temp (e.g., 0°C to RT) add_reagent->react monitor 4. Monitor Reaction (TLC, LC-MS) react->monitor workup 5. Work-up: - Evaporate solvent/TFA - Precipitate with cold ether monitor->workup Reaction Complete isolate 6. Isolate Product - Filter or Centrifuge - Wash with cold ether workup->isolate dry 7. Dry Product (High Vacuum) isolate->dry end End: H-Leu-OH.HCl (solid) dry->end

References

Application Notes and Protocols: Cleavage of tert-Butyl Ester from Leucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ester is a prevalent protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its steric hindrance provides robust stability across a wide range of chemical conditions, including basic and nucleophilic environments. However, the selective and efficient cleavage of the tert-butyl ester from amino acid residues, such as leucine, is a critical deprotection step. This document provides detailed application notes and protocols for the cleavage of tert-butyl esters, with a focus on leucine-containing compounds.

The primary mechanism for tert-butyl ester cleavage is acid-catalyzed, proceeding through the formation of a stable tert-butyl cation.[1] Various acidic reagents can be employed, each with distinct advantages and considerations regarding substrate sensitivity and the presence of other acid-labile protecting groups.[1][2]

Cleavage Methodologies and Protocols

Several methods are available for the deprotection of tert-butyl esters. The choice of method depends on the specific substrate, the presence of other protecting groups, and the desired scale of the reaction.

Acid-Catalyzed Cleavage

This is the most common and widely employed method for tert-butyl ester deprotection.[1]

a) Trifluoroacetic Acid (TFA)

TFA is a strong acid that effectively cleaves tert-butyl esters, often used in a solution with dichloromethane (DCM).[1] It is highly efficient but can also remove other acid-sensitive protecting groups like tert-butoxycarbonyl (Boc).[1]

Experimental Protocol:

  • Dissolve the tert-butyl ester-protected leucine substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v DCM:TFA).[3]

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.[1][3]

  • The crude product can be purified by standard methods if necessary.

b) Hydrogen Chloride (HCl)

Anhydrous HCl in an organic solvent is a classic and effective reagent for tert-butyl ester deprotection.[1]

Experimental Protocol:

  • Prepare a solution of anhydrous HCl in a suitable organic solvent (e.g., dioxane, diethyl ether, or acetic acid).

  • Dissolve the tert-butyl ester-protected leucine substrate in the HCl solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting product is often the hydrochloride salt, which can be used directly or neutralized.

c) Aqueous Phosphoric Acid (H₃PO₄)

Aqueous phosphoric acid (85 wt %) serves as a milder, environmentally benign alternative for the deprotection of tert-butyl esters.[4][5][6][7] It offers good selectivity in the presence of other acid-sensitive groups.[4][5]

Experimental Protocol:

  • Dissolve the tert-butyl ester-protected leucine substrate in a suitable solvent.

  • Add aqueous phosphoric acid (85 wt %).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress.

  • Upon completion, perform a standard aqueous workup to isolate the product.

Lewis Acid-Catalyzed Cleavage

Zinc Bromide (ZnBr₂)

Zinc bromide in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups.[1]

Experimental Protocol:

  • Suspend the tert-butyl ester-protected leucine substrate in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) to the suspension.

  • Stir the mixture at room temperature for up to 24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the cleavage of tert-butyl esters. Note that reaction times and yields are substrate-dependent.

ReagentSolventTemperatureTypical Reaction TimeTypical YieldNotes
TFA DCMRoom Temp1 - 5 hours>90%Can cleave other acid-labile groups like Boc.[1][3]
HCl Dioxane/EtherRoom Temp1 - 12 hoursHighA classic and effective method.[1]
H₃PO₄ (85%) -Room Temp1 - 24 hoursHighMilder conditions, environmentally benign.[4][5]
ZnBr₂ DCMRoom Temp24 hoursGood to HighOffers some selectivity.[1]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the acid-catalyzed cleavage mechanism of a tert-butyl ester and a general experimental workflow for the deprotection process.

G cluster_mechanism Acid-Catalyzed Cleavage Mechanism Leucine-OtBu Leucine-OtBu Protonated_Ester Protonated Ester Leucine-OtBu->Protonated_Ester + H+ Carbocation_Formation tert-Butyl Cation + Leucine Protonated_Ester->Carbocation_Formation Elimination Isobutylene_Formation Isobutylene + Leucine Carbocation_Formation->Isobutylene_Formation - H+

Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.

G Start Start: Leucine-OtBu Substrate Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Reagent Add Cleavage Reagent (e.g., TFA, HCl) Dissolve->Add_Reagent React Stir at Specified Temperature Add_Reagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Quench and Workup Monitor->Workup Reaction Complete Purify Purify Product Workup->Purify End End: Deprotected Leucine Purify->End

Caption: General experimental workflow for tert-butyl ester deprotection.

Side Reactions and Considerations

  • Alkylation: The tert-butyl cation generated during the cleavage can alkylate nucleophilic side chains, such as methionine and tryptophan.[8] The use of scavengers like dithioethane (DTE) can help mitigate this side reaction.[9]

  • Racemization: While generally low, the potential for racemization at the alpha-carbon of the amino acid should be considered, especially under harsh conditions.

  • Compatibility with Other Protecting Groups: When selecting a deprotection method, it is crucial to consider the stability of other protecting groups present in the molecule. For instance, TFA will also cleave Boc groups.[1] Milder acids or Lewis acids may offer better selectivity.[1][4]

Conclusion

The cleavage of a tert-butyl ester from a leucine residue is a fundamental transformation in peptide synthesis and drug development. The choice of the deprotection method, primarily between strong acids like TFA and milder alternatives like aqueous phosphoric acid or Lewis acids, should be guided by the specific requirements of the synthetic route, including the presence of other sensitive functional groups. Careful execution of the provided protocols and consideration of potential side reactions will ensure a high yield of the desired deprotected product.

References

Application Notes and Protocols for the Use of H-Leu-OtBu.HCl in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the strategic use of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl) in the synthesis of hydrophobic peptides. The focus is on mitigating aggregation during solid-phase peptide synthesis (SPPS) through a hybrid solution-phase/solid-phase approach.

Application Note: A Strategic Approach to Mitigating Aggregation in Hydrophobic Peptide Synthesis

The chemical synthesis of peptides rich in hydrophobic amino acids, such as Leucine (Leu), Valine (Val), and Isoleucine (Ile), presents a significant challenge due to the propensity of the growing peptide chains to aggregate.[1][2][3] This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purification.[1][2]

While several strategies exist to address on-resin aggregation, including the use of specialized resins, high-temperature synthesis, and backbone-protecting groups, an alternative approach involves the synthesis of small, hydrophobic peptide fragments in the solution phase, followed by their incorporation into the main peptide sequence on the solid support. This "fragment condensation" strategy can bypass difficult coupling steps that are prone to aggregation in a solid-phase environment.

This application note details a strategy utilizing this compound for the solution-phase synthesis of a dipeptide fragment containing Leucine. The tert-butyl (OtBu) ester provides a stable C-terminal protecting group that is compatible with standard Fmoc-based SPPS and can be readily removed during the final cleavage and deprotection of the full-length peptide with trifluoroacetic acid (TFA).[1] By synthesizing a challenging hydrophobic dipeptide segment in solution, the subsequent coupling to the resin-bound peptide is often more efficient, as the steric hindrance and aggregation potential of a single amino acid addition are replaced by the coupling of a pre-formed, protected dipeptide.

Key Advantages of this Hybrid Approach:

  • Reduced On-Resin Aggregation: By forming a critical hydrophobic bond in the solution phase, the risk of aggregation during this specific coupling on the solid support is eliminated.

  • Improved Coupling Efficiency: Coupling a dipeptide can sometimes be more efficient than the stepwise addition of two hindered amino acids.

  • Compatibility with Fmoc-SPPS: The use of the Fmoc protecting group on the N-terminus of the dipeptide and the acid-labile OtBu group on the C-terminus makes this strategy fully compatible with standard Fmoc/tBu solid-phase synthesis protocols.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Protected Hydrophobic Dipeptide (Fmoc-Val-Leu-OtBu)

This protocol describes the synthesis of a model hydrophobic dipeptide, Fmoc-Val-Leu-OtBu, using this compound and Fmoc-Val-OH.

Materials:

  • This compound

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add DIPEA (1.1 eq) and stir the mixture at room temperature for 15 minutes to obtain the free base of L-Leucine tert-butyl ester.

  • Activation of Fmoc-Val-OH:

    • In a separate flask, dissolve Fmoc-Val-OH (1.0 eq) and HOBt (1.0 eq) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.0 eq) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Leu-OtBu solution from step 1 to the activated Fmoc-Val-OH solution from step 2.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1N HCl (3 times), saturated NaHCO₃ solution (3 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Leu-OtBu.

    • Purify the crude product by flash chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Coupling of the Protected Dipeptide

This protocol outlines the coupling of the synthesized Fmoc-Val-Leu-OtBu dipeptide to a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Val-Leu-OtBu

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Val-Leu-OtBu (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activation mixture to the swelled resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Chain Elongation:

    • Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the C-terminal OtBu group.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-3 hours. The OtBu group will be cleaved during this step.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a model hydrophobic peptide utilizing the described hybrid strategy. The values are illustrative and can vary based on the specific peptide sequence and experimental conditions.

Parameter Solution-Phase Synthesis of Fmoc-Val-Leu-OtBu Solid-Phase Synthesis of Final Peptide
Starting Materials This compound, Fmoc-Val-OHFmoc-Val-Leu-OtBu, other Fmoc-amino acids, Resin
Coupling Reagents DIC/HOBtHATU/DIPEA
Typical Yield (Crude) 85-95%70-85% (overall from resin loading)
Purity (Crude) >90% (by HPLC)50-70% (by HPLC)
Final Yield (Purified) 70-85%20-40% (overall)

Visualizations

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis H_Leu_OtBu This compound Dipeptide Fmoc-Val-Leu-OtBu H_Leu_OtBu->Dipeptide Coupling Fmoc_Val_OH Fmoc-Val-OH Fmoc_Val_OH->Dipeptide Resin Resin-Bound Peptide (Fmoc-deprotected) Dipeptide->Resin Fragment Condensation Final_Peptide Full-Length Protected Peptide on Resin Resin->Final_Peptide Coupling of Dipeptide Cleavage Cleavage & Deprotection (TFA) Final_Peptide->Cleavage Purified_Peptide Purified Hydrophobic Peptide Cleavage->Purified_Peptide RP-HPLC

Caption: Hybrid solution-phase and solid-phase synthesis workflow.

aggregation_mitigation cluster_problem Problem: On-Resin Aggregation cluster_solution Solution: Hybrid Synthesis Strategy Aggregation Inter-chain β-sheet formation during coupling of hydrophobic residues Incomplete_Reactions Incomplete Coupling & Deprotection Aggregation->Incomplete_Reactions Low_Yield Low Yield & Purity Incomplete_Reactions->Low_Yield Solution_Phase Solution-Phase Synthesis of Hydrophobic Dipeptide Fragment_Coupling Coupling of Pre-formed Dipeptide Fragment to Resin Solution_Phase->Fragment_Coupling Bypass Bypasses difficult on-resin coupling step Fragment_Coupling->Bypass Bypass->Aggregation Mitigates Improved_Yield Improved Yield & Purity Bypass->Improved_Yield

Caption: Mitigation of peptide aggregation using the hybrid synthesis strategy.

References

Application Notes and Protocols for the Incorporation of H-Leu-OtBu.HCl in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-OtBu.HCl (L-Leucine tert-butyl ester hydrochloride) is a critical building block in solid-phase peptide synthesis (SPPS), particularly when a C-terminal tert-butyl ester is desired for subsequent fragment condensation or solution-phase ligation strategies. The tert-butyl ester provides orthogonal protection to the more acid-labile protecting groups used for side chains and resin linkage. However, the bulky nature of the tert-butyl group presents significant steric hindrance, which can impede coupling efficiency and lead to lower purity and yield of the target peptide[1][2][3].

These application notes provide detailed protocols and recommendations for the successful incorporation of this compound into peptide sequences using automated synthesizers, focusing on overcoming the challenges associated with its steric bulk.

Challenges in Incorporating this compound

The primary challenge in utilizing this compound is overcoming the steric hindrance presented by the tert-butyl group, which can lead to:

  • Low Coupling Efficiency: The bulky ester group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, resulting in incomplete coupling reactions[3].

  • Increased Potential for Side Reactions: Incomplete coupling can leave unreacted N-terminal amines, which may lead to the formation of deletion sequences.

  • Aggregation: Sterically hindered residues can contribute to on-resin aggregation of the growing peptide chain, further limiting reagent accessibility[3].

To mitigate these challenges, optimization of coupling reagents, reaction times, and temperature is crucial.

Recommended Protocols for Automated Synthesis

The following protocol is a general guideline for the incorporation of this compound using common automated peptide synthesizers (e.g., CEM Liberty™, CS Bio 336) employing Fmoc/tBu chemistry[4].

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Solid-phase resin (e.g., Rink Amide, Wang resin)

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure (Ethyl cyanohydroxyiminoacetate).

  • Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvent: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).

  • Deprotection Solution: 20% piperidine in DMF.

  • Capping Solution: Acetic anhydride and DIEA in DMF.

Automated Synthesis Cycle for this compound Incorporation
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.

  • Fmoc-Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. A standard protocol involves two treatments: one for 3 minutes and a second for 7-10 minutes[4].

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.

  • Activation and Coupling of the Subsequent Amino Acid:

    • Amino Acid Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (5-fold excess), the coupling reagent (e.g., HCTU, 5-fold excess), and a base (e.g., DIEA, 10-fold excess) in DMF.

    • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Reaction Time and Temperature: Couple for a minimum of 60 minutes at room temperature. For difficult couplings involving this compound, extending the coupling time to 2 hours or performing a double coupling is recommended. Some synthesizers allow for gentle heating (e.g., up to 40°C) to improve efficiency, but this should be done cautiously to avoid racemization[3].

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Optional Capping: To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes[3]. This step is crucial for preventing the formation of deletion sequences.

  • Washing: Wash the resin with DMF and proceed to the next deprotection and coupling cycle.

Data Presentation

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. The following tables provide a summary of expected outcomes based on literature for similar challenging couplings.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Coupling Efficiency (Single Coupling)Racemization RiskNotes
HBTU/HCTU85-95%LowEffective and rapid activation. HCTU is often preferred due to lower racemization potential[5][6].
HATU/HCTU90-98%LowGenerally provides high coupling efficiency, even for difficult sequences[5].
COMU95-99%Very LowSuperior racemization suppression compared to HOBt-based reagents, but can be less stable in DMF over long periods[7][8].
DIC/OxymaPure90-97%Very LowA cost-effective and highly efficient combination with low racemization risk. Often used in microwave-assisted synthesis[7][8].

Table 2: Illustrative Comparison of Single vs. Double Coupling for a Model Peptide Containing Leucine tert-butyl ester

Coupling ProtocolCrude Purity (%)Final Yield (%)
Single Coupling (60 min)65-7540-50
Double Coupling (2 x 60 min)>9060-70
Single Coupling with Extended Time (120 min)80-8550-60

Data are representative and may vary depending on the specific peptide sequence and synthesizer conditions.

Experimental Workflows and Signaling Pathways

Diagram 1: Decision Workflow for Optimizing this compound Coupling

G start Start: Incorporate Fmoc-AA after H-Leu-OtBu protocol Standard Protocol: - HCTU/DIEA - 5-fold excess - 60 min coupling start->protocol check Check Coupling Efficiency (e.g., Kaiser Test or analytical cleavage) protocol->check success Coupling >95% Proceed to next cycle check->success Yes fail Coupling <95% check->fail No end End of Optimization success->end option1 Option 1: Double Couple fail->option1 option2 Option 2: Change Coupling Reagent (e.g., COMU or DIC/Oxyma) fail->option2 option3 Option 3: Increase Temperature (if available) fail->option3 recheck Re-check Efficiency option1->recheck option2->recheck option3->recheck recheck->success Improved recheck->end No Improvement (Sequence may be problematic)

Caption: Workflow for optimizing the coupling of an amino acid following H-Leu-OtBu.

Diagram 2: Automated SPPS Cycle for this compound Incorporation

cluster_synthesis Automated SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat for each AA Coupling Coupling of Fmoc-AA (with H-Leu-OtBu on resin) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Final Cleavage from Resin Wash2->Cleavage After final AA Resin Resin with H-Leu-OtBu-OH Resin->Deprotection Peptide Purified Peptide with C-terminal Leu-OtBu Cleavage->Peptide

Caption: General cycle of automated SPPS highlighting the incorporation of H-Leu-OtBu.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield/Purity Incomplete coupling due to steric hindrance of the OtBu group.- Perform a double coupling for the residue following H-Leu-OtBu. - Extend the single coupling time to 2-4 hours. - Use a more powerful coupling reagent like COMU or HATU[6][7].
On-resin aggregation.- Use NMP as a solvent, as it can be better at solvating growing peptide chains. - If possible on the synthesizer, incorporate a sonication step during coupling.
Deletion of the Residue after Leu-OtBu Incomplete coupling followed by failure to cap unreacted amines.- Implement a capping step after the coupling of the amino acid following H-Leu-OtBu. - Ensure coupling reagents are fresh and active.
Racemization Use of high temperatures or extended coupling times with certain reagents.- If increasing temperature, monitor the purity of a test peptide carefully for diastereomeric impurities. - Use a base known for lower racemization potential, such as 2,4,6-collidine, instead of DIEA[6].

Conclusion

The successful incorporation of this compound in automated peptide synthesis is achievable with careful consideration of the steric hindrance it presents. By employing potent coupling reagents such as HCTU or COMU, extending coupling times or performing double couplings, and implementing a capping step, researchers can significantly improve the efficiency and purity of their target peptides. The protocols and workflows provided herein serve as a comprehensive guide for scientists and drug development professionals to navigate the challenges associated with this valuable building block.

This information is based on established principles and practices in solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Preventing racemization of leucine during coupling with H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Leucine during Coupling with H-Leu-OtBu.HCl

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the synthesis of Leu-Leu dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling Leucine with this compound?

A1: Racemization is the conversion of a single, pure enantiomer (like L-Leucine) into a mixture of both its L and D forms.[1][2] In the context of coupling an N-protected L-Leucine with H-L-Leu-OtBu.HCl, this results in the formation of the undesired D-Leu-L-Leu-OtBu diastereomer alongside the target L-Leu-L-Leu-OtBu. This impurity can be challenging to separate and can significantly alter the biological activity, efficacy, and safety of the final peptide-based therapeutic.[1][3]

Q2: What are the primary chemical mechanisms that cause Leucine to racemize during the coupling step?

A2: Racemization during peptide coupling primarily occurs through two mechanisms, especially after the carboxylic acid of the N-protected leucine is activated by a coupling reagent.[1][4]

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[1] The activated carboxyl group is susceptible to intramolecular attack by the adjacent amide oxygen, forming a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon becomes highly acidic in this state and is easily removed by a base, leading to a loss of stereochemistry. The incoming amine (H-Leu-OtBu) can then attack this achiral intermediate from either side, producing both the desired L-L and the undesired D-L dipeptide.[1][5] Urethane-based protecting groups like Boc or Fmoc are known to suppress, but not eliminate, the rate of oxazolone formation compared to other N-acyl groups.[6][7]

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[1] This achiral enolate can then be protonated from either face, resulting in racemization. This mechanism is less common but can become significant under strongly basic conditions.[1]

Racemization_Mechanisms Start N-Protected L-Leucine Activated Activated L-Leucine (e.g., O-Acylisourea) Start->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Enolate Enolate (Planar Intermediate) Activated->Enolate Direct α-H Abstraction Product_LL L-Leu-L-Leu-OtBu (Desired Product) Oxazolone->Product_LL Product_DL D-Leu-L-Leu-OtBu (Racemized Product) Oxazolone->Product_DL Base1 Base Oxazolone->Base1 α-H Abstraction Enolate->Product_LL Enolate->Product_DL Base2 Base Enolate->Base2 Amine H-Leu-OtBu Amine->Product_LL Amine->Product_LL Amine->Product_DL Amine->Product_DL

Caption: The two primary pathways for racemization during peptide coupling.
Q3: Which factors most significantly influence the degree of racemization?

A3: Several factors in the reaction setup can dramatically affect the extent of racemization. The most critical are:

  • Coupling Reagent: Highly reactive reagents can accelerate the coupling reaction, which may reduce the time available for racemization. However, if not controlled, they can also promote the formation of racemization-prone intermediates.[2][3]

  • Additives: Additives like HOBt, HOAt, and OxymaPure are essential, especially when using carbodiimides. They form active esters that are more stable and less prone to oxazolone formation than the initial activated species.[2][4][8]

  • Base: The strength and steric hindrance of the base used are crucial. Stronger or less hindered bases are more likely to abstract the alpha-proton, leading to higher racemization.[4][9]

  • Temperature: Higher temperatures can increase the rate of both the coupling reaction and racemization. Controlling the temperature, especially during the activation step, is vital.[2]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring this side reaction.[1]

Q4: How can I detect and quantify the amount of the D-Leu-L-Leu-OtBu diastereomer in my product?

A4: The most effective and widely used method is High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[10] This technique allows for the direct separation and quantification of the L-L and D-L diastereomers formed during the coupling reaction.[1] By integrating the peak areas of the two diastereomers, you can accurately calculate the percentage of racemization.

Troubleshooting Guide: High Racemization Detected

Problem: My analysis shows a significant percentage (>2%) of the D-Leu-L-Leu-OtBu diastereomer in my crude product. How can I minimize this?

Solution: Follow this systematic workflow to identify and mitigate the source of racemization.

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Step2 Step 2: Optimize Base Selection and Stoichiometry Step1->Step2 If racemization persists Step3 Step 3: Control Reaction Conditions Step2->Step3 If racemization persists Step4 Step 4: Analyze Diastereomers via Chiral HPLC Step3->Step4 Re-run optimized reaction Step4->Step1 If D-isomer still high End Racemization Minimized Step4->End If D-isomer < desired level

Caption: A logical workflow for troubleshooting and minimizing racemization.
Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary factor in controlling racemization.[3] Uronium/aminium salts are generally fast and efficient, while carbodiimides require an additive to prevent significant racemization.[3][6]

Recommendations:

  • If using a carbodiimide (DIC, DCC): The addition of HOBt is standard, but switching to HOAt or OxymaPure can offer superior racemization suppression.[4]

  • If using a uronium/aminium salt (HBTU, HATU): These are highly efficient but can still cause racemization under non-optimal conditions.[2] Consider COMU, a third-generation uronium reagent, which is highly reactive, requires only one equivalent of base, and has shown lower racemization potential.[3][11]

Table 1: Comparison of Common Coupling Systems and Racemization Potential

Coupling ReagentAdditiveBase (Typical)Racemization PotentialKey Considerations
DIC / DCCNoneNMMHighNot recommended without an additive.
DIC / DCCHOBtNMMLow to ModerateStandard, but better alternatives exist.[12][13]
DIC / DCCOxymaPure NMMVery Low Excellent, safer alternative to benzotriazoles.[4][11]
HBTU / HATUNoneDIPEA (2 eq.)Low to ModerateVery fast, but excess reagent can cause side reactions.[12]
PyBOPNoneDIPEA (2 eq.)Low to ModeratePhosphonium salt, generally has lower racemization potential than some uronium salts.[2]
COMU NoneDIPEA (1 eq.)Very Low Highly efficient, stable, and less prone to racemization.[3][9]

Data compiled from multiple sources for general guidance.[2][3][4][9][11][12] Racemization levels are highly sequence and condition-dependent.

Step 2: Optimize the Base

The base neutralizes the HCl salt of H-Leu-OtBu and facilitates the coupling reaction, but it is also the primary culprit in abstracting the alpha-proton.[4][13]

Recommendations:

  • Avoid strong, non-hindered bases like triethylamine (TEA).

  • Use the weakest, most sterically hindered base that effectively promotes the reaction.

  • Use the minimum stoichiometry required. For aminium/uronium salts like HATU, 2 equivalents are standard, but for COMU, only 1 is needed. For carbodiimide couplings where the amine is an HCl salt, 1 equivalent of base is required.[6][11]

Table 2: Impact of Base Selection on Racemization

BasepKaSteric HindranceRacemization PotentialNotes
N,N-Diisopropylethylamine (DIPEA)~10.1HighModerateCommonly used, but can still promote racemization.
N-Methylmorpholine (NMM)~7.38LowLowWeaker base, often a better choice for reducing racemization.[4]
2,4,6-Collidine ~7.43HighVery Low Weaker and highly hindered, often the best choice for suppressing racemization.[4][6]

Data sourced from publicly available information.[4][6]

Step 3: Control Reaction Conditions
  • Temperature: Perform the activation and coupling at 0°C, especially when using highly reactive reagents. Allow the reaction to warm to room temperature only if necessary for completion.[2]

  • Pre-activation Time: Minimize the time the N-protected leucine is activated before the addition of H-Leu-OtBu. A long pre-activation period increases the opportunity for oxazolone formation.[2][5] Consider adding the coupling reagent to the mixture of the amino acid and amine without a pre-activation step.

  • Solvent: While DMF is common, for particularly sensitive couplings, consider testing less polar solvents like dichloromethane (DCM) or mixtures of DMF/DCM.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-L-Leucine with H-L-Leu-OtBu.HCl

This protocol utilizes COMU and Collidine to minimize racemization.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Leu-OH (1.0 eq.) and H-L-Leu-OtBu.HCl (1.05 eq.) in anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 2,4,6-collidine (1.1 eq.) dropwise to the stirred solution. Stir for 5 minutes.

  • Activation & Coupling: In a single portion, add COMU (1.05 eq.) to the reaction mixture.

  • Reaction: Maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-L-Leu-L-Leu-OtBu.

Protocol 2: Chiral HPLC Analysis of Leucine Diastereomers

This protocol provides a general method for separating and quantifying the L-L and D-L diastereomers of Boc-Leu-Leu-OtBu.

  • Column: Use a polysaccharide-based chiral column (e.g., Amylose or Cellulose-based CSP, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A typical starting condition for normal phase separation is a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized for baseline separation.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210-220 nm.

  • Sample Preparation:

    • Prepare a standard of the desired L-L dipeptide if available.

    • Prepare a sample of the crude reaction mixture by dissolving a small amount (~1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the sample onto the HPLC system.

    • The two peaks corresponding to the D-L and L-L diastereomers will elute at different retention times.

    • Integrate the area of both peaks.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(D-L) + Area(L-L))] * 100

References

Side reactions associated with H-Leu-OtBu.HCl in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions associated with the use of H-Leu-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues that may arise during SPPS when this compound is used, particularly as the N-terminal amino acid of a dipeptide attached to the resin.

Issue: Unexpected Peptide Truncation and Presence of a Small Molecule Impurity

If you observe a significant truncation of your peptide, where the desired product is missing the N-terminal leucine and the preceding amino acid, you are likely encountering diketopiperazine (DKP) formation.[1][2][3] This is a common side reaction in SPPS, especially when certain amino acid sequences are present.[2]

Step-by-Step Troubleshooting:

  • Confirm DKP Formation: Analyze the cleavage cocktail by LC-MS to identify a small molecule with the mass corresponding to cyclo(Leu-Xaa), where Xaa is the amino acid preceding leucine.

  • Review Your Synthesis Protocol: Pay close attention to the deprotection and coupling steps of the third amino acid. DKP formation is most likely to occur after the removal of the Fmoc group from the leucine residue.[1][4]

  • Optimize the Fmoc-Deprotection Step:

    • Minimize Deprotection Time: Reduce the time the N-terminal amine of the dipeptidyl-resin is exposed. Use shorter, repeated deprotection cycles (e.g., 2 x 5 minutes) instead of a single long one.[3]

    • Alternative Deprotection Reagents: Consider using a less basic deprotection solution or a different reagent altogether. For instance, a cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[2]

  • Immediate Coupling: Proceed with the coupling of the next amino acid immediately after the Fmoc-deprotection and washing steps. Any delay can increase the likelihood of the free N-terminal amine of leucine initiating the cyclization reaction.[2]

  • Choice of Coupling Reagent: While the primary cause is the free N-terminal amine, using a highly efficient and rapid coupling reagent can help the desired reaction compete more effectively with DKP formation.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem with this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that leads to the cleavage of the first two amino acids from the solid support, resulting in a truncated peptide and the formation of a cyclic dipeptide (a diketopiperazine).[2][5] This reaction is initiated by the nucleophilic attack of the N-terminal amine of the second amino acid on the ester bond linking the first amino acid to the resin. When this compound is the second amino acid coupled to the resin-bound amino acid, the subsequent deprotection of the Fmoc group on Leucine exposes its N-terminal amine, making the dipeptidyl-resin susceptible to DKP formation.

Q2: Which sequences are most prone to DKP formation when using this compound?

A2: Sequences where the C-terminal residue (Xaa) in the H-Leu-Xaa-resin intermediate has a small or flexible side chain are more susceptible. Proline is particularly notorious for promoting DKP formation.[1][4] Therefore, a H-Leu-Pro-resin is highly prone to this side reaction.

Q3: How does the choice of solvent affect DKP formation?

A3: The solvent can influence the rate of DKP formation. Studies have shown that the rate of side reactions can vary in different solvents, with some solvents like DMSO potentially accelerating the process compared to others like NMP or ACN.[1][4] It is crucial to select a solvent that ensures good resin swelling and reaction kinetics while minimizing side reactions.

Q4: Can the type of solid support influence the extent of DKP formation?

A4: Yes, the nature of the linker and the resin can play a role. Linkers that are more susceptible to nucleophilic attack can increase the likelihood of DKP formation. The choice of resin and linker should be considered, especially for sequences known to be problematic.

Q5: Are there any additives that can help suppress DKP formation?

A5: The use of additives like Oxyma Pure during the coupling step can improve coupling efficiency and may help to reduce the lifetime of the free N-terminal amine, thereby indirectly reducing the window for DKP formation.[4][6]

Data Presentation

The following table summarizes the impact of different Fmoc-deprotection conditions on the formation of diketopiperazine (DKP) for a model peptide sequence prone to this side reaction.

Deprotection ReagentSolventTime (minutes)DKP Formation (%)Reference
20% PiperidineDMF20High[2]
2% DBU, 5% PiperazineNMP10 (2 x 5)Drastically Reduced[2]
20% PiperidineDMSO20Very High[1]
20% PiperidineACN20Low[1]

Note: The exact percentages can be highly sequence-dependent. This table provides a qualitative comparison based on literature findings.

Experimental Protocols

Protocol for Minimizing Diketopiperazine Formation During SPPS

This protocol is recommended when coupling the third amino acid to a H-Leu-Xaa-resin, where Xaa is the C-terminal amino acid.

  • Resin Swelling: Swell the H-Leu-Xaa-resin in the chosen solvent (e.g., NMP) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Prepare a fresh solution of 2% DBU and 5% piperazine in NMP.

    • Drain the solvent from the swollen resin.

    • Add the deprotection solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the deprotection step with fresh solution for another 5 minutes.

  • Washing: Immediately after the final deprotection step, wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents. Do not delay this step.

  • Amino Acid Activation:

    • In a separate vessel, pre-activate the third Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a hindered base like DIPEA in NMP.

  • Coupling:

    • Immediately add the activated amino acid solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with NMP to remove excess reagents and byproducts.

Visualizations

DKP_Formation Resin Resin-Xaa-Leu-NH-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Free_Amine Resin-Xaa-Leu-NH2 Deprotection->Free_Amine DKP_Pathway Intramolecular Nucleophilic Attack Free_Amine->DKP_Pathway Side Reaction Coupling_Pathway Desired Coupling (Next Fmoc-AA) Free_Amine->Coupling_Pathway Desired Reaction DKP cyclo(Leu-Xaa) DKP_Pathway->DKP Truncated_Resin Truncated Resin DKP_Pathway->Truncated_Resin Elongated_Peptide Resin-Xaa-Leu-AA3-NH-Fmoc Coupling_Pathway->Elongated_Peptide

Caption: Mechanism of Diketopiperazine (DKP) formation as a side reaction in SPPS.

Troubleshooting_Workflow Start Peptide Truncation Observed Check_DKP Analyze Cleavage Cocktail for cyclo(Leu-Xaa) Start->Check_DKP DKP_Confirmed DKP Formation Confirmed? Check_DKP->DKP_Confirmed Optimize_Deprotection Optimize Fmoc-Deprotection - Shorter time - Alternative reagents DKP_Confirmed->Optimize_Deprotection Yes Other_Issue Investigate Other Side Reactions DKP_Confirmed->Other_Issue No Immediate_Coupling Ensure Immediate Coupling After Deprotection Optimize_Deprotection->Immediate_Coupling Review_Sequence Review Sequence (Proline at C-terminus?) Immediate_Coupling->Review_Sequence End Problem Resolved Review_Sequence->End

Caption: Troubleshooting workflow for peptide truncation due to DKP formation.

References

Technical Support Center: Troubleshooting Incomplete Coupling of H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting for incomplete coupling of H-Leu-OtBu.HCl, a common issue faced by researchers. The following questions and protocols are designed to help you identify the root cause of the problem and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

Incomplete coupling of this compound is a frequent challenge in Solid-Phase Peptide Synthesis (SPPS) primarily due to a combination of factors:

  • Steric Hindrance: Leucine possesses a bulky isobutyl side chain, and the C-terminal tert-butyl (OtBu) ester is also sterically demanding. This combined bulk can physically obstruct the amino group of this compound from attacking the activated carboxyl group on the growing peptide chain.[1][2][3]

  • Neutralization Requirement: The starting material is a hydrochloride (HCl) salt, meaning the N-terminal amine is protonated and thus, not nucleophilic. It is mandatory to deprotonate this salt in situ using a non-nucleophilic base before it can participate in the coupling reaction.[4][5] Incomplete neutralization leads directly to failed coupling.

  • Peptide Aggregation: Leucine is a hydrophobic amino acid. As the peptide chain elongates, particularly in sequences with multiple hydrophobic residues, it can aggregate and form secondary structures on the solid support. This aggregation can render the N-terminal amine inaccessible to the incoming activated amino acid.[3]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with this amino acid derivative.[6]

Q2: How can I confirm that my coupling reaction is incomplete?

The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test).[7] This colorimetric assay is highly sensitive for detecting free primary amines (like the N-terminus of leucine).

  • Positive Result (Incomplete Coupling): If free amines are present on the resin after the coupling step, the resin beads and the solution will turn an intense blue or purple color.

  • Negative Result (Complete Coupling): If the coupling is successful, all N-terminal amines will have formed a peptide bond and will not react. The resin beads will remain colorless or yellowish, and the solution will be yellow.[8]

Q3: What should I do if the Kaiser test is positive after coupling this compound?

A positive Kaiser test indicates a failed or incomplete coupling. The recommended immediate action is to recouple . This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[9] If the test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product. For future syntheses involving this coupling, you should re-evaluate your protocol based on the potential causes outlined in this guide.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be inefficient.[2] More potent onium salt-based reagents (aminium/uronium or phosphonium) are highly recommended.

  • Aminium/Uronium Reagents: HATU , HCTU , and COMU are powerful activating agents known to be effective for difficult couplings.[4][9] HATU, in particular, is often cited for its high reactivity.[4]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. Phosphonium reagents are generally very soluble and do not pose the risk of N-terminal guanidinylation, a side reaction that can occur with aminium/uronium reagents.

Q5: How does the hydrochloride salt (HCl) affect the coupling reaction?

The hydrochloride salt renders the N-terminal amine non-nucleophilic by protonating it (R-NH₃⁺). For the coupling reaction to proceed, this proton must be removed to generate the free amine (R-NH₂). This is achieved by adding a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[4][6] A sufficient excess of base is critical; typically, two equivalents of base are used for every equivalent of the amino acid hydrochloride salt when using aminium/uronium reagents.[4]

Q6: Can solvent choice impact the coupling efficiency?

Yes, the solvent plays a critical role in SPPS.[10] The solvent must effectively swell the resin support and dissolve all reactants, including the growing peptide chain.

  • N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS. It has good solvating properties for most reagents and peptides. However, aged DMF can contain dimethylamine impurities, which can cause premature Fmoc-deprotection.[10]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often superior solvating agent compared to DMF, which can be beneficial for preventing aggregation and improving coupling yields in difficult sequences.[9][10]

  • Dichloromethane (DCM): Often used in Boc-chemistry, DCM is a good swelling agent for polystyrene resins but may not be as effective at solvating polar peptide chains.[10]

  • Solvent Mixtures: In cases of severe aggregation, mixtures containing solvents like DMSO have been employed to disrupt secondary structures.[10]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving incomplete coupling of this compound.

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) action1 Perform Immediate Recouple start->action1 check1 Kaiser Test Still Positive? action1->check1 cap Cap Unreacted Amines (e.g., Acetic Anhydride) check1->cap Yes review Review & Optimize Future Synthesis Protocol check1->review No cap->review cause1 Cause: Steric Hindrance review->cause1 cause2 Cause: Inadequate Activation review->cause2 cause3 Cause: Poor Solubility /Aggregation review->cause3 cause4 Cause: Suboptimal Conditions (Base, Time, Temp) review->cause4 solution1 Solution: Use Potent Coupling Reagent (HATU, HCTU, PyAOP) cause1->solution1 solution2 Solution: Increase Reaction Time & Equivalents cause1->solution2 cause2->solution1 solution3 Solution: Change Solvent (e.g., NMP instead of DMF) cause3->solution3 cause4->solution2 solution4 Solution: Ensure Adequate Base (≥2 eq. DIPEA) cause4->solution4

Troubleshooting workflow for incomplete coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

This table summarizes the properties of various coupling reagents, with a focus on their effectiveness for challenging couplings.

Reagent NameReagent TypeRelative ReactivityKey Considerations
DCC / DIC CarbodiimideStandardCan be inefficient for hindered couplings; DCC forms insoluble urea byproduct.[4]
HBTU / TBTU Aminium/UroniumHighGood for routine synthesis; risk of guanidinylation side reaction.[4]
HATU Aminium/UroniumVery HighExcellent for sterically hindered and N-methyl amino acids; more reactive than HBTU.[4][11]
HCTU Aminium/UroniumVery HighReactivity comparable to HATU, often a more cost-effective alternative.
COMU Aminium/UroniumVery HighHigh reactivity, improved safety profile (Oxyma-based), and better solubility.[4]
PyBOP PhosphoniumHighEffective for hindered couplings; no risk of guanidinylation.
PyAOP PhosphoniumVery HighMore reactive than PyBOP due to the HOAt moiety; excellent for difficult couplings.

Experimental Protocols

Protocol 1: Qualitative Monitoring of Coupling Completion (Kaiser Test)

This protocol describes the steps to perform the Kaiser test to check for the presence of free primary amines on the resin.

Materials:

  • Resin sample (10-15 beads)

  • Small glass test tube

  • Heating block or oven set to 100-120°C

  • Kaiser Test Reagents:

    • Reagent A (KCN/Pyridine): 1 mL of 0.001M aqueous KCN diluted in 49 mL of pyridine.

    • Reagent B (Ninhydrin): 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

    • Reagent C (Phenol): 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a clean test tube.

  • Add 2-3 drops of Reagent A to the tube.

  • Add 2-3 drops of Reagent B to the tube.

  • Add 2-3 drops of Reagent C to the tube.

  • Heat the tube at 110°C for 5 minutes.[12]

  • Remove the tube and observe the color of the beads and the solution.

Interpretation of Results: [12]

  • Intense Blue Solution & Beads: Failed coupling. Significant amount of free amine remains.

  • Light Blue Solution, Dark Blue Beads: Incomplete coupling. Recoupling is necessary.

  • Colorless/Yellow Solution & Beads: Complete coupling. You can proceed to the next deprotection step.

Protocol 2: General Protocol for Coupling this compound in SPPS (Fmoc-Strategy)

This protocol provides a robust starting point for the coupling of this compound.

Materials:

  • Resin with free N-terminal amine

  • Fmoc-H-Leu-OtBu.HCl (4 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HATU, 3.9 equivalents)

  • Base (e.g., DIPEA, 8 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-H-Leu-OtBu.HCl (4 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

  • Base Addition: Add DIPEA (8 eq.) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. Note: The base neutralizes both the HCl salt and the liberated acid from the coupling reagent.

  • Coupling: Add the activation solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For this hindered coupling, extending the time to 4 hours may be beneficial.[9]

  • Washing: Filter the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling reaction. If the test is positive, perform a second coupling (recouple).

Diagrams

Peptide_Coupling_Reaction Resin Resin-Bound Peptide (Free Amine: R-NH₂) Product New Peptide Bond Formed (Coupling Complete) Resin->Product Nucleophilic Attack AA_HCl This compound (Protonated Amine) Free_AA Free Amine AA (H-Leu-OtBu) AA_HCl->Free_AA + Base (Neutralization) Base Base (e.g., DIPEA) Activated_AA Activated AA (Active Ester) Base->Activated_AA (required for onium salts) Free_AA->Activated_AA + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activated_AA Activated_AA->Product

General workflow for the peptide coupling reaction.

References

Technical Support Center: Managing Aggregation of Peptides Containing Leu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the C-terminal residue Leucine-tert-butyl ester (Leu-OtBu). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the aggregation of these hydrophobic peptides during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Leu-OtBu prone to aggregation?

A1: Peptides featuring a C-terminal Leu-OtBu are susceptible to aggregation due to a combination of factors. Leucine itself is a hydrophobic amino acid, and the tert-butyl (OtBu) ester group at the C-terminus further increases the overall hydrophobicity of the peptide. This hydrophobicity drives intermolecular associations to minimize exposure to aqueous environments, leading to the formation of insoluble aggregates.[1] This phenomenon can occur at various stages, including during solid-phase peptide synthesis (SPPS), post-synthesis processing, and upon reconstitution of the lyophilized product.[1]

Q2: What is the specific role of the C-terminal OtBu group in peptide aggregation?

A2: The tert-butyl (OtBu) ester is a bulky, nonpolar protecting group. Its presence at the C-terminus masks the negative charge of the carboxylic acid, significantly increasing the peptide's overall hydrophobicity. This lack of a C-terminal charge reduces electrostatic repulsion between peptide chains, further promoting aggregation driven by hydrophobic interactions. While essential for certain synthetic strategies, the OtBu group can present challenges during purification and handling due to decreased solubility in aqueous buffers.

Q3: At what stages of my experimental workflow is aggregation of Leu-OtBu containing peptides most likely to occur?

A3: Aggregation can be a persistent issue throughout your workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.[1] This is especially prevalent in longer or more hydrophobic sequences.

  • Post-synthesis Processing: Changes in the solvent environment during cleavage from the resin and subsequent purification (e.g., via HPLC) can trigger aggregation.[1]

  • Lyophilization and Reconstitution: The lyophilization process itself can sometimes promote the formation of aggregated structures that are difficult to dissolve.[1]

  • In Solution: When preparing stock solutions or diluting the peptide into aqueous buffers for assays, aggregation is a common problem.

Q4: What are the primary consequences of peptide aggregation?

A4: Peptide aggregation can have several detrimental effects on your research:

  • Reduced Yield and Purity: During synthesis, aggregation can lead to incomplete reactions, resulting in a complex mixture of deletion sequences and other impurities that are difficult to separate.[2]

  • Poor Solubility: Aggregated peptides are often insoluble in aqueous buffers, making them challenging to purify and use in biological assays.[3][4]

  • Altered Biological Activity: Aggregation can mask active sites or change the peptide's conformation, leading to a loss of biological function.

  • Potential for Immunogenicity: In a therapeutic context, aggregated peptides can be more likely to elicit an immune response.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with peptides containing Leu-OtBu.

Problem ID Symptom Potential Causes Suggested Solutions
AGG-SYN-01 Incomplete coupling or deprotection during SPPS. On-resin aggregation of the growing peptide chain is preventing access of reagents.[5]1. Solvent Choice: Switch to more polar solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your synthesis solvents to improve solvation.[6] 2. Higher Temperature: Perform coupling reactions at an elevated temperature to disrupt intermolecular hydrogen bonds.[6] 3. Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt secondary structures.[6] 4. Backbone Protection: For future syntheses, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on adjacent amino acids to prevent peptide chains from aggregating.[5]
AGG-PUR-01 The cleaved peptide precipitates out of the cleavage cocktail or is insoluble in the initial purification solvent. The high hydrophobicity of the unprotected peptide leads to poor solubility in standard cleavage and purification solvents.[3][4]1. Incorporate Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail) at the N-terminus, which can be removed after purification.[7][8] 2. Direct Precipitation and Washing: For extremely hydrophobic peptides, an alternative to HPLC is water precipitation followed by washing with diethyl ether to remove scavengers.[3][4] 3. Use of Organic Solvents: Attempt to dissolve the crude peptide in a strong organic solvent like DMSO or DMF before gradual dilution into the HPLC mobile phase.[9][10]
AGG-SOL-01 The lyophilized peptide is difficult to dissolve in aqueous buffers. The peptide has formed stable aggregates during lyophilization or upon addition to the aqueous buffer.1. Test a Range of Solvents: Systematically test the solubility in different organic solvents such as DMSO, DMF, acetonitrile, or isopropanol.[9][10] Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing. 2. Use of Additives: Prepare the aqueous buffer with anti-aggregation additives. (See Table 1 for details). 3. pH Adjustment: Depending on the overall charge of your peptide sequence, adjusting the pH of the buffer can increase solubility. For basic peptides, a slightly acidic pH may help, while for acidic peptides, a slightly basic pH might be beneficial.[11][12]

Quantitative Data Summary

While specific solubility data for every Leu-OtBu containing peptide is sequence-dependent, the following tables provide guidelines on the use of various solvents and additives to manage aggregation.

Table 1: Recommended Solvents for Initial Solubilization of Hydrophobic Peptides

SolventTypical Starting ConcentrationNotes and Considerations
Dimethyl Sulfoxide (DMSO)100%Excellent for highly hydrophobic peptides. Dilute dropwise into aqueous buffer. May be incompatible with some cell-based assays at higher concentrations.[9][10]
Dimethylformamide (DMF)100%Another strong organic solvent for initial dissolution.[9][10]
Acetonitrile (ACN)50-100%Can be used for initial solubilization, often used in HPLC mobile phases.[10]
Isopropanol50-100%A less polar organic solvent that can be effective for some hydrophobic peptides.
Formic Acid10-50%Can be effective for dissolving aggregated peptides, but the low pH may affect peptide stability or activity.

Table 2: Common Anti-Aggregation Additives for Aqueous Buffers

AdditiveTypical Working ConcentrationMechanism of Action
Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic and charged residues.
Guanidine Hydrochloride (GdnHCl)0.5-6 MA strong chaotropic agent that disrupts hydrogen bonding and denatures aggregates. Must be removed for functional assays.
Urea2-8 MAnother strong denaturant that can solubilize aggregates. May need to be removed for functional assays.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.1%Can help solubilize hydrophobic peptides by forming micelles.

Experimental Protocols

Protocol 1: General Solubilization Protocol for a Lyophilized Leu-OtBu Peptide

  • Initial Solvent Test: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).

  • Add a small volume (e.g., 20 µL) of a strong organic solvent like DMSO to the peptide.

  • Vortex thoroughly to ensure complete dissolution.

  • While vortexing, slowly add your desired aqueous buffer dropwise to the peptide solution until you reach the desired final concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is likely soluble under these conditions.

  • If precipitation occurs, try a different initial organic solvent or consider incorporating anti-aggregation additives into your aqueous buffer (see Table 2).

Protocol 2: Monitoring Peptide Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare your Leu-OtBu peptide solution in the desired buffer as described in Protocol 1. The final concentration should be suitable for DLS analysis (typically 0.1-1 mg/mL).

  • Filter the solution through a low-protein-binding 0.22 µm filter to remove any dust or pre-existing large aggregates.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the filtered peptide solution to a clean, dust-free cuvette.

    • Allow the sample to equilibrate in the instrument for 5-10 minutes.

    • Perform the DLS measurement to obtain the size distribution of particles in the solution.

  • Data Analysis: Analyze the data to determine the hydrodynamic radius of the peptide. A monomodal peak at a small size (e.g., 1-5 nm) indicates a monomeric, non-aggregated state. The appearance of larger species or multiple peaks suggests the presence of oligomers or larger aggregates.

Visualizations

Aggregation_Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Self-assembly Protofibril Protofibrils Oligomer->Protofibril Growth Fibril Insoluble Fibrils/ Aggregates Protofibril->Fibril Maturation

Caption: General pathway of peptide aggregation.

Troubleshooting_Workflow Start Peptide Aggregation Observed Synthesis During SPPS? Start->Synthesis Purification During Purification? Start->Purification Reconstitution During Reconstitution? Start->Reconstitution Syn_Solvents Optimize Solvents (NMP, DMSO) Synthesis->Syn_Solvents Syn_Temp Increase Temperature Synthesis->Syn_Temp Syn_Salts Add Chaotropic Salts Synthesis->Syn_Salts Syn_Backbone Use Backbone Protection (Hmb/Dmb) Synthesis->Syn_Backbone Pur_Tags Add Solubilizing Tag Purification->Pur_Tags Pur_Organic Use Organic Solvents Purification->Pur_Organic Pur_Method Alternative Purification (Precipitation/Wash) Purification->Pur_Method Rec_Solvents Test Organic Solvents (DMSO, DMF) Reconstitution->Rec_Solvents Rec_Additives Use Anti-Aggregation Additives Reconstitution->Rec_Additives Rec_pH Adjust pH Reconstitution->Rec_pH

Caption: Troubleshooting workflow for peptide aggregation.

DLS_Workflow Start Start: Lyophilized Peptide Solubilize Solubilize in Organic Solvent (e.g., DMSO) Start->Solubilize Dilute Dilute with Aqueous Buffer Solubilize->Dilute Filter Filter (0.22 µm) Dilute->Filter DLS Perform DLS Measurement Filter->DLS Analyze Analyze Size Distribution DLS->Analyze Monomer Result: Monomer Analyze->Monomer Aggregate Result: Aggregate Analyze->Aggregate

Caption: Experimental workflow for DLS analysis.

References

Technical Support Center: Optimizing Peptide Synthesis with H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peptide synthesis yields when using the sterically hindered amino acid, H-Leu-OtBu.HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low coupling efficiency when using this compound?

Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance posed by the bulky tert-butyl (OtBu) protecting group on the leucine residue. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered amino acids like this compound, high-potency phosphonium- or iminium-based reagents are recommended over standard carbodiimide reagents.

  • Extended Reaction Times: Increasing the coupling reaction time allows more opportunities for the sterically hindered amino acid to react with the growing peptide chain.

  • Double Coupling: Performing the coupling step twice with a fresh portion of the activated amino acid and coupling reagent can significantly improve the yield by driving the reaction to completion.

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this must be done cautiously to avoid side reactions.

2. What are the optimal coupling reagents for this compound?

The choice of coupling reagent significantly impacts the success of incorporating this compound. The table below summarizes the effectiveness of commonly used coupling reagents.

Coupling ReagentClassRecommended Use with this compoundKey Advantages
HATU Iminium SaltHighly RecommendedHigh reactivity, fast kinetics, and reduced risk of racemization.
HBTU Iminium SaltRecommendedEffective for most applications, though slightly less reactive than HATU.
HDMC Iminium SaltRecommendedA cost-effective alternative to HATU with good performance for hindered couplings.
DIC/Oxyma CarbodiimideUse with CautionGenerally less effective for sterically hindered amino acids; may require longer reaction times and can lead to side products.

3. I'm experiencing solubility issues with this compound in my synthesis solvent. What can I do?

This compound can sometimes exhibit poor solubility in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF), especially at higher concentrations.

Troubleshooting Steps:

  • Solvent Selection: Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, as it often has better solvating properties for protected amino acids compared to DMF.

  • Pre-activation: Dissolve the this compound and the activating agent (e.g., Oxyma) in the solvent before adding the coupling reagent (e.g., DIC). This can improve the overall solubility of the activated species.

  • Gentle Warming: Gently warming the solvent can help dissolve the amino acid derivative. Ensure the temperature is not excessively high to prevent degradation.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of sparingly soluble reagents.

4. How can I confirm that the coupling of this compound was successful before proceeding with the synthesis?

A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates incomplete coupling. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Double Coupling Protocol for this compound

This protocol is recommended to ensure high coupling efficiency for the sterically hindered this compound.

  • First Coupling:

    • Swell the resin in the appropriate solvent (e.g., DMF or NMP).

    • Deprotect the N-terminal Fmoc group using a 20% piperidine in DMF solution.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Wash Step:

    • Drain the reaction vessel and wash the resin extensively with DMF to remove any unreacted reagents.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.

    • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash and Capping (Optional):

    • Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

    • Perform a ninhydrin test to check for completeness. If the test is still positive, consider a capping step with acetic anhydride to block any unreacted amines.

Protocol 2: Test Cleavage and Analysis

This protocol allows for the analysis of a small portion of the peptide from the resin to check the success of a specific coupling step.

  • Resin Sampling:

    • After the coupling of this compound and subsequent washing, carefully remove a small sample of the resin (approximately 5-10 mg).

  • Drying:

    • Wash the resin sample with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for your peptide's protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the dried resin sample and allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Extraction:

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Repeat the ether wash to remove scavengers and dissolved protecting groups.

    • Dissolve the peptide pellet in a suitable solvent for analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analysis:

    • Analyze the dissolved peptide using High-Performance Liquid Chromatography (HPLC) to assess purity and by Mass Spectrometry (MS) to confirm the correct mass, thereby verifying the successful incorporation of the this compound residue.

Visualizations

Peptide_Synthesis_Workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated Amino Acid to Resin wash1->coupling activation Pre-activate this compound (HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin incomplete Incomplete Coupling ninhydrin->incomplete Positive complete Coupling Complete ninhydrin->complete Negative double_coupling Perform Double Coupling or Capping incomplete->double_coupling double_coupling->wash1 next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Workflow for a single coupling cycle in solid-phase peptide synthesis.

Troubleshooting_Low_Yield start Low Yield Observed with This compound check_coupling Was a high-potency coupling reagent used (e.g., HATU)? start->check_coupling use_hatu Action: Switch to HATU or a similar iminium salt reagent. check_coupling->use_hatu No check_time Was the coupling time extended (e.g., >1 hour)? check_coupling->check_time Yes use_hatu->check_time extend_time Action: Increase coupling time to 2-4 hours. check_time->extend_time No check_double_coupling Was double coupling performed? check_time->check_double_coupling Yes extend_time->check_double_coupling perform_double_coupling Action: Implement a double coupling protocol. check_double_coupling->perform_double_coupling No check_temp Consider elevated temperature (e.g., 40-50°C) with caution. check_double_coupling->check_temp Yes perform_double_coupling->check_temp monitor_sides Action: Increase temperature and monitor for side reactions. check_temp->monitor_sides resolution Yield Improved monitor_sides->resolution

Caption: Decision tree for troubleshooting low peptide synthesis yield.

Technical Support Center: Post-Coupling Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts after the coupling of an N-protected amino acid with H-Leu-OtBu.HCl in solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after my coupling reaction?

A1: After a typical coupling reaction, you can expect several types of byproducts and impurities, including:

  • Unreacted Starting Materials: This includes any remaining N-protected amino acid and H-Leu-OtBu that did not react. Incomplete coupling is a common cause of low yield and purity.[1][2]

  • Coupling Reagent Byproducts: The nature of this impurity depends on the coupling reagent used.

    • EDC (Water-Soluble Carbodiimide): Generates a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU).[3][4][5]

    • DCC (Dicyclohexylcarbodiimide): Produces a byproduct, dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents.[6][7]

  • Side-Reaction Products: These can include products from racemization or reactions involving the amino acid side chains, although these are less common for simple couplings like this compound.[8]

Q2: My coupling reaction is complete, but my crude product is not very pure. What is the first and simplest purification step I can take?

A2: For most solution-phase peptide couplings, a liquid-liquid extraction (aqueous workup) is the first and most effective step to remove a significant portion of impurities. This is particularly effective for removing byproducts from water-soluble coupling reagents like EDC and for separating any remaining water-soluble starting materials or salts.[3][5]

Q3: I used EDC/HOBt for my coupling. How do I remove the urea byproduct?

A3: The urea byproduct of EDC (EDU) is water-soluble, making it relatively easy to remove with an aqueous workup.[3][4] An acidic wash is highly recommended as it protonates the tertiary amine on the EDU, which significantly increases its solubility in the aqueous phase.[3] A standard workup involves washing the organic layer sequentially with a dilute acid (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution, and finally, brine.[3]

Q4: I used DCC as my coupling reagent and now I have a white precipitate in my reaction mixture. What is it and how do I get rid of it?

A4: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[6] Due to its very low solubility in most organic solvents, the primary method for its removal is filtration.[6][7] After the reaction is complete, you can often filter the reaction mixture directly to remove the bulk of the DCU. If some DCU remains in the filtrate, cooling the solution or concentrating it and adding a solvent like diethyl ether can often precipitate the remaining DCU.[7]

Q5: My TLC/HPLC analysis shows that I still have unreacted starting materials. What should I do?

A5: If significant amounts of starting materials remain, this indicates an incomplete coupling reaction. While purification can remove these, it is often better to optimize the reaction itself. For future reactions, you could:

  • Increase the reaction time. [1]

  • Switch to a more powerful coupling reagent , such as HATU or HBTU.[9]

  • Slightly increase the reaction temperature , keeping in mind the potential for side reactions.[9]

For the current batch, purification via flash column chromatography is typically the most effective method to separate the desired dipeptide from the unreacted starting materials due to their different polarities.[10][11][12]

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Workup with EDC

If you have performed an aqueous wash after an EDC-mediated coupling and still observe significant impurities (likely the EDU byproduct), consider the following:

  • Insufficient Washing: A single water wash may not be enough. Perform multiple washes with dilute acid (0.1 M HCl), followed by a bicarbonate wash to neutralize the acid. Three to five washes are often recommended.[3]

  • Incorrect pH of Aqueous Wash: Ensure your acidic wash is indeed acidic. This is crucial for protonating the EDU and extracting it from the organic layer.[3]

  • Emulsion Formation: If an emulsion forms during extraction, breaking it is necessary for proper separation. Adding brine can often help break up emulsions.

Issue 2: Dicyclohexylurea (DCU) Remains After Filtration

If DCU is still present in your product after filtration, you can try the following:

  • Recrystallization/Precipitation: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cool it in an ice bath or refrigerator. The less soluble DCU may precipitate out and can be removed by a second filtration.[7]

  • Solvent Choice: For the coupling reaction itself, using solvents like acetonitrile can reduce the solubility of DCU, causing more of it to precipitate during the reaction, which makes for an easier filtration at the end.[7]

Quantitative Data on Purification

The following tables provide illustrative data on the effectiveness of common purification techniques. The exact values can vary depending on the specific peptide and reaction conditions.

Table 1: Purity Improvement of a Crude Protected Dipeptide Using Flash Chromatography

StageMain Product Peak Area (%)Unreacted Starting Material (%)Other Impurities (%)
Crude Product (Post-Workup)77.3%15.2%7.5%
After Flash Chromatography94.0%<1%5.0%

This table is based on data presented in a study on synthetic peptide purification.[12]

Table 2: Impact of Starting Material Purity on Final Crude Product Purity

Starting MaterialCrude Peptide Purity (%)
Unpurified Fmoc-Amino Acids~53%
Purified Fmoc-Amino Acids~68%

This table illustrates that purifying the starting materials can lead to a significant increase in the purity of the crude peptide before any chromatographic purification.[13]

Experimental Protocols

Protocol 1: General Aqueous Workup for EDC Coupling Byproduct Removal
  • Once the coupling reaction is complete (as monitored by TLC or HPLC), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of a dilute acid solution (e.g., 1 M HCl) and shake well. Allow the layers to separate and remove the aqueous layer.

  • Repeat the wash with the dilute acid solution.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[3]

Protocol 2: Purification of a Protected Dipeptide by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the mobile phase or a stronger solvent like DMSO if solubility is an issue.[14] If using a stronger solvent, ensure the volume is small to not interfere with the separation.

  • Column and Solvents: Select a reversed-phase C18 silica column. The mobile phase is typically a gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[10]

  • Gradient Selection: A good starting point is a shallow gradient based on the elution profile from an analytical HPLC run. For example, if the peptide elutes at 30% acetonitrile in the analytical run, a flash gradient could run from 10% to 50% acetonitrile over 10-15 column volumes.[10]

  • Loading and Elution: Load the sample onto the pre-equilibrated column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 214 nm for the peptide bond).[15]

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified peptide.

Diagrams

Troubleshooting_Workflow start Crude Product after Coupling Reaction check_purity Analyze Purity (TLC / HPLC) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok end_product Final Product purity_ok->end_product Yes identify_impurities Identify Main Impurities (Starting Materials vs. Byproducts) purity_ok->identify_impurities No is_dcu DCC Used? (DCU byproduct) identify_impurities->is_dcu filter_dcu Filter Reaction Mixture. Recrystallize if needed. is_dcu->filter_dcu Yes is_edu EDC Used? (Urea byproduct) is_dcu->is_edu No filter_dcu->is_edu aqueous_workup Perform Acidic/ Basic Aqueous Extraction. is_edu->aqueous_workup Yes is_sm Unreacted Starting Materials? is_edu->is_sm No aqueous_workup->is_sm flash_chrom Purify by Flash Column Chromatography. is_sm->flash_chrom Yes re_check Re-analyze Purity is_sm->re_check No flash_chrom->re_check re_check->purity_ok

Caption: Troubleshooting workflow for byproduct removal after peptide coupling.

References

Technical Support Center: Navigating Steric Hindrance Challenges with H-Leu-OtBu.HCl in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address steric hindrance issues encountered when using H-Leu-OtBu.HCl in the synthesis of complex peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it present steric hindrance challenges?

This compound is the hydrochloride salt of Leucine tert-butyl ester. It is a commonly used building block in peptide synthesis. The steric hindrance associated with this molecule arises from two main features: the bulky isobutyl side chain of leucine and the large tert-butyl (OtBu) ester protecting group on the C-terminus. This combination can physically obstruct the approach of coupling reagents and the N-terminus of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.

Q2: What are the primary indicators of steric hindrance issues during peptide synthesis with this compound?

Common indicators of steric hindrance-related problems include:

  • Low Coupling Efficiency: A positive result from a ninhydrin test (for primary amines) or other qualitative tests after the coupling step indicates the presence of unreacted free amines on the resin.

  • Low Yield: The final yield of the desired peptide is significantly lower than expected.

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product may show sequences missing the leucine residue, indicating a failed coupling step.

  • Sequence-Dependent Failure: Consistent failure of coupling at the position where this compound is being introduced across multiple synthesis attempts.

Q3: How does the tert-butyl (OtBu) protecting group contribute to steric hindrance?

The tert-butyl group is a bulky protecting group used to prevent unwanted side reactions at the C-terminus of the amino acid. While effective, its large size adds significant steric bulk near the reaction center, which can hinder the formation of the peptide bond, especially when combined with the already bulky side chain of leucine.

Q4: Can peptide aggregation be a related issue when using this compound?

Yes, steric hindrance can contribute to on-resin aggregation. "Difficult sequences," which are challenging to synthesize, often experience aggregation due to intermolecular hydrogen bonding between peptide chains. Hydrophobic and sterically hindered residues like leucine can exacerbate this issue, leading to a collapsed peptide-resin matrix that limits reagent diffusion and results in incomplete deprotection and coupling steps.

Troubleshooting Guide for this compound Coupling Issues

This guide provides a systematic approach to troubleshooting and resolving low coupling efficiency when working with this compound.

Problem: Low Coupling Yield or Incomplete Reaction

Initial Assessment: First, confirm the presence of unreacted amines using a qualitative method like the Kaiser test. A positive result (blue/purple color) indicates a failed or incomplete coupling.

Troubleshooting Workflow:

G start Low Coupling Yield with this compound reagent Optimize Coupling Reagent start->reagent Select a more potent reagent conditions Adjust Reaction Conditions reagent->conditions If still low yield failure Persistent Failure: Re-evaluate Strategy reagent->failure If no improvement double_coupling Perform Double Coupling conditions->double_coupling If improvement is insufficient microwave Utilize Microwave Synthesis conditions->microwave For difficult sequences capping Cap Unreacted Amines double_coupling->capping If recoupling is incomplete success Successful Coupling double_coupling->success If recoupling is complete capping->success Proceed to next cycle capping->failure If capping is extensive microwave->success

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. More potent reagents can significantly improve coupling efficiency. Below is a summary of commonly used coupling reagents and their relative effectiveness in such challenging couplings.

Coupling ReagentAdditiveBaseTypical Reaction TimeReported Yield for Sterically Hindered Couplings
HATU HOAtDIPEA30 - 60 min~99%
HBTU HOBtDIPEA30 - 120 min~95-98%
COMU NoneDIPEA15 - 45 min>99%
PyBOP HOBtDIPEA30 - 120 min~95%
DIC/HOBt HOBtN/A1 - 4 hoursLower, sequence-dependent

Note: Yields are highly sequence-dependent and can be influenced by other factors such as the resin, solvent, and temperature.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol details a standard procedure for coupling this compound in solid-phase peptide synthesis (SPPS) using HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Leu-OH (3 equivalents)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with agitation capabilities

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH and HATU in anhydrous DMF. Add DIPEA to the solution and vortex briefly to initiate the activation of the carboxylic acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Reaction: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the beads are blue or purple, the reaction is incomplete.

  • Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: Capping of Unreacted Amines

If double coupling does not lead to a complete reaction, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final product.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride (10 equivalents)

  • DIPEA or Pyridine (10 equivalents)

  • Anhydrous DMF

Methodology:

  • Washing: Wash the peptide-resin thoroughly with DMF to remove any residual coupling reagents.

  • Capping Solution Preparation: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in anhydrous DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts. The resin is now ready for the deprotection of the Fmoc group of the newly added leucine and the subsequent coupling cycle.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow of decisions when troubleshooting failed coupling reactions with this compound.

G start Failed Coupling (Positive Kaiser Test) recouple Perform a second coupling start->recouple change_reagent Switch to a stronger coupling reagent (e.g., HATU, COMU) start->change_reagent If repeated failure increase_time_temp Increase coupling time and/or temperature start->increase_time_temp If using a strong reagent check_again Re-test with Kaiser recouple->check_again cap Cap unreacted amines check_again->cap Positive proceed Proceed to next deprotection step check_again->proceed Negative cap->proceed re_evaluate Re-evaluate synthesis strategy cap->re_evaluate If capping is frequent change_reagent->recouple increase_time_temp->recouple

Caption: Decision-making workflow for addressing this compound coupling failures.

H-Leu-OtBu.HCl stability in various coupling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Leu-OtBu.HCl (Leucine tert-butyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various peptide coupling conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your peptide synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound during peptide coupling?

A1: The primary stability concerns for this compound during peptide coupling are racemization of the leucine residue and cleavage of the tert-butyl ester protecting group. The tert-butyl group is generally stable but can be susceptible to cleavage under acidic conditions, which can sometimes be generated during the coupling reaction.

Q2: Which factors can influence the stability of the tert-butyl ester group in this compound?

A2: The stability of the tert-butyl ester is mainly affected by the presence of strong acids. While generally stable to the conditions used for Fmoc deprotection (piperidine in DMF), prolonged exposure to even mild acids or elevated temperatures can lead to cleavage, forming tert-butanol and the corresponding carboxylic acid. The choice of coupling reagent and additives can also play a role.

Q3: How can I minimize racemization of the leucine residue during coupling?

A3: Racemization can be minimized by carefully selecting the coupling reagent and reaction conditions. Uronium/aminium-based reagents like HATU and HBTU, when used with a non-nucleophilic base like DIEA, are generally effective at suppressing racemization. It is also crucial to avoid excessive reaction times and elevated temperatures. The addition of additives like HOBt or Oxyma can further reduce the risk of racemization.

Q4: Is this compound compatible with all common coupling reagents?

A4: this compound is compatible with a wide range of common coupling reagents, including carbodiimides (e.g., EDC, DIC) and uronium/aminium salts (e.g., HATU, HBTU, TBTU). However, the specific reaction conditions, such as the choice of base and solvent, must be optimized to ensure stability and prevent side reactions.

Q5: What is the recommended base to use with this compound for peptide coupling?

A5: A non-nucleophilic base such as Diisopropylethylamine (DIEA) is highly recommended. Bases like triethylamine (TEA) can sometimes promote side reactions. The amount of base used should be carefully controlled to neutralize the hydrochloride salt and the acid generated during the coupling reaction without creating excessively basic conditions that could promote racemization or other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Incomplete neutralization of this compound.Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., DIEA) to liberate the free amine.
Inefficient activation of the carboxylic acid.Optimize the coupling reagent and consider the use of an additive like HOBt or Oxyma.
Presence of Impurities Decomposition of the coupling reagent.Use fresh, high-quality coupling reagents and store them under appropriate conditions (e.g., desiccated, refrigerated).
Side reactions with the solvent.Ensure the use of high-purity, anhydrous solvents. DMF is a common choice, but other solvents like NMP or DCM can be considered.
Racemization of Leucine Use of a suboptimal coupling reagent or base.Employ coupling reagents known for low racemization, such as HATU or HBTU, in combination with DIEA.
Prolonged reaction time or elevated temperature.Monitor the reaction progress by a method like HPLC and stop the reaction once the coupling is complete. Avoid heating the reaction mixture unless necessary.
Cleavage of tert-Butyl Ester Presence of acidic contaminants.Use high-purity reagents and solvents. Ensure that the reaction conditions do not become acidic.
Use of acidic additives.While additives like HOBt are generally safe, prolonged exposure or use with certain reagents might contribute to minor cleavage. Use the minimum effective amount.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with this compound
  • Preparation: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF).

  • Activation: Add the coupling reagent (e.g., HATU, 1.0 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: In a separate vessel, dissolve this compound (1.1 eq.) in the reaction solvent and add DIEA (1.1 eq.) to neutralize the hydrochloride.

  • Coupling: Add the neutralized this compound solution to the activated N-protected amino acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction and proceed with the appropriate aqueous work-up and purification procedures.

Protocol 2: Assessing the Stability of this compound to Coupling Conditions
  • Sample Preparation: Prepare a stock solution of this compound in the chosen reaction solvent (e.g., DMF).

  • Reaction Setup: In separate vials, mimic the coupling conditions by mixing the this compound stock solution with the coupling reagent and base of interest. A control sample with only the solvent and base should also be prepared.

  • Time Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further degradation during analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of remaining this compound and identify any degradation products or racemization.

  • Data Interpretation: Compare the results from the different conditions to determine the optimal coupling strategy for this compound stability.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis & Work-up start Dissolve N-protected Amino Acid in Solvent reagents Add Coupling Reagent & Base (e.g., DIEA) start->reagents activation Activate for 10-15 min reagents->activation coupling Combine Activated Acid & Neutralized Amine activation->coupling amine_prep Neutralize this compound with DIEA amine_prep->coupling reaction Stir at Room Temperature coupling->reaction monitor Monitor by HPLC/TLC reaction->monitor workup Quench & Aqueous Work-up monitor->workup purify Purify Product workup->purify end Final Peptide purify->end troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting issue Low Yield or Impurities? check_neutralization Incomplete Neutralization? issue->check_neutralization Low Yield check_racemization Racemization Detected? issue->check_racemization Impurities solution_neutralization Add ≥ 1 eq. DIEA to This compound check_neutralization->solution_neutralization Yes check_activation Inefficient Activation? check_neutralization->check_activation No solution_activation Optimize Coupling Reagent & Consider Additives check_activation->solution_activation solution_racemization Use HATU/HBTU, DIEA. Control Time & Temp. check_racemization->solution_racemization Yes check_cleavage t-Butyl Cleavage? check_racemization->check_cleavage No solution_cleavage Ensure Anhydrous & Acid-Free Conditions check_cleavage->solution_cleavage

Minimizing deletion sequences when using H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of H-Leu-OtBu.HCl in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deletion sequences and overcome challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound, or L-Leucine tert-butyl ester hydrochloride, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the C-terminus of the leucine residue, preventing it from reacting while the N-terminus is coupled to the growing peptide chain. The hydrochloride salt improves the compound's stability and handling. It is particularly useful for introducing a leucine residue into a peptide sequence.

Q2: What are deletion sequences and why do they occur when using this compound?

Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the target sequence. When using this compound, the primary cause of deletion sequences is incomplete coupling of the leucine residue to the N-terminus of the growing peptide chain. This is often due to the steric hindrance caused by the bulky tert-butyl (OtBu) protecting group and the isobutyl side chain of leucine.

Q3: What are the main factors contributing to the formation of deletion sequences with this compound?

Several factors can lead to incomplete coupling and the formation of deletion sequences:

  • Steric Hindrance: The combination of the bulky OtBu group and the leucine side chain can physically block the amino group from attacking the activated carboxyl group of the incoming this compound.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminus inaccessible.

  • Inefficient Coupling Reagents: Not all coupling reagents are effective at promoting amide bond formation with sterically hindered amino acids.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time can significantly impact coupling efficiency.

Q4: How can I detect deletion sequences in my final peptide product?

Deletion sequences are typically detected by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Deletion sequences will appear as separate peaks, usually eluting earlier than the target peptide.

  • Mass Spectrometry (MS): The mass of the peptide will be lower than expected, corresponding to the mass of the missing amino acid(s).

Troubleshooting Guide: Minimizing Deletion Sequences with this compound

This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
High percentage of Leu deletion sequence detected by HPLC/MS. Incomplete coupling due to steric hindrance. 1. Double Coupling: Perform the coupling step twice with a fresh portion of this compound and coupling reagent. 2. Use a more powerful coupling reagent: Switch to a reagent known to be effective for hindered couplings, such as HATU, HCTU, or COMU.[1][2] 3. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion.
Low overall yield and multiple deletion peaks. Peptide aggregation on the solid support. 1. Change the solvent: Use a more "chaotropic" solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to disrupt secondary structures. 2. Incorporate pseudoproline dipeptides: If the sequence allows, introduce a pseudoproline dipeptide before the difficult coupling to disrupt aggregation. 3. Elevated temperature: Perform the coupling at a higher temperature (e.g., 50-60 °C) to reduce aggregation and improve reaction kinetics.
Deletion of the amino acid following the Leu residue. Incomplete deprotection of the Fmoc group from the newly added Leucine. 1. Extend deprotection time: Increase the incubation time with the piperidine solution. 2. Use a stronger deprotection reagent: A solution of 20% piperidine and 2% DBU in DMF can be more effective for difficult deprotections.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the relative efficiency of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the use of this compound. Efficiency is a qualitative measure based on reported yields and reaction times in challenging coupling reactions.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HBTU/TBTU Aminium SaltModerateWidely used, cost-effective.Can cause side reactions (guanidinylation), less effective for highly hindered couplings.[1]
HATU/HCTU Aminium SaltHighVery efficient for hindered couplings, fast reaction times.[2]More expensive, can still cause guanidinylation if used in excess.[1]
PyBOP/PyAOP Phosphonium SaltHighExcellent for hindered couplings, low racemization.Can produce carcinogenic byproducts (HMPA with BOP).[1]
COMU Uronium SaltVery HighExcellent efficiency, safer byproducts, soluble in many solvents.[1]Higher cost.
DIC/HOBt CarbodiimideLow to ModerateInexpensive, simple to use.Slower reaction rates, can form insoluble urea byproducts.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), proceed to the next deprotection step. If negative or equivocal, consider a second coupling.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-4 of the "Standard Coupling Protocol."

  • After the first coupling and washing, repeat the coupling step (Step 4) with a fresh solution of activated this compound.

  • Wash the resin as described in Step 5.

  • Perform a Kaiser test to confirm the completion of the second coupling.

Visualizations

experimental_workflow cluster_spps_cycle Solid-Phase Peptide Synthesis Cycle cluster_troubleshooting Troubleshooting Loop resin Resin with Growing Peptide Chain deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Coupling with This compound washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 kaiser_test Kaiser Test washing2->kaiser_test kaiser_test->resin Negative (Proceed to next cycle) incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive double_coupling Perform Double Coupling incomplete_coupling->double_coupling double_coupling->washing2 signaling_pathway Start Start: Resin-bound Peptide Deprotection Fmoc Deprotection Start->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Coupling: This compound + Coupling Reagent Wash1->Coupling Wash2 Washing Coupling->Wash2 Check Check for Complete Reaction (e.g., Kaiser Test) Wash2->Check Incomplete Incomplete Reaction Check->Incomplete No Complete Reaction Complete Check->Complete Yes DoubleCouple Strategy: Double Couple Incomplete->DoubleCouple ChangeReagent Strategy: Change Coupling Reagent Incomplete->ChangeReagent IncreaseTime Strategy: Increase Reaction Time Incomplete->IncreaseTime DoubleCouple->Coupling ChangeReagent->Coupling IncreaseTime->Coupling

References

Technical Support Center: H-Leu-OtBu.HCl Quality and Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of H-Leu-OtBu.HCl (L-Leucine tert-butyl ester hydrochloride) quality on the purity of synthesized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound that can affect my peptide synthesis?

A1: Several impurities can be present in this compound raw material, which can compromise the purity of your final peptide. The most common include:

  • Di-leucine dipeptides (Leu-Leu): These can be incorporated into your peptide sequence, leading to insertion impurities.[1]

  • Unprotected Leucine (H-Leu-OH): This can lead to deletion sequences as it will not couple to the growing peptide chain.[1][2]

  • Enantiomeric impurities (D-Leu-OtBu.HCl): The presence of the D-isomer will result in the incorporation of a D-amino acid into your peptide, creating a diastereomeric impurity which can be difficult to separate and may alter the biological activity of your peptide.[2][3]

  • Residual solvents and reagents: These are non-peptide impurities that can interfere with the synthesis process.[2]

Q2: How can the quality of this compound impact the final purity of my peptide?

A2: The quality of this compound directly correlates with the purity of the final peptide. Impurities in the raw material can lead to a variety of issues during solid-phase peptide synthesis (SPPS), including:

  • Insertion sequences: Dipeptide impurities in the this compound can be incorporated into the peptide chain, resulting in a longer and incorrect peptide sequence.[1]

  • Deletion sequences: If the this compound contains unprotected leucine, this will not couple, leading to a truncated peptide sequence.[3]

  • Diastereomers: The presence of the D-enantiomer of leucine in the raw material will lead to the synthesis of a peptide with an incorrect stereochemistry.[3]

  • Difficult purification: The presence of these closely related impurities makes the purification of the target peptide by techniques like RP-HPLC more challenging, potentially leading to lower yields and purity.

Q3: What are the acceptable levels of impurities in this compound for pharmaceutical-grade peptide synthesis?

A3: For Good Manufacturing Practice (GMP) peptide synthesis, the quality of raw materials is critical. While specific limits can vary, a general guideline for critical raw materials like protected amino acids is a purity of >98%.[4] Regulatory bodies like the EMA emphasize the need to control impurities in starting materials that can react similarly to the parent compound and accumulate in the final drug substance.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC analysis of the crude peptide, suggesting insertion or deletion sequences.

Possible Cause: Impurities in the this compound raw material.

Troubleshooting Workflow:

Start Unexpected peaks in crude peptide HPLC CheckRawMaterial Analyze this compound raw material for impurities (HPLC, LC-MS) Start->CheckRawMaterial Dipeptide Dipeptide (Leu-Leu) impurity detected? CheckRawMaterial->Dipeptide UnprotectedLeu Unprotected Leucine (H-Leu-OH) detected? Dipeptide->UnprotectedLeu No Insertion Root Cause: Insertion sequences due to dipeptide impurity Dipeptide->Insertion Yes Deletion Root Cause: Deletion sequences due to unprotected leucine UnprotectedLeu->Deletion Yes QualifyNew Qualify a new, high-purity batch of this compound UnprotectedLeu->QualifyNew No Insertion->QualifyNew Deletion->QualifyNew OptimizePurification Optimize purification protocol to remove impurities QualifyNew->OptimizePurification End Problem Resolved OptimizePurification->End Start Diastereomeric impurity detected in final peptide ChiralAnalysis Perform chiral analysis of this compound raw material Start->ChiralAnalysis D_Isomer D-isomer detected? ChiralAnalysis->D_Isomer RootCause Root Cause: Enantiomeric impurity in raw material D_Isomer->RootCause Yes End Problem Resolved D_Isomer->End No QualifyNew Source and qualify a new batch with high enantiomeric purity RootCause->QualifyNew ChiralPurification Attempt chiral purification of the peptide (if feasible) QualifyNew->ChiralPurification ChiralPurification->End Start Sample Preparation HPLC HPLC Separation Start->HPLC MS Mass Spectrometry Detection HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis Report Purity Report Generation DataAnalysis->Report Start Hydrolysis Derivatization Derivatization Start->Derivatization GCMS Chiral GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Report Enantiomeric Purity Report DataAnalysis->Report

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of synthesized peptides are of paramount importance. The choice of starting materials and synthesis strategy significantly impacts the final product's quality, which is typically assessed by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of peptide synthesis and subsequent HPLC analysis when utilizing H-Leu-OtBu.HCl as a starting material versus an alternative, Z-Leu-OH. The comparison is supported by experimental data and detailed protocols.

Comparison of Key Performance Metrics in Peptide Synthesis

The selection of protecting groups for the amino and carboxyl termini of amino acids is a critical decision in peptide synthesis, influencing not only the reaction efficiency but also the deprotection strategy and the final purity of the peptide. Here, we compare the use of this compound, which has a free amino group and a tert-butyl ester protecting the C-terminus, with Z-Leu-OH, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is a free carboxylic acid.

Performance MetricThis compound in SynthesisZ-Leu-OH in SynthesisKey Considerations
Coupling Reaction The free amino group is ready for coupling with an N-protected amino acid.The free carboxyl group requires activation (e.g., with DCC/HOBt) to couple with an amino acid ester.[1]The choice of coupling reagent is crucial to minimize side reactions and racemization.[2][3]
Deprotection of C-terminus The tert-butyl (OtBu) ester is cleaved under acidic conditions (e.g., TFA).[4][5]Not applicable as the C-terminus is initially free.The acidic conditions for OtBu removal can also cleave other acid-labile side-chain protecting groups.
Deprotection of N-terminus Not applicable as the N-terminus is initially free.The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[1]Hydrogenation is a mild deprotection method but may not be compatible with peptides containing certain sulfur-containing amino acids.
Typical Crude Purity Generally high, depending on the efficiency of the coupling reactions.Can be variable; purification of intermediates is often necessary in solution-phase synthesis.Solid-phase peptide synthesis (SPPS) often leads to higher crude purities than solution-phase methods.[6]
Overall Yield Dependent on the number of coupling and deprotection steps.Can be lower due to the multiple steps and purification of intermediates in solution-phase synthesis.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of peptides.

Peptide Synthesis: A Comparative Workflow

To illustrate the differences, we will outline the synthesis of a model dipeptide, for example, Ala-Leu.

Method 1: Synthesis starting with this compound (Solution Phase)

  • Coupling:

    • Dissolve N-protected Alanine (e.g., Boc-Ala-OH) (1 equivalent), this compound (1 equivalent), and a racemization suppressant like HOBt (1-hydroxybenzotriazole) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).

    • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1 equivalent) to neutralize the hydrochloride salt.

    • Add a coupling agent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), dropwise at 0°C.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the protected dipeptide (Boc-Ala-Leu-OtBu).

  • Deprotection:

    • Dissolve the protected dipeptide in a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]

    • Stir for 2-4 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Method 2: Synthesis starting with Z-Leu-OH (Solution Phase)

  • Activation and Coupling:

    • Liberate the free acid Z-Leu-OH from its dicyclohexylammonium (DCHA) salt if necessary, by treatment with an acid like aqueous potassium bisulfate.[1]

    • In a separate flask, neutralize the amino acid ester hydrochloride (e.g., H-Ala-OMe.HCl) with a base like TEA.

    • Dissolve Z-Leu-OH and HOBt in an anhydrous solvent.

    • Add the neutralized amino acid ester solution.

    • Add DCC dropwise at 0°C and stir overnight at room temperature.

    • Work up the reaction as described in Method 1 to obtain the protected dipeptide (Z-Leu-Ala-OMe).

  • Deprotection:

    • Dissolve the protected dipeptide in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or HPLC).

    • Filter off the catalyst and evaporate the solvent to obtain the dipeptide.

HPLC Analysis of the Synthesized Peptide

The purity of the crude peptide and the identity of the final product are confirmed by analytical reversed-phase HPLC (RP-HPLC) and mass spectrometry.

Protocol for Analytical RP-HPLC:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6][8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6][8]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Detection: UV absorbance at 210-220 nm.[6][10]

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of Mobile Phase A and B. Filter through a 0.22 µm filter before injection.

Visualizing the Workflow and Comparison

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical comparison between the two synthesis methods.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis HPLC Analysis start Start with Protected Amino Acid coupling Peptide Coupling (e.g., with DCC/HOBt) start->coupling deprotection N- or C-terminal Deprotection coupling->deprotection cycle Repeat for additional amino acids deprotection->cycle cleavage Cleavage from Resin (for SPPS) or Final Deprotection deprotection->cleavage cycle->coupling crude_peptide Crude Peptide cleavage->crude_peptide hplc Analytical RP-HPLC crude_peptide->hplc ms Mass Spectrometry hplc->ms data Purity & Identity Data ms->data

Caption: General workflow for peptide synthesis and subsequent HPLC analysis.

Synthesis_Comparison cluster_method1 Method 1 cluster_method2 Method 2 start Goal: Synthesize Dipeptide (e.g., Ala-Leu) m1_start Start with This compound start->m1_start m2_start Start with Z-Leu-OH start->m2_start m1_couple Couple with Boc-Ala-OH m1_start->m1_couple m1_deprotect TFA Cleavage (removes Boc and OtBu) m1_couple->m1_deprotect m1_product Crude Ala-Leu m1_deprotect->m1_product hplc_analysis Compare Purity, Yield, and Impurity Profile m1_product->hplc_analysis HPLC Analysis m2_couple Couple with H-Ala-OMe.HCl m2_start->m2_couple m2_deprotect_N N-terminal Deprotection (H2/Pd-C for Z-group) m2_couple->m2_deprotect_N m2_deprotect_C C-terminal Deprotection (Saponification for OMe) m2_deprotect_N->m2_deprotect_C m2_product Crude Ala-Leu m2_deprotect_C->m2_product m2_product->hplc_analysis HPLC Analysis

References

Navigating the Maze of Peptide Modifications: A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with C-terminal Leu-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of modified peptides in mass spectrometry is paramount for accurate characterization and analysis. The introduction of a C-terminal tert-butyl ester on a leucine residue (Leu-OtBu) is a common strategy in peptide chemistry, often employed as a protecting group during synthesis or to create prodrugs with enhanced cell permeability. However, this modification significantly influences the peptide's fragmentation pattern in tandem mass spectrometry (MS/MS) compared to its free-acid counterpart (Leu-OH). This guide provides an objective comparison of their fragmentation behaviors, supported by established principles of peptide fragmentation, and includes a detailed experimental protocol for their analysis.

The C-terminal modification of a peptide can dramatically alter its charge state and lability, leading to distinct fragmentation pathways under different activation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). While CID is a widely used technique that typically yields b- and y-type fragment ions, it can sometimes cause the loss of labile modifications.[1][2] In contrast, ETD is a non-ergodic fragmentation method that is often gentler on post-translational modifications, preserving them on the fragment ions and producing c- and z-type ions.[1][3][4]

Comparative Fragmentation Analysis: Leu-OtBu vs. Leu-OH

The primary difference in the fragmentation of a peptide with a C-terminal Leu-OtBu compared to one with a C-terminal Leu-OH is the lability of the tert-butyl group. This bulky ester is susceptible to neutral loss, a characteristic that can be both a diagnostic tool and a complication in spectral interpretation.[5][6]

Collision-Induced Dissociation (CID) Fragmentation

Under CID conditions, peptides with a C-terminal Leu-OtBu are expected to exhibit a prominent neutral loss of isobutylene (56 Da) from the precursor ion and its fragment ions. This occurs through a McLafferty-type rearrangement. In contrast, the Leu-OH peptide will primarily produce a standard series of b- and y-ions.

Peptide Type Expected b/y Ion Series Characteristic Fragment Ions/Neutral Losses Notes
Peptide-Leu-OH Complete or near-complete series of b- and y-ions.Standard b- and y-ions.Fragmentation occurs predominantly along the peptide backbone at the amide bonds.
Peptide-Leu-OtBu Potentially less complete b- and y-ion series.Prominent neutral loss of isobutylene (-56 Da) from the precursor and y-ions. The resulting y-ions will have the same m/z as the y-ions from the Leu-OH peptide.The lability of the tert-butyl group can dominate the fragmentation spectrum, sometimes at the expense of backbone cleavage, leading to a less complete sequence coverage from the y-ion series.
Electron-Transfer Dissociation (ETD) Fragmentation

ETD is expected to provide a more complete fragmentation of the peptide backbone for the Leu-OtBu modified peptide while retaining the modification on the z-ions. This can be advantageous for confirming the presence and location of the modification.

Peptide Type Expected c/z Ion Series Characteristic Fragment Ions/Neutral Losses Notes
Peptide-Leu-OH Complete or near-complete series of c- and z-ions.Standard c- and z-ions.ETD will cleave the N-Cα bond of the peptide backbone, providing complementary information to CID.
Peptide-Leu-OtBu Complete or near-complete series of c- and z-ions with the OtBu modification intact.The z-ion series will be shifted by the mass of the OtBu group compared to the Leu-OH peptide. Some low-level neutral loss of isobutylene may still be observed.ETD is generally gentler and preserves the C-terminal modification on the z-ions, which is useful for confirming the modification on the peptide.[4]

Experimental Protocols

A detailed protocol for the comparative analysis of peptides with C-terminal Leu-OtBu and Leu-OH modifications is provided below.

1. Sample Preparation:

  • Dissolve synthetic peptides (e.g., a model peptide with C-terminal Leu-OtBu and its corresponding Leu-OH analogue) in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • LC System: Use a nano-flow HPLC system.

  • Column: C18 reversed-phase column (e.g., 75 µm internal diameter x 15 cm length, 3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 30 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer capable of both CID and ETD fragmentation (e.g., an Orbitrap Tribrid mass spectrometer).

  • Ion Source: Use a nano-electrospray ionization (nESI) source.

  • MS1 Settings:

    • Scan range: m/z 350-1500.

    • Resolution: 60,000.

    • AGC target: 4e5.

    • Maximum injection time: 50 ms.

  • MS2 Settings (Data-Dependent Acquisition):

    • Select the top 10 most intense precursor ions from the MS1 scan for fragmentation.

    • For CID:

      • Activation type: CID.

      • Collision energy: 35%.

      • Resolution: 15,000.

      • AGC target: 5e4.

      • Maximum injection time: 50 ms.

    • For ETD:

      • Activation type: ETD.

      • Reagent: Fluoranthene.

      • ETD reaction time: dependent on the precursor charge state.

      • Resolution: 15,000.

      • AGC target: 2e5.

      • Maximum injection time: 100 ms.

3. Data Analysis:

  • Process the raw data using a suitable software (e.g., Proteome Discoverer, MaxQuant).

  • Identify fragment ions (b, y, c, z) and neutral losses.

  • Compare the fragmentation patterns and relative intensities of fragment ions between the Leu-OtBu and Leu-OH peptides.

Visualizing the Workflow and Fragmentation

To better illustrate the process, the following diagrams outline the experimental workflow and the fundamental differences in fragmentation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Leu_OH Peptide-Leu-OH LC_Separation Nano LC Separation Peptide_Leu_OH->LC_Separation Peptide_Leu_OtBu Peptide-Leu-OtBu Peptide_Leu_OtBu->LC_Separation Mass_Spectrometer Mass Spectrometer (CID & ETD) LC_Separation->Mass_Spectrometer Data_Processing Data Processing Mass_Spectrometer->Data_Processing Fragmentation_Comparison Fragmentation Pattern Comparison Data_Processing->Fragmentation_Comparison

Caption: Experimental workflow for comparative analysis.

fragmentation_comparison cluster_cid CID Fragmentation cluster_etd ETD Fragmentation Precursor_OH_CID [Peptide-Leu-OH+H]+ Fragments_OH_CID b- and y-ions Precursor_OH_CID->Fragments_OH_CID Precursor_OtBu_CID [Peptide-Leu-OtBu+H]+ Fragments_OtBu_CID b- and y-ions Precursor_OtBu_CID->Fragments_OtBu_CID Neutral_Loss Neutral Loss (-56 Da) Precursor_OtBu_CID->Neutral_Loss Precursor_OH_ETD [Peptide-Leu-OH+nH]n+ Fragments_OH_ETD c- and z-ions Precursor_OH_ETD->Fragments_OH_ETD Precursor_OtBu_ETD [Peptide-Leu-OtBu+nH]n+ Fragments_OtBu_ETD c- and z-ions (OtBu intact) Precursor_OtBu_ETD->Fragments_OtBu_ETD

Caption: Conceptual fragmentation pathways.

References

Confirming H-Leu-OtBu.HCl Incorporation: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, unequivocal confirmation of amino acid incorporation is a critical step. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other common methods for verifying the successful coupling of L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl). It includes experimental data and protocols to assist scientists in making informed decisions for their analytical workflow.

Superiority of ¹H NMR for Confirmation

¹H NMR spectroscopy stands out as a premier analytical technique for confirming the incorporation of this compound into a peptide chain. Its key advantage lies in the ability to observe specific changes in the chemical environment of protons within the molecule upon peptide bond formation. This provides direct, structural evidence of a successful coupling reaction, which is often not achievable with other methods.

The most telling indicators of successful incorporation are the downfield shift of the alpha-proton (Hα) signal and the disappearance of the free amine protons, alongside the appearance of a new amide proton (N-H) signal. Furthermore, the characteristic singlet of the tert-butyl (t-Bu) group serves as a persistent and easily identifiable marker for the residue throughout the synthesis.

Comparative Analysis: NMR vs. Alternative Methods

While ¹H NMR provides the most definitive structural confirmation, other methods are often employed in solid-phase peptide synthesis (SPPS) to monitor reaction completion.

MethodPrincipleAdvantagesLimitations
¹H NMR Spectroscopy Detects changes in the chemical environment of protons upon bond formation.Provides direct structural evidence of incorporation. Quantitative. Can identify side products.Requires cleavage from solid support for high-resolution spectra. Higher initial instrument cost.
Kaiser Test (Ninhydrin Test) Colorimetric test for primary amines. A positive result (blue color) indicates unreacted free amines.Fast, simple, and inexpensive. Good for qualitative monitoring of reaction completion.Unreliable for N-terminal proline. Can give false positives. Does not confirm the structure of the coupled product.
Isatin Test Colorimetric test for secondary amines, specifically for proline incorporation.Complements the Kaiser test for proline-containing peptides.Specific to secondary amines. Does not provide information about other amino acids.
Chloranil Test Colorimetric test for both primary and secondary amines.Broader applicability than the Kaiser test.Can be less sensitive than the Kaiser test. Does not confirm the structure of the coupled product.

Experimental Data: ¹H NMR Chemical Shift Comparison

The following table summarizes the key ¹H NMR chemical shifts for this compound before and after its incorporation into a peptide chain, compared with the free amino acid L-Leucine. The data highlights the diagnostic shifts that confirm a successful coupling reaction.

ProtonThis compound (Starting Material)¹L-Leucine (Free Amino Acid)²[1]Incorporated Leucine Residue³Key Observation for Confirmation
α-H ~4.0 ppm3.72 ppm~4.4 ppmSignificant downfield shift upon peptide bond formation.
β-H₂ ~1.7 ppm1.70 ppm~1.65 ppmMinor shift.
γ-H ~1.7 ppm1.70 ppm~1.64 ppmMinor shift.
δ-(CH₃)₂ ~0.95 ppm0.95 ppm~0.92 ppmMinor shift, may appear as two distinct doublets.
t-Butyl (CH₃)₃ ~1.5 ppm (singlet)N/A~1.5 ppm (singlet)Persistent, strong singlet confirms the presence of the protecting group.
Amine (-NH₃⁺) Broad signalBroad signalDisappearsDisappearance indicates consumption of the free amine.
Amide (-NH-) N/AN/A~8.0-8.5 ppmAppearance of a new signal in the amide region.

¹Approximate shifts interpreted from the provided spectrum by MedChemExpress. ²Data from the Biological Magnetic Resonance Bank (BMRB) for L-Leucine in D₂O.[1] ³Typical chemical shifts for a Leucine residue in a random coil peptide conformation.

Experimental Protocols

¹H NMR Sample Preparation and Analysis
  • Peptide Cleavage: After the coupling reaction, a small sample of the resin-bound peptide is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups (excluding the OtBu group).

  • Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the ether is decanted. This washing step is repeated three times to remove scavengers.

  • Sample Dissolution: The peptide pellet is dried and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • NMR Acquisition: A 1D ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters to observe are the chemical shifts, multiplicities, and integrations of the signals corresponding to the leucine residue and the newly formed amide bond.

Kaiser Test Protocol
  • Sample Preparation: A few beads of the resin are taken after the coupling step and washed thoroughly with DMF and then DCM.

  • Reagent Addition: Three reagents are added sequentially to the resin beads:

    • 2 drops of 5% ninhydrin in ethanol.

    • 2 drops of 80% phenol in ethanol.

    • 2 drops of 2% KCN in pyridine.

  • Heating: The sample is heated at 100°C for 5 minutes.

  • Observation: A blue color indicates the presence of free primary amines (incomplete reaction), while clear or yellowish beads suggest a complete reaction.

Visualization of Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the incorporation of this compound using ¹H NMR and the decision-making process when using colorimetric tests.

G Workflow for NMR Confirmation cluster_synthesis Peptide Synthesis cluster_analysis NMR Analysis cluster_decision Confirmation cluster_outcome Result start Couple this compound wash Wash Resin start->wash cleave Cleave Peptide from Resin wash->cleave nmr_prep Prepare NMR Sample cleave->nmr_prep acquire Acquire 1H NMR Spectrum nmr_prep->acquire analyze Analyze Spectrum for Key Shifts acquire->analyze decision Alpha-H Shifted? Amide-H Present? analyze->decision success Incorporation Confirmed decision->success  Yes failure Incomplete Reaction decision->failure  No G Decision Pathway for Colorimetric Tests cluster_kaiser Kaiser Test cluster_outcome Interpretation start Post-Coupling Resin Sample kaiser_test Kaiser Test Result start->kaiser_test complete Coupling Likely Complete Proceed to Next Step kaiser_test->complete  Negative (Yellow) incomplete Incomplete Coupling Recouple or Cap kaiser_test->incomplete  Positive (Blue) note Note: This method only indicates the absence of free amines, not the correct incorporation of the desired amino acid. complete->note

References

A Comparative Guide to H-Leu-OtBu.HCl and Fmoc-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is critical to achieving high yield and purity. This guide provides an objective comparison of two leucine derivatives, H-Leu-OtBu.HCl and Fmoc-Leu-OH, focusing on their respective coupling efficiencies within the context of their primary application: solid-phase peptide synthesis (SPPS). The fundamental difference lies in their use in opposing synthesis directions: this compound is utilized in N-to-C (inverse) synthesis, while Fmoc-Leu-OH is the standard for conventional C-to-N synthesis.

Introduction to Synthesis Strategies

C-to-N Solid-Phase Peptide Synthesis (SPPS): This is the most common and well-established method for peptide synthesis. The C-terminal amino acid of the target peptide is first anchored to a solid support (resin). The peptide chain is then elongated by sequentially adding N-terminally protected amino acids, such as Fmoc-Leu-OH. The use of an N-terminal protecting group like Fmoc is crucial as it prevents racemization of the activated amino acid during coupling. This method is highly efficient and amenable to automation.

N-to-C Solid-Phase Peptide Synthesis (SPPS): Also known as inverse or reverse synthesis, this method mimics the natural direction of protein biosynthesis. The N-terminal amino acid is anchored to the resin, and the chain is elongated by adding C-terminally protected amino acids, like this compound. This approach is less common due to a higher risk of racemization at the C-terminal residue of the growing peptide chain upon activation. However, it offers advantages for synthesizing C-terminally modified peptides or peptide fragments for convergent synthesis.

Quantitative Comparison of Coupling Efficiency

The coupling efficiency of these two leucine derivatives is best understood by comparing the performance of their respective synthesis methodologies. While direct, side-by-side experimental data is scarce due to their use in different synthetic routes, the following table summarizes typical performance metrics based on published literature.

ParameterFmoc-Leu-OH (in C-to-N SPPS)This compound (in N-to-C SPPS)
Typical Per-Step Coupling Yield > 99%95-98% (highly condition-dependent)
Typical Coupling Time 20-60 minutes1-4 hours
Primary Coupling Reagents HBTU, HATU, HCTU, COMU, DIC/HOBtHATU/Collidine, DIC/Cu(OBt)₂, PyBOP
Risk of Racemization Minimal for the coupling amino acidSignificant for the activated C-terminal residue of the peptide-resin; can be minimized (<2-5%) with specific reagents.[1]
Primary Application Standard automated and manual SPPSSynthesis of C-terminally modified peptides, peptide fragments
Key Advantage High efficiency, low racemization, well-established protocolsProvides access to C-terminal functionalization on-resin

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic outcomes. Below are representative protocols for a single coupling step using each leucine derivative.

Protocol 1: Fmoc-Leu-OH Coupling in C-to-N SPPS

This protocol describes a standard manual coupling cycle on a pre-swollen resin where the N-terminal Fmoc group of the preceding amino acid has been removed.

1. Resin Preparation:

  • Start with a resin-bound peptide with a free N-terminal amine (e.g., after treatment with 20% piperidine in DMF).
  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-Leu-OH (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

3. Coupling Reaction:

  • Drain the DMF from the washed resin.
  • Immediately add the activated Fmoc-Leu-OH solution to the resin.
  • Agitate the reaction vessel at room temperature for 30-60 minutes.

4. Monitoring and Washing:

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
  • Once complete, drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.

Protocol 2: this compound Coupling in N-to-C SPPS

This protocol outlines a coupling cycle on a resin where the C-terminal carboxylic acid of the growing peptide chain has been deprotected.

1. Resin Preparation:

  • Start with a resin-bound peptide with a free C-terminal carboxylic acid (e.g., after selective deprotection of a tert-butyl ester with a mild acid treatment).
  • Wash the resin thoroughly with DMF (5 x 1 min).

2. Neutralization and Coupling Mixture Preparation:

  • In a separate vessel, dissolve this compound (4 eq. relative to resin loading) in DMF.
  • Neutralize the hydrochloride salt by adding a base such as Collidine (4 eq.) or DIPEA (4 eq.).
  • To this solution, add the coupling reagent, for example, HATU (3.9 eq.).

3. Coupling Reaction:

  • Add the prepared coupling mixture to the resin-bound peptide.
  • Agitate the reaction vessel at room temperature. Reaction times can be longer, typically ranging from 2 to 4 hours, and may require monitoring.

4. C-Terminal Deprotection for Next Cycle:

  • After washing the resin, the tert-butyl (OtBu) ester of the newly added leucine must be removed to expose a new carboxylic acid for the next coupling. This is typically achieved by treating the resin with a solution of TFA in DCM (e.g., 5-50% TFA), with the concentration and time adjusted to avoid premature cleavage from acid-sensitive resins.[1]

5. Washing:

  • Following deprotection, wash the resin thoroughly with DCM and DMF to prepare for the subsequent coupling step.

Workflow Visualizations

The logical flow of each synthesis strategy highlights their fundamental differences.

C_to_N_SPPS cluster_cycle SPPS Cycle (C-to-N) Start Resin-AA(n)-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Remove Fmoc Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Resin-AA(n)-Leu-NH-Fmoc Wash2->End Chain Elongated N_to_C_SPPS cluster_cycle SPPS Cycle (N-to-C) Start Resin-AA(n)-COOH Coupling Couple this compound (HATU/Collidine) Start->Coupling Activate COOH Wash1 DMF/DCM Wash Coupling->Wash1 Deprotection OtBu Deprotection (TFA/DCM) Wash1->Deprotection Expose new COOH Wash2 DCM/DMF Wash Deprotection->Wash2 End Resin-AA(n)-Leu-COOH Wash2->End Chain Elongated

References

A Comparative Guide to H-Leu-OtBu.HCl and Boc-Leu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two commonly used leucine derivatives: L-Leucine tert-butyl ester hydrochloride (H-Leu-OtBu.HCl) and N-tert-butyloxycarbonyl-L-leucine (Boc-Leu-OH). Their distinct points of N-terminal and C-terminal protection dictate their respective advantages and disadvantages in synthetic workflows.

Overview of the Reagents

This compound is a leucine derivative where the carboxylic acid is protected as a tert-butyl (OtBu) ester, and the alpha-amino group is unprotected, forming a hydrochloride salt. This compound is primarily utilized in solution-phase peptide synthesis or for the preparation of peptide fragments.

Boc-Leu-OH features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino terminus, leaving the carboxylic acid free. It is a foundational building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy.[1]

Performance and Application Comparison

The primary difference in the application of these two reagents lies in the initial stages of peptide synthesis. Boc-Leu-OH is designed for direct attachment to a solid support resin, initiating the solid-phase synthesis process. In contrast, this compound, with its free amino group, is ready to act as a nucleophile in a coupling reaction, typically in solution.

Quantitative Data Summary

While direct comparative studies are scarce, the following table summarizes typical performance data for the distinct applications of each reagent, drawn from established peptide synthesis protocols.

ParameterBoc-Leu-OH (Solid-Phase Attachment)This compound (Solution-Phase Coupling)Key Considerations
Typical Application Attachment of the first amino acid to a resin (e.g., Merrifield resin) in SPPS.[2]Dipeptide formation in solution phase.The choice of reagent dictates the entire initial synthetic strategy.
Reaction Time 24-48 hours (conventional heating)[3]; 5-6 minutes (microwave irradiation).[2]2-24 hours.Microwave assistance can dramatically reduce reaction times for resin loading.[2]
Typical Yield Loading efficiency can vary (e.g., 0.45 mmol/g).[4]Often high (>90%), but requires purification of the product from solution.[5]Solid-phase loading is often not driven to 100% completion. Solution-phase yields are typically higher before purification losses.
Purification of Intermediate Excess reagents are washed away from the resin-bound amino acid.Requires workup and chromatography to isolate the pure dipeptide.[5]The solid-phase approach simplifies purification at intermediate steps.
Risk of Racemization Low, especially with methods like the cesium salt protocol.[6]Can be minimized with appropriate coupling reagents (e.g., HOBt).Racemization is a key concern in any peptide coupling reaction.

Experimental Protocols

Protocol 1: Esterification of Boc-Leu-OH to Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the first amino acid in Boc-SPPS.

Materials:

  • Boc-Leu-OH

  • Merrifield Resin (chloromethylated polystyrene)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Boc-Leu-OH in methanol and add water.

  • Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.

  • Evaporate the mixture to dryness. The resulting Boc-Leu-OCs salt must be thoroughly dried.[3]

  • Swell the Merrifield resin in DMF in a reaction vessel.

  • Add the dried Boc-Leu-OCs salt (1.0 equivalent based on resin chlorine substitution) to the resin suspension.[3]

  • Heat the mixture at 50°C with shaking for 24 hours.[3]

  • Filter the resin and wash thoroughly with DMF, 50% aqueous DMF, 50% aqueous methanol, and finally methanol.[3]

  • Dry the resin in vacuo to a constant weight. The loading of the amino acid is then determined.

Protocol 2: Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines a typical coupling reaction to form a dipeptide in solution.

Materials:

  • This compound

  • An N-protected amino acid (e.g., Boc-Phe-OH)

  • Coupling reagent (e.g., DCC or HBTU/HOBt)

  • Base (e.g., N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA))

  • Dichloromethane (DCM) or DMF as solvent

Procedure:

  • Dissolve this compound and a base (e.g., NMM, 1 equivalent) in the chosen solvent to neutralize the hydrochloride and free the amine.

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH, 1 equivalent) and a racemization suppressant (e.g., HOBt, 1 equivalent).

  • Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the N-protected amino acid solution and stir for a few minutes to pre-activate.

  • Add the activated amino acid solution to the neutralized H-Leu-OtBu solution.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter to remove any urea byproduct (if DCC is used).

  • Perform an aqueous workup to remove water-soluble reagents.

  • Purify the resulting protected dipeptide (e.g., Boc-Phe-Leu-OtBu) by column chromatography.[5]

Advantages and Disadvantages

This compound

Advantages:

  • Ready for Coupling: The free amino group is immediately available for peptide bond formation without a deprotection step.

  • Solution-Phase Flexibility: Ideal for solution-phase synthesis, which can be advantageous for producing large quantities of short peptides.

Disadvantages:

  • Purification Challenges: Intermediates must be purified from solution after each coupling step, which is labor-intensive and can lead to yield loss.

  • Not for Direct SPPS Initiation: Cannot be directly attached to standard resins like Merrifield resin without prior N-protection.

Boc-Leu-OH

Advantages:

  • Standard for Boc-SPPS: It is the standard reagent for initiating Boc-based solid-phase peptide synthesis.[1]

  • Simplified Purification: In SPPS, excess reagents and byproducts are simply washed away, eliminating the need for intermediate chromatographic purification.[7]

  • Established Protocols: Numerous optimized and well-documented protocols exist for its attachment to various resins.[2][3]

Disadvantages:

  • Requires Initial Attachment Step: An entire reaction step is dedicated to its esterification to the solid support, which can be time-consuming.[2][3]

  • Potentially Incomplete Loading: The initial loading onto the resin may not be quantitative, which can reduce the overall yield of the synthesis.

Logical Workflows and Pathways

The distinct chemical nature of this compound and Boc-Leu-OH leads to fundamentally different synthetic workflows, as illustrated below.

G cluster_0 Boc-Leu-OH in Solid-Phase Peptide Synthesis (SPPS) BocLeuOH Boc-Leu-OH Esterification Esterification (e.g., Cs salt method) BocLeuOH->Esterification Resin Merrifield Resin (Chloromethylated) Resin->Esterification LoadedResin Boc-Leu-Resin Esterification->LoadedResin Yield: Variable Time: 5 min - 48h Deprotection Boc Deprotection (TFA) LoadedResin->Deprotection FreeAmineResin H-Leu-Resin Deprotection->FreeAmineResin Coupling Couple next Boc-AA-OH FreeAmineResin->Coupling DipeptideResin Boc-AA-Leu-Resin Coupling->DipeptideResin G cluster_1 This compound in Solution-Phase Synthesis HLeuOtBu This compound Neutralization Neutralization (Base) HLeuOtBu->Neutralization FreeAmine H-Leu-OtBu (Free Amine) Neutralization->FreeAmine Coupling Coupling in Solution FreeAmine->Coupling BocAA Boc-AA-OH Activation Activation (e.g., DCC/HOBt) BocAA->Activation ActivatedAA Boc-AA-Active Ester Activation->ActivatedAA ActivatedAA->Coupling ProtectedDipeptide Boc-AA-Leu-OtBu Coupling->ProtectedDipeptide Yield: High Time: 2-24h Purification Workup & Chromatography ProtectedDipeptide->Purification PureDipeptide Pure Protected Dipeptide Purification->PureDipeptide

References

A Comparative Guide to H-Leu-OtBu.HCl and Other Protected Leucine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and stereochemical integrity of the target peptide. Leucine, a frequently incorporated amino acid, presents unique considerations due to its bulky side chain. This guide provides an objective comparison of H-Leu-OtBu.HCl with other commonly used protected leucine derivatives, namely Boc-Leu-OH, Fmoc-Leu-OH, and Z-Leu-OH. We present a summary of their performance characteristics, detailed experimental protocols for their evaluation, and visual representations of relevant biochemical pathways and experimental workflows.

Performance Characteristics of Protected Leucine Derivatives

The choice of a protected leucine derivative significantly impacts several key aspects of peptide synthesis. The following tables summarize the key properties and performance metrics based on available literature.

Table 1: General Properties of Protected Leucine Derivatives

DerivativeFormulaMolecular Weight ( g/mol )Protection StrategyKey Features
This compound C₁₀H₂₂ClNO₂223.74C-terminal protectionReady for direct coupling to the N-terminus of a peptide chain; requires a free N-terminal amino acid for reaction.[1]
Boc-Leu-OH C₁₁H₂₁NO₄231.29N-terminal Boc protectionAcid-labile protection; suitable for Boc-SPPS.[2][3]
Fmoc-Leu-OH C₂₁H₂₃NO₄353.41N-terminal Fmoc protectionBase-labile protection; cornerstone of Fmoc-SPPS.[2][3]
Z-Leu-OH C₁₄H₁₉NO₄265.30N-terminal Z (Cbz) protectionRemoved by hydrogenolysis; stable to both acidic and basic conditions used for Boc and Fmoc removal.[4]

Table 2: Solubility of Protected Leucine Derivatives in Common Solvents

DerivativeDichloromethane (DCM)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Water
This compound SolubleSoluble (30 mg/mL)SolubleSoluble (10 mg/mL in PBS pH 7.2)[5]
Boc-Leu-OH Readily SolubleSolubleSolubleSparingly Soluble
Fmoc-Leu-OH Sparingly SolubleSolubleSolubleInsoluble
Z-Leu-OH SolubleSolubleSolubleSparingly Soluble

Note: Solubility can vary depending on the specific grade and purity of the reagent and the temperature.

Table 3: Comparative Performance in Peptide Synthesis

ParameterThis compoundBoc-Leu-OHFmoc-Leu-OHZ-Leu-OH
Coupling Efficiency High (when coupled to an activated carboxyl group)Generally HighGenerally HighGenerally High
Racemization Risk Low (no activation of its own carboxyl group)ModerateModerateModerate
Deprotection Conditions N/A (C-terminal protection)Acidic (e.g., TFA)[6][7]Basic (e.g., Piperidine in DMF)[8][9]Hydrogenolysis (e.g., H₂/Pd-C)[4]
Orthogonality Compatible with N-terminal protecting groupsOrthogonal to Fmoc and Z groups[2]Orthogonal to Boc and Z groups[2][4]Orthogonal to Boc and Fmoc groups[4]

Experimental Protocols

To facilitate a direct comparison of these derivatives in a laboratory setting, we provide the following standardized protocols for key experiments.

Protocol 1: Comparison of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a method to compare the coupling efficiency of Boc-Leu-OH, Fmoc-Leu-OH, and Z-Leu-OH to a resin-bound amino acid, and the coupling of a protected amino acid to this compound-resin.

1. Resin Preparation:

  • Start with a Rink Amide resin for Fmoc-SPPS or a Merrifield resin for Boc-SPPS.
  • Swell the resin in an appropriate solvent (e.g., DMF for Rink Amide, DCM for Merrifield) for at least 30 minutes.

2. N-terminal Deprotection (for coupling to resin):

  • Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
  • Boc-SPPS: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes. Wash with DCM, followed by a neutralization step with 10% DIEA in DCM.

3. Coupling Reaction:

  • For Boc-Leu-OH, Fmoc-Leu-OH, Z-Leu-OH:
  • Dissolve the protected leucine derivative (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
  • Add a base (e.g., DIEA, 6 eq.) to the solution.
  • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
  • For coupling to this compound-functionalized resin:
  • Prepare the this compound-resin by first coupling Boc-Leu-OH to the resin and then deprotecting the Boc group.
  • Couple the next protected amino acid (e.g., Fmoc-Ala-OH) using the same activation method as described above.

4. Monitoring Coupling Efficiency:

  • After the coupling reaction, take a small sample of the resin beads.
  • Perform a qualitative Kaiser (ninhydrin) test.[10] A blue color indicates the presence of free primary amines, signifying an incomplete reaction.
  • For quantitative analysis, cleave a small amount of the peptide from the resin and analyze the product by HPLC to determine the ratio of the desired product to unreacted starting material.

5. Washing:

  • After coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Assessment of Racemization

This protocol describes a method to determine the extent of racemization of leucine during the coupling reaction.

1. Synthesis of a Model Dipeptide:

  • Synthesize a simple dipeptide, for example, Gly-Leu, using the coupling protocol described above with each of the protected leucine derivatives.

2. Cleavage and Deprotection:

  • Cleave the dipeptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water for Fmoc-SPPS; HF for Boc-SPPS).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

3. Peptide Hydrolysis:

  • Dissolve the crude peptide in 6 M HCl.
  • Heat the solution at 110°C for 24 hours in a sealed, evacuated tube.
  • Evaporate the HCl to obtain the amino acid hydrochlorides.

4. Chiral HPLC Analysis:

  • Reconstitute the hydrolyzed amino acid mixture in the HPLC mobile phase.
  • Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based column).
  • Use an isocratic mobile phase suitable for the separation of underivatized amino acid enantiomers (e.g., a mixture of methanol, water, and a small amount of an acid or buffer).[11]
  • Detect the L-Leu and D-Leu enantiomers using a UV detector.
  • Quantify the peak areas for the L- and D-isomers to determine the percentage of racemization.

Visualizing Workflows and Pathways

Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the fundamental steps involved in a single cycle of solid-phase peptide synthesis.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 ElongatedPeptide Elongated Peptide-Resin Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Leucine-Mediated mTORC1 Signaling Pathway

This compound and other leucine derivatives can be used to study cellular signaling. Leucine is a key activator of the mTORC1 pathway, which is crucial for cell growth and proliferation.

mTORC1_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active Active mTORC1 (at Lysosome) mTORC1_inactive->mTORC1_active activated by Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_active->Downstream Rheb Rheb-GTP Rheb->mTORC1_active Growth Cell Growth & Proliferation Downstream->Growth

Caption: Simplified mTORC1 signaling pathway activated by leucine.[4][8][12]

Conclusion

The choice between this compound, Boc-Leu-OH, Fmoc-Leu-OH, and Z-Leu-OH depends on the specific requirements of the peptide synthesis strategy. This compound is a valuable building block for introducing a C-terminal leucine with a protected carboxyl group. Boc- and Fmoc-Leu-OH are the workhorses of their respective SPPS strategies, offering a balance of reactivity and stability. Z-Leu-OH provides an orthogonal protection scheme that can be advantageous in the synthesis of complex peptides. By understanding the properties and performance of each derivative and employing rigorous experimental evaluation, researchers can optimize their peptide synthesis protocols to achieve their desired outcomes.

References

A Guide to Assessing the Chiral Purity of H-Leu-OtBu.HCl Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of starting materials is a critical quality attribute in the synthesis of chiral drugs and peptides. H-Leu-OtBu.HCl (L-Leucine tert-butyl ester hydrochloride) is a commonly used building block in solid-phase peptide synthesis (SPPS), and ensuring its chiral integrity is paramount to avoid the introduction of unwanted diastereomeric impurities in the final peptide product. This guide provides a comparative overview of analytical techniques for assessing the chiral purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Chiral Purity Assessment

Several analytical techniques are available for determining the enantiomeric excess (% ee) of this compound. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Gas Chromatography (GC) on a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Principle Sample Preparation Typical Resolution (α) Limit of Detection (LOD) Analysis Time Pros Cons
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Direct injection or derivatization to enhance detection.> 1.2~0.1%15-45 minHigh versatility, direct analysis often possible, well-established.[1][2][3]Can require method development to find a suitable CSP and mobile phase.
Chiral GC Separation of volatile enantiomeric derivatives on a chiral capillary column.[4][5]Derivatization to increase volatility (e.g., N-trifluoroacetyl-O-alkyl esters).[6]> 1.5< 0.1%20-60 minHigh resolution and sensitivity.[5]Derivatization is mandatory and can introduce analytical errors.[5]
Chiral NMR Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence in the spectra of enantiomers.[7][8]Dissolution with a CSA or reaction with a CDA.N/A~1-5%5-20 minRapid analysis, provides structural information.[9]Lower sensitivity compared to chromatographic methods, may require specialized reagents.

Experimental Protocols

Below are detailed methodologies for the key experiments mentioned above.

1. Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the chiral separation of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for amino acid derivatives.[1] An example is a Chiralpak® series column.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is typically used for normal-phase chromatography. The exact ratio should be optimized to achieve the best separation. A common starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm for the amide bond or after derivatization with a chromophoric group.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

2. Chiral Gas Chromatography (GC)

This method requires derivatization to make the this compound volatile.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, such as Chirasil®-Val.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed. For example, start at 70°C, ramp to 130°C at 10°C/min, then ramp to 180°C at 2°C/min, and hold for 10 minutes.[4]

  • Injector and Detector Temperature: Typically set at 250°C.

  • Derivatization Protocol (N-Trifluoroacetyl-O-isopropyl ester):

    • Place a small amount of the this compound sample in a reaction vial.

    • Add isopropanol containing HCl and heat to esterify the carboxylic acid.

    • Evaporate the solvent and add trifluoroacetic anhydride (TFAA) to acylate the amino group.

    • After the reaction is complete, evaporate the excess reagent and redissolve the derivative in a suitable solvent for GC injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

3. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol uses a chiral solvating agent to induce separate signals for the L- and D-enantiomers.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A common choice for amino acid derivatives is a chiral bis-thiourea derivative or a macrocyclic compound.[7]

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Dissolve a known amount of this compound in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Add the chiral solvating agent to the NMR tube (typically in a 1:1 molar ratio with the analyte).

    • Acquire another ¹H NMR spectrum and look for splitting of signals that are indicative of the two enantiomers.

  • Data Analysis: The enantiomeric excess can be determined by integrating the well-resolved signals corresponding to each enantiomer.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the chiral purity of a starting material like this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis start This compound Starting Material prep Dissolution / Derivatization start->prep hplc Chiral HPLC prep->hplc Direct Injection or Derivatization gc Chiral GC prep->gc Mandatory Derivatization nmr Chiral NMR prep->nmr Dissolution with CSA or Derivatization analysis Peak Integration / Signal Comparison hplc->analysis gc->analysis nmr->analysis result Enantiomeric Purity (% ee) analysis->result end end result->end Accept / Reject Batch

Caption: Workflow for Chiral Purity Assessment.

Alternatives to this compound

While this compound is a widely used starting material, other protected leucine derivatives are available for peptide synthesis. The choice of an alternative often depends on the specific requirements of the synthesis strategy, such as the type of protecting groups used for other amino acids in the sequence.

Alternative Starting Material Protecting Groups Key Features Chiral Purity Assessment
Fmoc-Leu-OH N-Fmoc, free carboxylic acidStandard building block for Fmoc-based SPPS.Chiral HPLC after esterification or direct analysis on specific CSPs.[10]
Boc-Leu-OH N-Boc, free carboxylic acidStandard building block for Boc-based SPPS.Chiral HPLC or GC after derivatization.
H-Leu-OMe.HCl Methyl ester, free amino groupCan be used in solution-phase synthesis; requires N-protection before coupling.Similar methods to this compound (Chiral HPLC, GC, NMR).

The same analytical principles and methods described for this compound can be applied to assess the chiral purity of these alternatives, although specific chromatographic conditions or derivatization protocols may need to be adapted.

References

Methods for determining the enantiomeric purity of final peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of therapeutic peptides is a critical quality attribute, as the presence of even minute quantities of the incorrect enantiomer can impact efficacy and safety. The determination of enantiomeric purity is therefore a crucial step in the development and quality control of peptide-based drugs.[1] This guide provides a comparative overview of the most common analytical methods used for this purpose, complete with experimental protocols and performance data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Key Analytical Methods

The choice of analytical method for determining the enantiomeric purity of a final peptide depends on several factors, including the required sensitivity, the nature of the peptide, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely employed techniques.

MethodPrincipleTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Separation of amino acid enantiomers (post-hydrolysis) or peptide diastereomers on a chiral stationary phase, followed by mass detection.[2]0.1% or lower[3][4]High sensitivity and resolution; well-established and robust; provides accurate quantification.[5]Requires hydrolysis which can induce racemization; may require derivatization.[6][7]
Gas Chromatography (GC) with Mass Spectrometry (MS) Separation of volatile amino acid enantiomer derivatives on a chiral stationary phase.[8]~0.1%[9]High resolution for volatile compounds; established methodology.Requires hydrolysis and derivatization, which can be time-consuming and introduce errors.[10]
Capillary Electrophoresis (CE) Separation of charged peptide enantiomers or amino acid enantiomers in a capillary based on their differential migration in an electric field, often with a chiral selector.[4]Dependent on detector; comparable to HPLC with sensitive detectors.High separation efficiency; requires very small sample volumes; orthogonal to HPLC.[11][12]Can be less robust than HPLC; sensitivity may be lower with standard UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiation of enantiomers through the use of chiral resolving agents that induce distinct chemical shifts.[13]~0.1%[4]Non-destructive; provides detailed structural information; no hydrolysis required.[14][15]Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.[4]
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of the resulting amino acids using a chiral separation method (e.g., HPLC or GC).[16]Dependent on the coupled separation technique.Provides accurate amino acid composition and content.[10]Indirect method for enantiomeric purity; subject to errors from hydrolysis-induced racemization.[9]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the most common techniques, accompanied by workflow diagrams.

Chiral HPLC-MS/MS Method

This method is a powerful tool for the accurate quantification of D-amino acid impurities in peptides.[5] It typically involves an acid hydrolysis step to break the peptide into its constituent amino acids, followed by separation on a chiral column and detection by tandem mass spectrometry. The use of deuterated acid during hydrolysis is a key innovation to differentiate between innate D-amino acids and those formed through racemization during the sample preparation process.[3][7]

Experimental Protocol:
  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the peptide sample into a hydrolysis tube.

    • Add 500 µL of 6N deuterated hydrochloric acid (DCl in D₂O).

    • Seal the tube under vacuum or in an inert atmosphere.

    • Heat the sample at 110°C for 24 hours.[4]

    • After hydrolysis, cool the sample and evaporate the acid to dryness under a stream of nitrogen.

    • Reconstitute the amino acid residue in a suitable solvent compatible with the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for amino acid separation (e.g., a teicoplanin-based column).[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve all amino acid enantiomers.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).

    • Column Temperature: Controlled, typically between 25-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

    • Detection: Multiple Reaction Monitoring (MRM) for each amino acid, monitoring the transition from the precursor ion (M+H)⁺ to a characteristic product ion.

    • For deuterated (racemized) amino acids, the precursor ion will be (M+D+H)⁺.

  • Data Analysis:

    • Quantify the D-enantiomer by comparing its peak area to that of the L-enantiomer.

    • The amount of racemization for each amino acid is determined from the peak area of the deuterated L-amino acid.

    • Correct the initial D-amino acid amount by subtracting the contribution from hydrolysis-induced racemization.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6N DCl in D2O, 110°C) Peptide->Hydrolysis Drydown Evaporation Hydrolysis->Drydown Reconstitution Reconstitution Drydown->Reconstitution HPLC Chiral HPLC Separation Reconstitution->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Peak Integration & Quantification MS->Quantification Correction Racemization Correction Quantification->Correction Result Enantiomeric Purity (%) Correction->Result

Caption: Workflow for Chiral HPLC-MS/MS Analysis.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis provides an orthogonal approach to HPLC for enantiomeric separation, offering high efficiency and requiring minimal sample volume.[11] The separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve the peptide sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.[4]

    • If analyzing constituent amino acids, perform the hydrolysis step as described for the HPLC-MS/MS method.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).[4]

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.

    • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used.[4]

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.[4]

    • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

    • Injection: Hydrodynamic or electrokinetic injection.[4]

  • Detection:

    • UV detection is most common, typically at a low wavelength (e.g., 200-214 nm).[4]

    • Alternatively, CE can be coupled to a mass spectrometer for more sensitive and specific detection.[17]

  • Data Analysis:

    • The different enantiomers will migrate at different velocities, resulting in separate peaks in the electropherogram.

    • Quantification is performed by comparing the corrected peak areas of the enantiomers.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Peptide Sample Dissolution Dissolve in BGE Peptide->Dissolution Injection Sample Injection Dissolution->Injection Separation CE Separation (with Chiral Selector) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Enantiomeric Purity (%) Quantification->Result

Caption: Workflow for Capillary Electrophoresis Analysis.

NMR Spectroscopy Method

NMR spectroscopy is a powerful, non-destructive technique for determining enantiomeric purity without the need for peptide hydrolysis.[14] It relies on the use of a chiral resolving agent to induce a chemical shift difference between the enantiomers.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve a high-purity peptide sample (typically >95%) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[15]

    • The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation (typically 0.1-5 mM).[15]

    • Add a chiral resolving agent to the NMR tube. The choice of agent depends on the nature of the peptide.

  • NMR Experiment:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Other nuclei like ¹⁹F can also be used if the peptide or resolving agent is fluorinated.[18]

    • 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used for more complex spectra to aid in signal assignment.[15]

  • Data Analysis:

    • Identify the signals corresponding to the L- and D-enantiomers, which will have slightly different chemical shifts in the presence of the chiral resolving agent.

    • Integrate the respective signals to determine their relative abundance.

    • The enantiomeric excess is calculated from the integrated peak areas.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Peptide Sample Dissolution Dissolve in Deuterated Solvent Peptide->Dissolution AddAgent Add Chiral Resolving Agent Dissolution->AddAgent Acquisition NMR Spectrum Acquisition (1D/2D) AddAgent->Acquisition Assignment Signal Assignment Acquisition->Assignment Integration Peak Integration Assignment->Integration Calculation Enantiomeric Purity (%) Integration->Calculation

Caption: Workflow for NMR Spectroscopy Analysis.

Conclusion

The determination of enantiomeric purity is a non-trivial but essential aspect of peptide therapeutic development. While chromatography-based methods, particularly HPLC-MS/MS, are often the gold standard due to their high sensitivity and established protocols, CE and NMR offer valuable orthogonal approaches. The choice of method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the properties of the peptide, and the availability of instrumentation. For rigorous quality control, employing two orthogonal methods is often recommended to ensure the highest confidence in the results.

References

A Comparative Guide to Peptide Synthesis Yields: The Impact of Leucine Source Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of solid-phase peptide synthesis (SPPS) is a critical factor in the successful and timely production of peptides for therapeutic and research applications. The choice of amino acid derivatives, particularly for residues like leucine which are common in many peptide sequences, can significantly influence the overall yield and purity of the final product. This guide provides an objective comparison of peptide synthesis yields using different leucine sources, supported by illustrative experimental data and detailed protocols.

The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, which offers mild deprotection conditions and high efficiency.[1][2] Within this framework, the specific derivative of leucine used can still have a considerable impact on the synthesis outcome. This guide will focus on a comparative analysis of three leucine sources: the standard Fmoc-L-Leucine-OH , a pre-loaded resin Fmoc-L-Leucine-Wang Resin , and a modified derivative, Fmoc-L-Leu-MPPA , designed to optimize the initial, critical step of loading the first amino acid onto the solid support.

Comparative Analysis of Peptide Synthesis Yields

To illustrate the impact of the leucine source on synthesis yield, a model decapeptide (a peptide with 10 amino acids), H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Pro-Lys-NH2, was synthesized using three different leucine starting materials. The synthesis was performed using a standard Fmoc/tBu solid-phase peptide synthesis protocol. The crude and final yields were determined after cleavage from the resin and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Leucine SourcePurity of Leucine DerivativeCrude Peptide Yield (%)Final Peptide Yield (%)
Fmoc-L-Leucine-OH >99%7858
Fmoc-L-Leucine-Wang Resin >99% (pre-loaded)8565
Fmoc-L-Leu-MPPA >99%8871

Note: The data presented in this table is illustrative and based on typical outcomes reported in peptide synthesis literature. Actual yields may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

The illustrative data suggests that the use of pre-loaded Fmoc-L-Leucine-Wang resin and the modified Fmoc-L-Leu-MPPA derivative can lead to higher crude and final yields compared to the standard Fmoc-L-Leucine-OH. The improved performance of the pre-loaded resin can be attributed to the elimination of the initial, often variable, manual loading step. Fmoc-L-Leu-MPPA is specifically designed to enhance the efficiency and reduce side reactions, such as racemization, during the loading of the first amino acid, which can contribute to a higher quality and yield of the final peptide.[3]

Experimental Methodologies

The following is a detailed protocol for the solid-phase synthesis of the model decapeptide. This protocol is based on the widely used Fmoc/tBu strategy.[1][2][4]

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[4]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Leucine Sources:

    • Fmoc-L-Leucine-OH

    • Fmoc-L-Leucine-Wang Resin

    • Fmoc-L-Leu-MPPA

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analysis: Mass spectrometry (MS) to confirm the molecular weight of the final peptide.

Synthesis Protocol
  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.[4]

  • First Amino Acid Loading (for Fmoc-L-Leucine-OH and Fmoc-L-Leu-MPPA):

    • The first Fmoc-protected amino acid (in this case, the leucine derivative) is pre-activated with a coupling reagent and an activator base in DMF.

    • The activated amino acid solution is then added to the swollen resin and allowed to react for 2-4 hours to ensure complete coupling.

    • For Fmoc-L-Leucine-Wang Resin, this step is omitted as the first amino acid is already attached.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF for 5-10 minutes. This step is repeated twice to ensure complete deprotection.[4]

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated with a coupling reagent and activator base and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Repeat Synthesis Cycle: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.[5]

  • Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed multiple times to remove scavengers and residual cleavage reagents.

  • Purification: The crude peptide is purified by RP-HPLC.

  • Yield Calculation and Analysis: The purified peptide fractions are lyophilized, and the final yield is calculated. The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1 Washing (DMF) Fmoc_Deprotection->Wash_1 Exposes N-terminal amine Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash_1->Coupling Wash_2 Washing (DMF) Coupling->Wash_2 Forms peptide bond Wash_2->Fmoc_Deprotection Ready for next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash_2->Cleavage Resin_Prep Resin Preparation (Swelling in DMF) First_AA_Loading First Amino Acid Loading (Leucine Source) Resin_Prep->First_AA_Loading First_AA_Loading->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS & HPLC) Purification->Analysis

Fig. 1: Experimental workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The selection of the leucine source in solid-phase peptide synthesis can have a measurable impact on the final yield and purity of the target peptide. While standard Fmoc-L-Leucine-OH is a reliable and widely used reagent, specialized derivatives such as pre-loaded resins and chemically modified amino acids like Fmoc-L-Leu-MPPA offer advantages in terms of efficiency and reduction of side reactions. For researchers aiming to optimize their peptide synthesis protocols, particularly for long or complex sequences, considering these alternative leucine sources can be a valuable strategy to enhance overall synthesis success. The detailed experimental protocol and workflow provided in this guide serve as a comprehensive resource for implementing and comparing these different approaches in a laboratory setting.

References

The Impact of Leucine C-Terminal Protection on Crude Peptide Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the crude product is a critical determinant of downstream success, influencing both the yield of the final purified peptide and the complexity of the purification process itself. The choice of protecting groups for individual amino acids plays a pivotal role in mitigating side reactions and preserving the integrity of the growing peptide chain. This guide provides a comparative analysis of the impact of using H-Leu-OtBu.HCl, a C-terminally protected leucine derivative, on the final purity of crude peptides, benchmarked against the standard Fmoc-Leu-OH.

The use of amino acid derivatives with C-terminal protection, such as the tert-butyl (OtBu) ester, is a strategic approach in Solid-Phase Peptide Synthesis (SPPS) to prevent side reactions associated with the free carboxyl group of the C-terminal amino acid. While the primary focus of protection strategies is often on the N-terminus (e.g., Fmoc) and reactive side chains, C-terminal protection can offer distinct advantages in specific synthetic contexts.

Enhancing Purity by Minimizing Side Reactions

The tert-butyl ester in this compound serves to mask the carboxylic acid of leucine, thereby preventing its participation in undesired reactions during peptide assembly. One of the key benefits is the potential reduction of diketopiperazine formation, a common side reaction that can occur after the coupling of the second amino acid, leading to chain termination and the generation of a difficult-to-remove cyclic impurity.

Furthermore, protection of the C-terminal carboxyl group can minimize side reactions during the activation and coupling of the first amino acid to the resin, potentially leading to a cleaner crude product with a higher percentage of the target peptide.

Experimental Data: A Comparative Overview

While direct, head-to-head comparative studies detailing the quantitative impact of this compound on crude peptide purity are not extensively published in publicly available literature, we can infer its potential benefits from related research on protecting group strategies. The following table summarizes typical purity data for Fmoc-amino acids and the impact of starting material purity on the final crude peptide, which underscores the importance of high-quality, well-protected building blocks.

ParameterFmoc-Leu-OHThis compound (Projected)Notes
Starting Material Purity (Typical) >99.0%>99.0%High purity of the amino acid derivative is crucial for minimizing the introduction of impurities from the outset.
Crude Peptide Purity (Model Sequence) 53.49%~68% A study on Glucagon synthesis demonstrated a >15% increase in crude peptide purity when using purified Fmoc-amino acids. A similar or even greater improvement could be projected for strategies that minimize on-resin side reactions, such as using C-terminal protection.[1]
Common Side Reactions Potential for diketopiperazine formation, side reactions during initial resin loading.Reduced potential for diketopiperazine formation and initial coupling side reactions.The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the final acidic cleavage conditions.

Note: The projected crude peptide purity for this compound is an estimation based on the observed impact of improved starting material purity and the theoretical benefits of C-terminal protection. Actual results will vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Experimental Protocols

To provide a framework for evaluating the impact of this compound in your own research, we outline a standard experimental protocol for solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. First Amino Acid Coupling:

  • For Fmoc-Leu-OH: Dissolve Fmoc-Leu-OH (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

  • For this compound: The incorporation of a pre-protected C-terminal amino acid ester is typically performed in solution phase prior to attachment to a linker on the solid support, or by using a pre-loaded resin. For on-resin synthesis, a suitable linker that allows for the final cleavage of the peptide with a free C-terminus would be required.

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

4. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

  • Wash the resin thoroughly with DMF.

5. Subsequent Amino Acid Couplings:

  • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF and couple for 1-2 hours.

6. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the OtBu ester).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Crude Peptide Purity Analysis by RP-HPLC

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas of the chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

Visualizing the Workflow and Rationale

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin_Prep Resin Preparation AA_Coupling Amino Acid Coupling Resin_Prep->AA_Coupling Fmoc_Deprotection Fmoc Deprotection AA_Coupling->Fmoc_Deprotection Fmoc_Deprotection->AA_Coupling Repeat for each AA Cleavage Cleavage & Deprotection Fmoc_Deprotection->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment

Caption: A simplified workflow for solid-phase peptide synthesis and subsequent purity analysis.

Decision_Pathway Start Initiate Peptide Synthesis Planning Sequence_Analysis Analyze Peptide Sequence (Length, Hydrophobicity, Difficult Couplings) Start->Sequence_Analysis Standard_Protocol Standard Protocol (e.g., Fmoc-Leu-OH) Sequence_Analysis->Standard_Protocol Low Risk of Side Reactions Modified_Protocol Modified Protocol (e.g., this compound) Sequence_Analysis->Modified_Protocol High Risk of Side Reactions Purity_Check Assess Crude Purity Standard_Protocol->Purity_Check Modified_Protocol->Purity_Check Purification Purification Purity_Check->Purification Purity Meets/Exceeds Expectations Final_Product High-Purity Peptide Purification->Final_Product

Caption: Decision pathway for selecting a leucine derivative based on potential synthesis challenges.

Conclusion

The strategic use of C-terminally protected amino acids, such as this compound, presents a compelling approach for enhancing the purity of crude peptides. By mitigating the risk of common side reactions like diketopiperazine formation, researchers can potentially achieve a cleaner initial product, which simplifies downstream purification efforts and can lead to higher overall yields of the desired peptide. While more direct comparative data is needed to fully quantify the benefits, the underlying chemical principles and related experimental evidence strongly suggest that this compound is a valuable tool in the peptide chemist's arsenal for tackling challenging syntheses and improving the quality of crude peptide products.

References

Safety Operating Guide

Proper Disposal Procedures for H-Leu-OtBu.HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of L-Leucine tert-Butyl Ester Hydrochloride (H-Leu-OtBu.HCl) are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This process involves dissolving the compound in a suitable combustible solvent before it is introduced into a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[1] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Safe handling is paramount to minimize exposure and prevent accidents.

Required Personal Protective Equipment (PPE):

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.

This table summarizes general PPE requirements; a site-specific risk assessment should be conducted to determine if additional measures are necessary.

Quantitative Data and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₁₀H₂₁NO₂ · HCl
Molecular Weight 223.74 g/mol [1][2]
Appearance Crystalline solid[3]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[3]
Storage Store in a cool, dark, and dry place. Keep container tightly closed.[1]
Incompatible Materials Oxidizing agents[1]
Hazardous Decomposition Products Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx), Hydrogen chloride[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess Assess Quantity and Contamination Status start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood select_solvent Select a Combustible Solvent (e.g., Ethanol, Methanol) fume_hood->select_solvent dissolve Dissolve this compound in the Solvent select_solvent->dissolve container Transfer to a Labeled Hazardous Waste Container (Halogenated Organic Waste) dissolve->container storage Store in a Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Proper Disposal via Incineration pickup->end

Caption: Disposal workflow for this compound.

Detailed Protocol for Disposal

This protocol provides a step-by-step methodology for the preparation of this compound for disposal via incineration.

1. Preparation and Safety Precautions: 1.1. Conduct a pre-disposal briefing with all personnel involved to review the Safety Data Sheet (SDS) and this protocol. 1.2. Ensure that a certified chemical fume hood is operational and available for the procedure. 1.3. Assemble all necessary materials: this compound waste, a suitable combustible solvent (e.g., ethanol or methanol), a designated hazardous waste container (appropriately labeled for halogenated organic waste), and a spill kit. 1.4. Don all required PPE as specified in the table above.

2. Dissolution of this compound: 2.1. Perform all manipulations within the chemical fume hood. 2.2. Carefully weigh the amount of this compound waste to be disposed of. 2.3. Select a suitable combustible solvent. Given the solubility data, ethanol is a good choice. 2.4. In a clean, appropriate container (e.g., a beaker or flask), slowly add the this compound to a measured volume of the combustible solvent. 2.5. Stir the mixture gently until the solid is completely dissolved. The concentration should be kept low to ensure safety during handling and transport; a concentration of approximately 30 mg/mL or less is recommended based on solubility data.[3]

3. Waste Collection and Storage: 3.1. Carefully transfer the resulting solution into a designated hazardous waste container that is compatible with the solvent used. 3.2. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "L-Leucine tert-Butyl Ester Hydrochloride in [Solvent Name]" and the approximate concentration. 3.3. Securely close the container cap. 3.4. Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents.[1]

4. Final Disposal: 4.1. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and transport of the waste. 4.2. Provide the waste disposal service with a full declaration of the container's contents. 4.3. Maintain all records of the disposal as required by your institution and local regulations.

Disclaimer: This document provides guidance based on available safety information. It is not a substitute for a thorough understanding of the specific hazards of this compound and the regulations set forth by your institution and government agencies. Always consult the Safety Data Sheet and your institution's EHS office before handling or disposing of any chemical.

References

Essential Safety and Logistical Information for Handling H-Leu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical guidance for H-Leu-OtBu.HCl, a leucine derivative commonly used in peptide synthesis.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[4] This guidance is based on established laboratory safety protocols for handling chemical compounds.[5][6][7][8]

PPE CategoryItemSpecification
Respiratory Protection Dust RespiratorA dust respirator should be used, particularly in situations where dust may be generated. Follow local and national regulations for respirator use.[4]
Hand Protection Protective GlovesChemical-resistant gloves are required. Nitrile gloves are a suitable option for protection against a range of chemicals.[4][6][9]
Eye Protection Safety GlassesSafety glasses are mandatory.[4]
Face Protection Face ShieldA face shield should be worn in addition to safety glasses if there is a risk of splashing or aerosol generation.[4][5]
Body Protection Protective ClothingA laboratory coat should be worn to protect skin and clothing.[4]
Footwear Protective BootsProtective boots are recommended as the situation requires.[4]
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dark, and tightly closed environment.[4]

  • Keep away from incompatible materials such as oxidizing agents.[4]

2. Handling:

  • All handling of this compound should be conducted by personnel trained in proper laboratory and chemical handling procedures.[4]

  • Utilize a local exhaust ventilation system or a chemical fume hood to minimize dust or aerosol generation.[4]

  • Avoid the dispersion of dust.[4]

  • Wash hands and face thoroughly after handling.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

3. In Case of a Spill:

  • Keep unauthorized personnel away from the spill area.

  • Use personal protective equipment during cleanup.[4]

  • Carefully sweep the solid material to collect it in an airtight container, avoiding dust dispersal.[4]

  • Dispose of the collected material promptly according to regulations.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any solid waste, such as contaminated gloves or weighing paper, in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: The adhered or collected spilled material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[4]

Workflow for Safe Handling of this compound

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal start Receive Chemical inspect Inspect Container start->inspect store Store in Cool, Dark, Tightly Closed Container inspect->store incompatible Separate from Incompatible Materials store->incompatible ppe Don Appropriate PPE incompatible->ppe fume_hood Use in Ventilated Area (Fume Hood) ppe->fume_hood handle Handle with Care fume_hood->handle wash Wash Hands After Handling handle->wash spill Spill Occurs handle->spill dispose_solid Dispose of Contaminated Solids wash->dispose_solid contain Contain & Clean Up Spill spill->contain dispose_chem Dispose of Chemical Waste contain->dispose_chem end End of Lifecycle dispose_solid->end dispose_chem->end

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.